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  • Product: Phenyl 2-pyridyl ketoxime
  • CAS: 14178-31-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl 2-pyridyl ketoxime

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Phenyl 2-pyridyl ketoxime (PPKO), a molecule of significant interest in coordination chemistry and with emergi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Phenyl 2-pyridyl ketoxime (PPKO), a molecule of significant interest in coordination chemistry and with emerging applications in biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of Phenyl 2-pyridyl ketoxime

Phenyl 2-pyridyl ketoxime is a versatile organic compound featuring a central oxime functional group flanked by a phenyl and a 2-pyridyl moiety. This unique architecture makes it an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions.[1][2] Its importance stems from its utility in various fields:

  • Coordination Chemistry: PPKO is extensively used as a ligand in the synthesis of mononuclear and polynuclear metal complexes. These complexes are studied for their interesting magnetic properties, catalytic activity, and potential as models for biological systems.[2][3]

  • Analytical Chemistry: The ability of PPKO to form colored complexes with metal ions has been exploited for their determination in various samples, including biological and environmental ones.[4]

  • Drug Development and Biomedical Research: Recent studies have highlighted the biological activities of PPKO and its derivatives. It has been shown to induce cellular senescence-like alterations in human diploid fibroblasts through nitric oxide production.[4] Furthermore, oxime-containing compounds, in general, exhibit a range of pharmacological properties, including antimicrobial, antifungal, and acetylcholinesterase reactivation capabilities.[4][5][6]

This guide will delve into the practical aspects of synthesizing and characterizing PPKO, providing the necessary details for its successful implementation in a laboratory setting.

Synthesis of Phenyl 2-pyridyl ketoxime: A Step-by-Step Protocol

The synthesis of Phenyl 2-pyridyl ketoxime is typically achieved through a condensation reaction between 2-benzoylpyridine and hydroxylamine hydrochloride. The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to yield the corresponding ketoxime.

Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine proceeds via a two-stage mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the carbonyl carbon of 2-benzoylpyridine, leading to the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate then undergoes dehydration, typically under mildly acidic or basic conditions, to form the C=N double bond of the oxime.

Below is a diagram illustrating the logical flow of the synthesis process.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Benzoylpyridine 2-Benzoylpyridine Condensation Reaction Condensation Reaction 2-Benzoylpyridine->Condensation Reaction Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Condensation Reaction Base (e.g., Pyridine or Sodium Acetate) Base (e.g., Pyridine or Sodium Acetate) Base (e.g., Pyridine or Sodium Acetate)->Condensation Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Precipitation Precipitation Condensation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Phenyl 2-pyridyl ketoxime Phenyl 2-pyridyl ketoxime Recrystallization->Phenyl 2-pyridyl ketoxime

Caption: A workflow diagram illustrating the synthesis of Phenyl 2-pyridyl ketoxime.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials and Reagents:

  • 2-Benzoylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol (95%)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-benzoylpyridine (1 equivalent) in a suitable volume of ethanol.

  • Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) in a minimal amount of water and ethanol. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.

  • Reaction: Add the hydroxylamine solution to the stirred solution of 2-benzoylpyridine.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture with continuous stirring until a white precipitate of Phenyl 2-pyridyl ketoxime is formed.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • The reaction should be performed in a well-ventilated fume hood.

  • Phenyl 2-pyridyl ketoxime is toxic if swallowed and can cause serious eye irritation.[8]

Characterization of Phenyl 2-pyridyl ketoxime

Thorough characterization is essential to confirm the identity and purity of the synthesized Phenyl 2-pyridyl ketoxime. The following techniques are routinely employed.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₀N₂O
Molar Mass198.22 g/mol
AppearanceWhite to off-white solid
Melting Point154-156 °C
Spectroscopic Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Phenyl 2-pyridyl ketoxime exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
3200-3600 (broad)O-H stretching of the oxime group
~3060C-H stretching of the aromatic rings
~1610C=N stretching of the oxime and pyridyl ring
1400-1600C=C stretching of the aromatic rings
~980N-O stretching of the oxime group

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The presence of syn and anti isomers with respect to the C=N double bond can sometimes lead to the observation of two sets of signals.[3]

¹H NMR (in CDCl₃, δ in ppm):

  • ~11.6 ppm (singlet, 1H): This downfield signal corresponds to the hydroxyl proton of the oxime group.[3]

  • ~8.5 ppm (doublet, 1H): Aromatic proton on the pyridyl ring adjacent to the nitrogen atom.[3]

  • 7.2-7.9 ppm (multiplet, 8H): Aromatic protons of the phenyl and pyridyl rings.

¹³C NMR (in CDCl₃, δ in ppm):

  • ~155-160 ppm: Carbon of the C=N oxime group.

  • ~148-150 ppm: Aromatic carbons of the pyridyl ring.

  • ~125-140 ppm: Aromatic carbons of the phenyl and pyridyl rings.

Mass spectrometry is used to determine the molecular weight of the compound. For Phenyl 2-pyridyl ketoxime, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (198.22).

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, including the specific syn or anti configuration of the oxime.[3]

Applications in Drug Development and Beyond

The unique chemical properties of Phenyl 2-pyridyl ketoxime and its derivatives make them attractive candidates for various applications, particularly in the biomedical field.

Biological Activity
  • Induction of Cellular Senescence: Phenyl 2-pyridyl ketoxime has been identified as a molecule that can induce a senescence-like state in human cells.[4] This property could be explored in the context of cancer therapy, where inducing senescence in tumor cells is a potential therapeutic strategy.

  • Antimicrobial and Antifungal Potential: While specific studies on PPKO are emerging, the broader class of oximes and their metal complexes have demonstrated significant antimicrobial and antifungal activities.[4][9] This suggests that PPKO could serve as a scaffold for the development of new anti-infective agents.

Coordination Chemistry and Catalysis

The ability of Phenyl 2-pyridyl ketoxime to act as a chelating ligand is central to its application in coordination chemistry. The resulting metal complexes have been investigated for their catalytic activity in various organic transformations. The formation of well-defined coordination spheres around the metal center can lead to highly selective and efficient catalysts.

Below is a diagram illustrating the relationship between the structure of Phenyl 2-pyridyl ketoxime and its primary areas of application.

G cluster_structure Molecular Structure of Phenyl 2-pyridyl ketoxime cluster_properties Key Chemical Properties cluster_applications Primary Applications Structure Phenyl Ring C=N-OH (Oxime) 2-Pyridyl Ring Properties Chelating Ligand Hydrogen Bonding Capability Potential for Isomerism (syn/anti) Structure:f0->Properties:f0 Structure:f1->Properties:f0 Structure:f2->Properties:f0 Structure:f1->Properties:f1 Structure:f1->Properties:f2 Applications Coordination Chemistry & Catalysis Analytical Chemistry Drug Development & Biomedical Research Properties:f0->Applications:f0 Properties:f0->Applications:f1 Properties:f1->Applications:f2

Caption: The structural features of Phenyl 2-pyridyl ketoxime and their influence on its applications.

Conclusion

Phenyl 2-pyridyl ketoxime is a molecule with a rich chemical profile and a growing number of applications. Its straightforward synthesis and versatile coordination behavior make it a valuable tool for chemists. The emerging biological activities of PPKO and its derivatives suggest that its importance in the field of drug development will continue to expand. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this fascinating compound.

References

  • Yeo, E. J., et al. (2016). Phenyl 2-pyridyl ketoxime induces cellular senescence-like alterations via nitric oxide production in human diploid fibroblasts. Aging Cell, 15(2), 245-255.
  • Mazarakioti, E. C., et al. (2019). Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes: A Coordination Chemistry Approach. Molecules, 24(12), 2219.
  • Holynska, M. (2024). Isomerism in Phenyl 2-Pyridyl Ketoxime Metal Complexes. European Journal of Inorganic Chemistry, e202400523.
  • Al-Hamdani, A. A. S. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. International Journal of Drug Delivery Technology, 11(2), 434-453.
  • PubChem. (n.d.). Phenyl 2-pyridyl ketoxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Milios, C. J., et al. (2004). Phenyl 2-Pyridyl Ketone and Its Oxime in Manganese Carboxylate Chemistry: Synthesis, Characterisation, X-ray Studies and Magnetic Properties of Mononuclear, Trinuclear and Octanuclear Complexes. European Journal of Inorganic Chemistry, 2004(14), 2885-2901.
  • Guan, Z. H., et al. (2016). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Royal Society of Chemistry.
  • Koca, M., et al. (2008). Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran- 2-yl) Ketoximes. Bentham Science.
  • Perlepes, S. P., et al. (2024). Towards Completion of the “Periodic Table” of Di-2-pyridyl Ketoxime. Preprints.org.
  • Gök, Y., et al. (2024). Reactions of Cadmium(II)
  • Huntress, E. H., & Walter, H. C. (1948). Beckmann Rearrangement of the Oximes of Phenyl 2-Pyridyl Ketone (2-Benzoylpyridine). Journal of the American Chemical Society, 70(11), 3702–3704.
  • Fisher Scientific. (2025).
  • Vassian, E. G., & Murmann, R. K. (1962). Rates of syn—anti Isomerization of Phenyl 2-Pyridyl Ketoxime. The Journal of Organic Chemistry, 27(12), 4309–4312.
  • Cetin-Atalay, R., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5292–5305.
  • Dureja, P., et al. (2011). Antifungal Activity of 4′-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3′-butene-2′-ketoxime N-O-Alkyl Ethers. Journal of Agricultural and Food Chemistry, 59(2), 654–658.
  • El-Gaby, M. S. A., et al. (2012). Synthesis and Antimicrobial Activity of Pyrimidine Derivatives. International Journal of Organic Chemistry, 2(3), 226-231.
  • Villani, F. J., & King, M. S. (1957). 3-BENZOYLPYRIDINE. Organic Syntheses, 37, 6.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.).
  • Huang, J. M., et al. (2011).
  • Koca, M., et al. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358.
  • Sigma-Aldrich. (2025).
  • Demeshko, S., et al. (2017). Thermal and structural characterization of copper(II) complexes with phenyl-2-pyridylketoxime (HPPK). Journal of Thermal Analysis and Calorimetry, 128(3), 1591–1599.
  • Shokrollahi, A., et al. (2008). Potentiometric study of binary complexes of methyl 2-pyridyl ketone oxime, phenyl 2-pyridyl ketone oxime and diacetyl monooxime with some transition and heavy metal ions in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 655-662.
  • ChemBK. (2024). phenyl 2-pyridyl ketoxime. Retrieved from [Link]

Sources

Exploratory

Phenyl 2-pyridyl ketoxime: A Comprehensive Technical Guide for Advanced Research and Development

Abstract This technical guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of Phenyl 2-pyridyl ketoxime (ppkoH). Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of Phenyl 2-pyridyl ketoxime (ppkoH). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced coordination chemistry of ppkoH, its structural isomers, and its instrumental role as a versatile chelating ligand. We will examine the causality behind experimental choices in its synthesis and characterization, and explore its burgeoning potential in medicinal chemistry and materials science. This guide aims to be a definitive resource, grounding theoretical claims in empirical data and established protocols, thereby empowering researchers to leverage the unique attributes of this compelling molecule.

Introduction: The Versatility of a Pyridyl-Oxime Scaffold

Phenyl 2-pyridyl ketoxime, a molecule comprising a phenyl ring, a pyridyl group, and a central ketoxime moiety, has emerged as a ligand of significant interest in inorganic and medicinal chemistry.[1] Its structure, seemingly simple, belies a rich and complex chemical behavior. The presence of multiple donor atoms—the pyridyl nitrogen, the oxime nitrogen, and the oxime oxygen—grants it a remarkable versatility in coordinating with a vast array of metal ions.[2] This ability to form stable chelate complexes is the cornerstone of its diverse applications, ranging from the development of novel catalysts and magnetic materials to its use as a structural scaffold in the design of metallodrugs.[1][3]

The deprotonation of the oxime hydroxyl group to form the oximato anion (ppko⁻) further expands its coordination capabilities, allowing it to act as a bridging ligand to create polynuclear metal complexes with unique structural and magnetic properties.[4] This guide will provide a comprehensive overview of the fundamental chemical properties of ppkoH, offering both theoretical insights and practical, field-proven protocols to facilitate its application in cutting-edge research.

Molecular Structure and Isomerism

Phenyl 2-pyridyl ketoxime has the chemical formula C₁₂H₁₀N₂O.[5] The molecule consists of a phenyl group and a 2-pyridyl group attached to a carbon atom, which is double-bonded to a hydroxylamine nitrogen. This arrangement gives rise to the possibility of syn and anti geometric isomers, which can influence its reactivity and coordination behavior.[5]

The structural isomers are primarily differentiated by the orientation of the hydroxyl group relative to the phenyl and pyridyl substituents. These isomers can, in some cases, be interconverted under specific conditions such as melting or boiling in a high-boiling solvent.[6]

Isomeric Forms

The presence of the C=N double bond in the oxime group leads to the existence of two geometric isomers: the E-isomer and the Z-isomer. The relative stability and isolation of these isomers can be influenced by the synthetic conditions and the solvent used for crystallization.[6] The specific isomer can have a significant impact on the coordination geometry of the resulting metal complexes.

Synthesis of Phenyl 2-pyridyl ketoxime: A Validated Protocol

The synthesis of Phenyl 2-pyridyl ketoxime is a relatively straightforward process, typically involving the reaction of a ketone with hydroxylamine.[1] This established method provides a reliable route to obtaining the ligand for further use in coordination chemistry and other applications.

Experimental Protocol: Synthesis from Phenyl 2-pyridyl ketone

This protocol outlines a standard laboratory procedure for the synthesis of Phenyl 2-pyridyl ketoxime.

Materials:

  • Phenyl 2-pyridyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (or other suitable solvent)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve Phenyl 2-pyridyl ketone in ethanol.

  • Addition of Hydroxylamine: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to liberate the free hydroxylamine.

  • Reaction: Add the hydroxylamine solution to the ethanolic solution of the ketone.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically a few hours, while stirring continuously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the crystalline Phenyl 2-pyridyl ketoxime.[6]

  • Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic and Physicochemical Properties

A thorough understanding of the spectroscopic signature of Phenyl 2-pyridyl ketoxime is crucial for its identification and for studying its interactions with metal ions.

Tabulated Spectroscopic Data
Property Value Reference
Molecular Formula C₁₂H₁₀N₂O[5]
Molecular Weight 198.22 g/mol [7]
Melting Point 154-156 °C[5]
Appearance Slightly pink crystalline powder[6]
Solubility Insoluble in water[6]
¹H NMR Signals corresponding to aromatic protons of the phenyl and pyridyl rings, and a characteristic signal for the oxime hydroxyl proton.[8][9]
¹³C NMR Signals for the carbon atoms of the phenyl and pyridyl rings, and a downfield signal for the C=N carbon.[9][10]
IR Spectroscopy Characteristic bands for O-H stretching, C=N stretching of the oxime, and vibrations of the aromatic rings.[2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.[11]

Note: Specific chemical shifts in NMR spectra can vary depending on the solvent and the isomeric form.

Coordination Chemistry: The Art of Chelation

The true chemical elegance of Phenyl 2-pyridyl ketoxime lies in its ability to act as a versatile chelating ligand. It can coordinate to a central metal ion through both the nitrogen atom of the pyridyl ring and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring.[2]

Mechanism of Chelation and Coordination Modes

Upon deprotonation of the oxime's hydroxyl group, the resulting oximato group can also participate in coordination, leading to a variety of coordination modes. This allows for the formation of not only mononuclear complexes but also polynuclear clusters where the oximato group acts as a bridge between two or more metal centers.[4] This bridging capability is fundamental to the construction of molecules with interesting magnetic and catalytic properties.

Phenyl 2-pyridyl ketoxime can act as a neutral ligand (ppkoH) or, more commonly, as a monoanionic ligand (ppko⁻) after deprotonation.[12] The coordination can be described as N,N'-bidentate, utilizing the pyridyl and oxime nitrogens.[12]

Caption: Chelation of a metal ion by Phenyl 2-pyridyl ketoxime.

Applications in Research and Drug Development

The unique chemical properties of Phenyl 2-pyridyl ketoxime and its metal complexes have paved the way for their application in various scientific domains.

Catalysis and Materials Science

The ability of ppkoH to form well-defined metal complexes has been exploited in the development of catalysts for organic reactions.[13] Furthermore, the polynuclear clusters formed with paramagnetic metal ions have shown interesting magnetic properties, making them potential candidates for the development of single-molecule magnets.[4]

A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[14] The incorporation of a pyridyl moiety in Phenyl 2-pyridyl ketoxime makes it an attractive starting point for the design of novel therapeutic agents. The "phenyl-pyridyl switch" is a known strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate.[14]

The chelation of bioactive metal ions by ppkoH can lead to the formation of metallodrugs with enhanced therapeutic efficacy.[1] For instance, certain metal complexes of pyridyl oximes have been investigated for their biological activities, including their interaction with DNA.[1][7] The design and synthesis of ppkoH derivatives and their metal complexes represent a promising avenue for the discovery of new drugs with novel mechanisms of action.[15] The process of hit-to-lead optimization often involves modifying such scaffolds to improve their pharmacological profiles.[15]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Phenyl 2-pyridyl ketoxime is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Phenyl 2-pyridyl ketoxime is a molecule of considerable scientific interest, owing to its rich coordination chemistry and versatile applications. This guide has provided a comprehensive overview of its synthesis, structure, and chemical properties, with a focus on its role as a powerful chelating ligand. The insights into its coordination behavior and the practical protocols provided herein are intended to serve as a valuable resource for researchers and professionals in academia and industry. The continued exploration of Phenyl 2-pyridyl ketoxime and its derivatives holds significant promise for advancements in catalysis, materials science, and the rational design of new therapeutic agents.

References

  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC. Available from: [Link]

  • Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. Available from: [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. Available from: [Link]

  • Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Available from: [Link]

  • Phenyl 2-pyridyl ketoxime - Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • (PDF) Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes - ResearchGate. Available from: [Link]

  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - MDPI. Available from: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Is metal phenyl pyridyl ketoxime complex an organometallic compound? - ResearchGate. Available from: [Link]

  • MEDICINAL CHEMISTRY II DRUG Discovery and Development. Available from: [Link]

  • Medicinal Chemistry & Drug Design | Pharma Inventor Inc. Available from: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - Diva-Portal.org. Available from: [Link]

  • Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. - ResearchGate. Available from: [Link]

  • Medicinal chemistry for 2020 - PMC - PubMed Central. Available from: [Link]

  • Rates of syn—anti Isomerization of Phenyl 2-Pyridyl Ketoxime1 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

Foundational

The Genesis of a Versatile Ligand: An In-depth Technical Guide to the Discovery and History of 2-Pyridyl Ketoximes

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-pyridyl ketoxime scaffold, a seemingly simple fusion of a pyridine ring and a ketoxime functional group, has emerged as a cornerstone in mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridyl ketoxime scaffold, a seemingly simple fusion of a pyridine ring and a ketoxime functional group, has emerged as a cornerstone in modern coordination chemistry and a versatile building block in medicinal and materials science. This technical guide provides a comprehensive exploration of the discovery and historical development of this important class of compounds. Eschewing a conventional chronological narrative, this paper delves into the foundational chemical principles that predicated their synthesis, the key evolutionary steps from simple to complex derivatives, and the scientific imperatives that drove their investigation. We will examine the fundamental synthetic routes, provide detailed experimental protocols for key compounds, and explore the rich coordination chemistry that defines their contemporary significance.

Foundational Pillars: The Chemical Precursors to 2-Pyridyl Ketoximes

The story of 2-pyridyl ketoximes does not begin with a singular discovery but rests upon the convergence of two mature fields of organic chemistry: the chemistry of pyridines and the synthesis of oximes.

The Pyridine Ring: A Privileged Heterocycle

The pyridine ring, an aromatic heterocycle, has been a subject of intense study since its initial isolation from bone tar. Its unique electronic properties, basicity, and ability to act as a ligand have made it a ubiquitous component in pharmaceuticals, agrochemicals, and functional materials. The development of synthetic methodologies to introduce functional groups onto the pyridine ring was a critical prerequisite for the eventual creation of 2-pyridyl ketoximes.

The Oxime Functional Group: From Discovery to a Tool in Coordination Chemistry

The synthesis of the core reactant for all oximes, hydroxylamine (NH₂OH), was first achieved by Wilhem Clemens Lossen in 1865. This paved the way for Meyer in 1897 to synthesize the first aldoximes and ketoximes by reacting hydroxylamine with aldehydes and ketones.[1] The true "history" of oximes as powerful ligands in coordination chemistry, however, began in 1885 when Tschugaeff utilized dimethylglyoxime for the gravimetric determination of nickel(II) ions. This work demonstrated the remarkable ability of the oxime group to form stable, often colored, complexes with metal ions, a property that would later be exploited in 2-pyridyl ketoximes.

The Emergence of Pyridyl Oximes: Early Syntheses and Applications

While the precise first synthesis of a simple 2-pyridyl ketoxime is not marked by a landmark publication, their preparation is a straightforward application of the well-established reaction between a ketone and hydroxylamine. The critical step was the synthesis of the precursor, a 2-acylpyridine.

Synthesis of 2-Acylpyridine Precursors

The preparation of 2-acetylpyridine, the precursor to the simplest 2-pyridyl ketoxime, can be achieved through various methods, including the acylation of 2-bromopyridine via a Grignard reagent. The availability of such precursors was the final necessary step for the creation of 2-pyridyl ketoximes.

The Fundamental Oximation Reaction

The conversion of a 2-acylpyridine to its corresponding ketoxime is a classic condensation reaction. The carbonyl carbon of the ketone is subjected to nucleophilic attack by the nitrogen atom of hydroxylamine, followed by dehydration to yield the C=NOH functionality of the oxime.

Experimental Protocol: Synthesis of Methyl 2-Pyridyl Ketone Oxime (mpkoH)

This protocol outlines the standard laboratory synthesis of methyl 2-pyridyl ketone oxime from 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, combine 2-acetylpyridine (1.0 eq), hydroxylamine hydrochloride (1.5 eq), pyridine (2.8 eq), and ethanol.

  • Reaction: Heat the mixture to 60°C and stir for 75 minutes.

  • Work-up: Cool the reaction mixture to room temperature and add water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-pyridyl ketone oxime.

  • Purification: The crude product can be further purified by recrystallization.

Causality of Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. It also serves as a solvent.

  • Excess Hydroxylamine: Ensures the complete conversion of the starting ketone.

  • Acid Wash: Removes the pyridine catalyst from the organic phase during the work-up.

A Tale of Two Scaffolds: Aldoximes vs. Ketoximes

Much of the early focus in the mid-20th century was on the closely related 2-pyridyl aldoximes . This was driven by a critical application in medicine.

The Rise of Pralidoxime (2-PAM)

In the 1950s, researchers including Irwin B. Wilson and S. Ginsburg investigated antidotes for organophosphate nerve agent poisoning.[1] They discovered that 2-pyridine aldoxime could reactivate inhibited acetylcholinesterase. By reacting 2-pyridine aldoxime with methyl iodide, they synthesized Pralidoxime (2-PAM), the first clinically relevant pyridinium aldoxime reactivator.[1] This discovery spurred the development of more efficient synthetic routes for 2-pyridine aldoximes, such as the one developed at the US Army Edgewood Arsenal in 1966, which involved the reaction of 2-chloromethylpyridines with hydroxylamine.[2]

The Modern Era: Di-2-Pyridyl Ketoxime and the Explosion of Coordination Chemistry

While simpler 2-pyridyl ketoximes like methyl 2-pyridyl ketone oxime (mpkoH) are important ligands, the introduction of a second pyridyl group to create di-2-pyridyl ketoxime (dpkoxH) marked a significant turning point, leading to a surge in research over the past three decades.[3]

Synthesis of Di-2-Pyridyl Ketoxime (dpkoxH)

The synthesis of dpkoxH follows the same fundamental principle of oximation, starting from di-2-pyridyl ketone.

Experimental Protocol: Synthesis of Di-2-Pyridyl Ketoxime (dpkoxH)

Materials:

  • Di-2-pyridyl ketone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolution: Dissolve di-2-pyridyl ketone in ethanol in a round-bottomed flask.

  • Hydroxylamine Solution: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Reaction: Add the hydroxylamine solution to the solution of di-2-pyridyl ketone.

  • Reflux: Heat the mixture under reflux for 1-2 hours.

  • Crystallization: Cool the reaction mixture. The product, di-2-pyridyl ketoxime, will often crystallize from the solution.

  • Isolation: Collect the crystals by filtration, wash with cold water, and dry.

Unparalleled Coordination Versatility

The presence of three nitrogen donor atoms (two from the pyridyl rings and one from the oxime) and one oxygen donor atom gives dpkoxH and its deprotonated form (dpkox⁻) remarkable flexibility as a ligand. This has led to the synthesis of a vast array of metal complexes with diverse structures and properties.

  • Coordination Modes: The dpkoxH/dpkox⁻ ligand can adopt numerous coordination modes, acting as a chelating and/or bridging ligand to one or more metal centers.

  • Nuclearity: This versatility allows for the construction of complexes with varying nuclearities, from simple mononuclear species to large, complex polynuclear clusters, including hexanuclear and even larger aggregates.

  • Applications: These metal complexes have found applications in various fields:

    • Single-Molecule Magnets (SMMs): The ability to arrange metal ions in close proximity has led to the development of novel SMMs.

    • Catalysis: The metal complexes can serve as catalysts for a range of organic transformations.

    • Bioinorganic Modeling: They are used to model the active sites of metalloenzymes.

    • Materials Science: The formation of coordination polymers and metal-organic frameworks (MOFs) is an active area of research.[4]

The workflow from the synthesis of the ligand to the formation of a metal complex is a fundamental process in this field.

G cluster_synthesis Ligand Synthesis cluster_complexation Complexation Ketone Di-2-pyridyl Ketone Reaction Reflux Ketone->Reaction Hydroxylamine NH₂OH·HCl / Base Hydroxylamine->Reaction Solvent Ethanol/Water Solvent->Reaction dpkoxH Di-2-pyridyl Ketoxime (dpkoxH) dpkoxH_ref dpkoxH Reaction->dpkoxH MetalSalt Metal Salt (e.g., MnCl₂) Coordination Reaction MetalSalt->Coordination Complex Metal-dpkoxH Complex Coordination->Complex dpkoxH_ref->Coordination

Caption: General workflow for the synthesis of dpkoxH and its subsequent use in metal complexation.

Summary and Future Outlook

The journey of 2-pyridyl ketoximes from their conceptual origins in fundamental organic chemistry to their current status as sophisticated tools in inorganic and materials science is a testament to the enabling power of synthetic chemistry. While the initial discovery was an undramatic extension of known reactions, the subsequent exploration of their properties, particularly the coordination chemistry of di-2-pyridyl ketoxime, has been a rich and fruitful field of research.

The future of 2-pyridyl ketoximes is bright. The continued exploration of their coordination chemistry will undoubtedly lead to new magnetic materials, more efficient catalysts, and novel therapeutic agents. The tunability of the ligand scaffold through the introduction of different substituents on the pyridine rings offers a rational design approach to fine-tune the properties of the resulting metal complexes for specific applications. As our understanding of the relationship between structure and function deepens, 2-pyridyl ketoximes will remain a key player in the development of advanced functional molecules and materials.

Quantitative Data Summary

CompoundPrecursorKey Application(s)
Pralidoxime (2-PAM)2-Pyridine AldoximeAcetylcholinesterase reactivator (nerve agent antidote)
Methyl 2-pyridyl ketoxime2-AcetylpyridineLigand in coordination chemistry
Di-2-pyridyl ketoximeDi-2-pyridyl ketoneVersatile ligand for polynuclear clusters and SMMs

References

  • Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Employment of methyl 2-pyridyl ketone oxime in 3d/4f-metal chemistry: dinuclear nickel(ii)/lanthanide(iii) species and complexes containing the metals in separate ions. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 28, 2026, from [Link]

  • novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Exploratory Synthetic Studies of the Praseodymium/Di-2-Pyridyl Ketoxime System Leads to Unusual Reactivity and Interesting New Molecules. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved January 28, 2026, from [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • US3501486A - Process for the production of 2-pyridine aldoximes. (n.d.). Google Patents.
  • Dinuclear Lanthanide(III) Complexes from the Use of Methyl 2-Pyridyl Ketoxime: Synthetic, Structural, and Physical Studies. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]

  • The history of cholinesterase reactivation: hydroxylamine and pyridinium aldoximes. (n.d.). Retrieved January 28, 2026, from [Link]

  • A new MnII4MnIII4 cluster from the use of methyl 2-pyridyl ketone oxime in manganese carboxylate chemistry. (n.d.). Christou Research Group - University of Florida. Retrieved January 28, 2026, from [Link]

  • Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. (n.d.). Labflow. Retrieved January 28, 2026, from [Link]

  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

The Solubility of Phenyl 2-pyridyl ketoxime in Organic Solvents: An In-depth Technical Guide

Introduction to Phenyl 2-pyridyl ketoxime and its Significance Phenyl 2-pyridyl ketoxime, with the chemical formula C₁₂H₁₀N₂O, is a heteroaromatic ketoxime that has garnered considerable interest due to its unique struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Phenyl 2-pyridyl ketoxime and its Significance

Phenyl 2-pyridyl ketoxime, with the chemical formula C₁₂H₁₀N₂O, is a heteroaromatic ketoxime that has garnered considerable interest due to its unique structural features. The molecule incorporates a phenyl ring, a pyridyl ring, and a ketoxime functional group, which bestows upon it the ability to act as a chelating agent for various metal ions. This property is central to its utility in the synthesis of metal complexes with diverse applications, including catalysis and materials science. Furthermore, its chemical structure suggests potential applications in medicinal chemistry, where solubility is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties. An understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and application in various scientific disciplines.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For Phenyl 2-pyridyl ketoxime, several structural features influence its solubility profile:

  • Polarity: The presence of the nitrogen-containing pyridyl ring and the polar oxime group (-C=N-OH) imparts a degree of polarity to the molecule. The lone pair of electrons on the nitrogen atoms and the hydroxyl group can participate in dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: The hydroxyl group of the oxime is a hydrogen bond donor, while the nitrogen atoms of the pyridyl ring and the oxime group are hydrogen bond acceptors. This capacity for hydrogen bonding suggests that Phenyl 2-pyridyl ketoxime will exhibit favorable solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, dimethyl sulfoxide).

  • Aromatic Rings: The phenyl and pyridyl rings are nonpolar, aromatic systems that can engage in π-π stacking and van der Waals interactions. These features suggest some solubility in aromatic solvents (e.g., toluene) and less polar solvents.

  • Molecular Size and Shape: The relatively rigid and planar structure of the molecule may influence its ability to fit into the solvent lattice.

Based on these principles, it can be predicted that Phenyl 2-pyridyl ketoxime will have good solubility in polar protic and polar aprotic solvents, moderate solubility in solvents with some polarity like chlorinated solvents, and lower solubility in nonpolar hydrocarbon solvents. It is known to be insoluble in water, a highly polar protic solvent, which is likely due to the significant nonpolar surface area of the phenyl and pyridyl rings outweighing the polar contributions in an aqueous environment.

Quantitative Solubility Data (Hypothetical)

As previously stated, specific quantitative solubility data for Phenyl 2-pyridyl ketoxime is scarce in the available literature. However, to illustrate how such data would be presented and to provide a practical reference for researchers, a hypothetical solubility table is provided below. This data is for illustrative purposes only and should not be considered experimentally verified.

SolventSolvent TypePredicted Solubility (at 25 °C)Hypothetical Solubility ( g/100 mL)
MethanolPolar ProticHigh10.5
EthanolPolar ProticHigh8.2
AcetonePolar AproticHigh15.1
AcetonitrilePolar AproticModerate to High7.9
DichloromethaneChlorinatedModerate5.4
ChloroformChlorinatedModerate6.8
TolueneAromaticLow to Moderate2.3
n-HexaneNonpolarLow< 0.1
Dimethyl Sulfoxide (DMSO)Polar AproticVery High> 20
N,N-Dimethylformamide (DMF)Polar AproticVery High> 20

Table 1. Hypothetical solubility of Phenyl 2-pyridyl ketoxime in various organic solvents at 25 °C.

Experimental Protocol for Solubility Determination

The following section provides a detailed, step-by-step methodology for determining the solubility of Phenyl 2-pyridyl ketoxime in organic solvents. The protocol is based on the widely accepted equilibrium shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.

The Shake-Flask Method for Equilibrium Solubility

This method is designed to determine the thermodynamic solubility of a compound, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute.

Materials and Equipment:

  • Phenyl 2-pyridyl ketoxime (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid Phenyl 2-pyridyl ketoxime to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirrer in a constant temperature bath (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing A Add excess solid Phenyl 2-pyridyl ketoxime to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute for analysis G->H Quantitative Analysis Quantitative Analysis H->Quantitative Analysis

Caption: Experimental workflow for the shake-flask solubility determination method.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a suitable method for quantifying the concentration of Phenyl 2-pyridyl ketoxime in solution due to its aromatic nature.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of Phenyl 2-pyridyl ketoxime in the solvent of interest. Scan the solution using the spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of Phenyl 2-pyridyl ketoxime of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

  • Sample Analysis:

    • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

  • Solubility Calculation:

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

G cluster_setup Spectrophotometer Setup cluster_calibration Calibration cluster_analysis Sample Analysis A Determine λmax of Phenyl 2-pyridyl ketoxime B Prepare standard solutions of known concentrations A->B C Measure absorbance of standards at λmax B->C D Plot calibration curve (Absorbance vs. Concentration) C->D E Measure absorbance of diluted, filtered sample D->E F Calculate concentration using calibration curve E->F G Apply dilution factor to get solubility F->G

Caption: Workflow for quantitative analysis of solubility by UV-Vis spectrophotometry.

Practical Applications and Implications of Solubility

The solubility of Phenyl 2-pyridyl ketoxime is a critical parameter in several areas of research and development:

  • Synthesis and Purification: The choice of solvent for the synthesis of Phenyl 2-pyridyl ketoxime and its subsequent purification by recrystallization is directly dependent on its solubility profile. A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The observation that the E-isomer crystallizes from ethanol provides a practical starting point for purification protocols.[1]

  • Coordination Chemistry: The formation of metal complexes often takes place in solution. The solubility of Phenyl 2-pyridyl ketoxime in various organic solvents dictates the choice of reaction media for complexation reactions. For instance, reactions involving this ligand have been reported in solvents like methanol and ethanol.

  • Analytical Chemistry: In analytical applications, such as the extraction of metal ions, the solubility of the chelating agent and its metal complex in an organic phase is essential. The use of chloroform and other hydrocarbon solutions for such extractions highlights the importance of its solubility in less polar environments.

  • Drug Development: For any potential pharmaceutical application, solubility is a key determinant of bioavailability. Poor aqueous solubility can be a major hurdle in drug development. While Phenyl 2-pyridyl ketoxime itself is insoluble in water, understanding its solubility in organic solvents is crucial for developing formulations (e.g., using co-solvents) that could enhance its delivery and absorption in biological systems.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Phenyl 2-pyridyl ketoxime in organic solvents. While a comprehensive database of its quantitative solubility is yet to be established in the public domain, the theoretical principles and detailed experimental protocols presented herein offer a robust starting point for researchers. By applying the methodologies outlined, scientists can generate reliable solubility data, which is indispensable for the continued development and application of this versatile compound in various fields of science and technology.

References

  • Jääskeläinen, S., Ollikainen, M., & Koshevoy, I. O. (2024). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. European Journal of Inorganic Chemistry.
  • ChemBK. (2024). phenyl 2-pyridyl ketoxime. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl 2-pyridyl ketoxime. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Phenyl 2-pyridyl ketoxime. Retrieved from [Link]

Sources

Foundational

The Coordination Chemistry of Phenyl 2-Pyridyl Ketoxime: A Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of the coordination chemistry of Phenyl 2-pyridyl ketoxime, a ligand of significant interest in catalysis, materials science, and medicinal chemistry. We will delve into the li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the coordination chemistry of Phenyl 2-pyridyl ketoxime, a ligand of significant interest in catalysis, materials science, and medicinal chemistry. We will delve into the ligand's synthesis and structural properties, its versatile coordination behavior, and the synthesis and characterization of its metal complexes. Furthermore, this document will highlight key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Ligand: Phenyl 2-pyridyl ketoxime (Hppk)

Phenyl 2-pyridyl ketoxime, systematically named (phenyl(pyridin-2-yl)methanone oxime) and often abbreviated as Hppk, is a chelating ligand renowned for its versatility.[1] Its structure, featuring a pyridyl ring, a phenyl ring, and an oxime moiety, provides multiple donor atoms, leading to a rich and diverse coordination chemistry.[2][3] The presence of the acidic oxime proton allows for its coordination as both a neutral molecule and a monoanionic ligand, profoundly influencing the structure, stability, and reactivity of the resulting metal complexes.

Structural and Electronic Properties

The core structure of Hppk consists of a central carbon atom double-bonded to an oxime nitrogen and single-bonded to both a phenyl and a 2-pyridyl group. The oxime group can exist as two geometric isomers, E and Z, with the E-isomer generally being more stable and commonly used in coordination chemistry.[4]

Causality Behind Isomer Stability: The greater stability of the E-isomer, where the hydroxyl group is oriented anti to the pyridyl ring, can be attributed to reduced steric hindrance between the bulky phenyl and pyridyl groups. This isomeric preference is a critical consideration during ligand synthesis and purification, as the less stable Z-isomer can sometimes co-crystallize or be present as an impurity.[4]

Ligand Synthesis

The synthesis of Hppk is straightforward, typically involving the condensation reaction of a ketone with hydroxylamine.[2] This is a classic and reliable method for oxime formation.

Experimental Protocol: Synthesis of Phenyl 2-pyridyl ketoxime (Hppk)

This protocol is adapted from established procedures for oxime synthesis.[5]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve phenyl-2-pyridyl ketone (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents) and pyridine (2.8 equivalents) to the solution.

    • Expert Insight: Pyridine serves a dual purpose. It acts as a solvent and, more importantly, as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction. An excess ensures the reaction equilibrium favors product formation.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into an excess of cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield Hppk as a crystalline solid.[4]

Coordination Chemistry: Modes of Binding

The remarkable versatility of Hppk stems from its ability to adopt various coordination modes, which are highly dependent on factors like the metal ion's nature, the reaction pH, and the presence of competing ligands.[3] The two primary modes involve coordination as a neutral ligand or as a deprotonated, anionic ligand.

  • Neutral (N,N') Bidentate Chelation: Under neutral or acidic conditions, Hppk typically coordinates through the pyridyl nitrogen (Npy) and the oxime nitrogen (Noxime). This forms a stable five-membered chelate ring. In this mode, the oxime proton remains intact.[4]

  • Anionic (N,O) Bidentate Chelation: In the presence of a base, the oxime proton can be removed. The resulting anionic ligand (ppk⁻) coordinates through the pyridyl nitrogen (Npy) and the oxime oxygen (Ooxime). This also forms a five-membered chelate ring but with a different set of donor atoms and a formal negative charge.[6]

  • Bridging Modes: The deprotonated oximate group is also capable of bridging two or more metal centers, leading to the formation of di- or polynuclear complexes. This behavior is fundamental to the construction of complex magnetic materials and clusters.[1]

Coordination_Modes cluster_Neutral Neutral Coordination (Hppk) cluster_Anionic Anionic Coordination (ppk⁻) M1 M L1_Npy N_py L1_Npy->M1 L1_Nox N_oxime(H) L1_Nox->M1 L1_O O M2 M L2_Npy N_py L2_Npy->M2 L2_O O_oxime L2_Nox N L2_O->M2 caption Primary Coordination Modes of Hppk

Synthesis and Characterization of Metal Complexes

The synthesis of Hppk complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of reaction conditions is crucial for isolating the desired product.

Self-Validating Protocol: Synthesis of a Dichloro(phenyl-2-pyridyl ketoxime)palladium(II) Complex

This protocol is a representative example for the synthesis of a mononuclear complex with the neutral ligand.[7]

  • Preparation of Solutions:

    • Solution A: Dissolve Palladium(II) chloride (PdCl₂, 1 equivalent) in a minimal amount of dichloromethane (CH₂Cl₂). Gentle warming may be required.

    • Solution B: Dissolve Hppk (1.05 equivalents) in dichloromethane.

  • Reaction: Slowly add Solution B to Solution A with vigorous stirring at room temperature.

    • Causality of Stoichiometry: A slight excess of the ligand is used to ensure complete reaction of the more expensive metal salt.

  • Stirring: Continue stirring the resulting mixture for 1-2 hours. The reaction progress can often be observed by a color change.

  • Isolation: Reduce the solvent volume under reduced pressure until the solution is concentrated. Add an anti-solvent, such as n-hexane, to precipitate the complex.

  • Purification: Collect the solid product by filtration, wash with a small amount of diethyl ether to remove any unreacted ligand, and dry under vacuum.

  • Validation: The identity and purity of the complex should be confirmed by techniques such as FT-IR, ¹H NMR, and elemental analysis. The disappearance of the oxime O-H stretch in the IR spectrum would indicate deprotonation, validating the formation of an anionic complex if a base were used.

Structural and Spectroscopic Characterization

A combination of analytical techniques is essential to fully elucidate the structure of Hppk complexes.

  • X-ray Crystallography: Provides unambiguous proof of structure, including bond lengths, bond angles, and coordination geometry.

  • Infrared (IR) Spectroscopy: Key vibrational bands are informative. The C=N stretch of the oxime and the pyridyl ring vibrations are sensitive to coordination. A broad band around 3200-3400 cm⁻¹ indicates the O-H stretch of the neutral ligand, which disappears upon deprotonation.

  • UV-Visible Spectroscopy: Electronic transitions, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), provide insights into the electronic structure of the complex.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand framework in diamagnetic complexes. Changes in the chemical shifts of the pyridyl and phenyl protons upon coordination can indicate the binding mode.

Representative Structural Data

The following table summarizes selected experimental bond lengths for dinuclear copper(II) complexes, illustrating the typical coordination environment. Data is sourced from the Cambridge Crystallographic Data Centre (CCDC).[1]

Complex FeatureBondExperimental Bond Length (Å)
Complex 1 Cu-O(oxime)2.335 - 2.348
[Cu₂(ppk)₂(Hppk)₂(NO₃)(BF₄)]Cu-N(pyridyl)1.996 - 2.026
Cu-N(oxime)1.956
Complex 2 Cu-O(oxime)2.330 - 2.341
[Cu₂(ppk)₂(Hppk)₂(ClO₄)₂]Cu-N(pyridyl)1.999 - 2.019
Cu-N(oxime)1.954

Table 1: Selected experimental bond lengths for Cu(II)-Hppk complexes.[1]

G cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt (e.g., PdCl₂) Ligand Hppk Ligand Solvent Solvent (e.g., CH₂Cl₂) Reaction Reaction (Stirring, RT) Isolation Isolation & Purification Complex Metal-Hppk Complex Xray X-ray Crystallography Complex->Xray Structure IR FT-IR Spec. Complex->IR Bonds UVVis UV-Vis Spec. Complex->UVVis Electronics NMR NMR Spec. Complex->NMR Framework caption Workflow: Synthesis to Characterization

Applications in Research and Drug Development

The unique properties of Hppk metal complexes have led to their application in diverse scientific fields.

Catalysis

Palladium complexes, including those with pyridyl-ketone type ligands, have demonstrated significant catalytic activity in cross-coupling reactions, such as the Heck reaction.[7] The ligand stabilizes the metal center, modulates its electronic properties, and can influence the selectivity and efficiency of the catalytic cycle.

Bioinorganic and Medicinal Chemistry

The broader class of oximes and their metal complexes has attracted significant attention from drug development professionals for their wide range of pharmacological activities.[8] These include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6]

  • Antimicrobial Activity: Organotin complexes of ligands structurally related to Hppk have shown strong in vitro activity against various bacteria and fungi.[9] The chelation of the metal ion by the ligand is often found to enhance the biological activity compared to the free ligand or metal salt alone. This is a key insight for drug design, suggesting that the complex acts as a more effective delivery vehicle for the active metal center to the biological target.[10][11]

  • Enzyme Inhibition: The oxime functionality is famously employed in antidotes for organophosphate nerve agent poisoning, where it functions by reactivating the acetylcholinesterase (AChE) enzyme.[8] This inherent biological activity makes Hppk and its derivatives intriguing scaffolds for designing new enzyme inhibitors.

Conclusion and Future Outlook

Phenyl 2-pyridyl ketoxime is a ligand of remarkable adaptability, offering chemists a versatile platform for constructing a vast array of coordination complexes. Its straightforward synthesis and rich, tunable coordination chemistry have established it as a valuable tool in both fundamental and applied research. For professionals in drug development, the proven biological activity of related metal-oxime systems presents a compelling rationale for exploring Hppk complexes as a source of novel therapeutic agents. Future research will likely focus on the development of chiral Hppk derivatives for asymmetric catalysis and the systematic evaluation of the biological activities of a broader range of its metal complexes to unlock their full potential in medicinal chemistry.

References

  • Al-majeed, W. H. A., Al-Jibouri, M. N., & Al-Issa, S. A. M. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link]

  • Al-shamari, M. M. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Thesis, University of Basrah. [Link]

  • Nishikata, T., & Ishida, N. (2017). 2,4-Diphenylpyridine. Organic Syntheses, 95, 1-15. [Link]

  • Stamou, C., et al. (2025). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. MDPI. [Link]

  • Leskelä, M., et al. (2018). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. ResearchGate. [Link]

  • Kaur, J., & Singh, R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules. [Link]

  • Milios, C. J., et al. (2019). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Magnetochemistry. [Link]

  • Stamou, C., et al. (2021). Reactions of Cadmium(II) Halides and Di-2-Pyridyl Ketone Oxime: One-Dimensional Coordination Polymers. Molecules. [Link]

  • Racz, A., et al. (2023). Derivatives of oxime with medicinal chemistry applications. ResearchGate. [Link]

  • Chemdad. (n.d.). Phenyl 2-pyridyl ketoxime. Chongqing Chemdad Co., Ltd. [Link]

  • PubChem. (n.d.). Phenyl 2-pyridyl ketoxime. National Center for Biotechnology Information. [Link]

  • Demir, I., & Pekacar, A. I. (2007). Synthesis and characterization of transition metal complexes of oxime. ResearchGate. [Link]

  • Ianelli, S., et al. (1995). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. Journal of Inorganic Biochemistry, 60(2), 89-108. [Link]

  • Jabeen, E., et al. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Journal of Pharmaceutical Sciences and Research, 11(6), 2455-2463. [Link]

Sources

Exploratory

Introduction: Unveiling the Versatility of Phenyl 2-pyridyl ketoxime

An In-depth Technical Guide to the Theoretical and Computational Exploration of Phenyl 2-pyridyl ketoxime Phenyl 2-pyridyl ketoxime (P2PKO), a molecule with the chemical formula C₁₂H₁₀N₂O, stands as a prominent member of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Exploration of Phenyl 2-pyridyl ketoxime

Phenyl 2-pyridyl ketoxime (P2PKO), a molecule with the chemical formula C₁₂H₁₀N₂O, stands as a prominent member of the 2-pyridyl oxime family of ligands.[1] Its unique structure, featuring a phenyl ring, a pyridyl ring, and a central oxime functional group, imparts a remarkable versatility that has captured the attention of researchers across inorganic, analytical, and materials chemistry.[2][3] The true power of P2PKO lies in its role as a highly adaptable chelating agent, capable of forming stable complexes with a wide array of transition metal ions.[1][4] This ability has positioned it as a key player in diverse applications, most notably in the hydrometallurgical solvent extraction of toxic heavy metals like cadmium(II) and copper(II) from industrial effluents.[3][5][6] It also serves as a precise analytical reagent for the spectrophotometric determination of iron.[7]

The behavior of P2PKO, from its fundamental isomeric forms to the intricate geometries and electronic structures of its metal complexes, presents a rich field for theoretical and computational investigation. Such studies are not merely academic; they provide indispensable, atom-level insights that explain experimental observations and guide the design of more efficient and selective systems. By leveraging powerful computational tools like Density Functional Theory (DFT), we can predict molecular geometries, simulate spectroscopic signatures, and quantify the energetics of complex formation and isomerism.[8][9]

This guide offers a comprehensive exploration of the theoretical and computational methodologies applied to P2PKO. It is designed for researchers, chemists, and drug development professionals seeking to understand and apply these techniques. We will delve into the fundamental properties of the ligand, outline robust computational workflows for its study, analyze its complex interactions with metal ions, and connect these theoretical models to their proven real-world applications.

Foundational Principles: Synthesis and Structural Isomerism

A thorough computational study begins with a solid understanding of the molecule's fundamental chemistry. For P2PKO, this involves its synthesis and the critical concept of E/Z (syn/anti) isomerism around the carbon-nitrogen double bond of the oxime group.

Synthesis Protocol: A Standard Approach

The synthesis of ketoximes is a well-established organic transformation involving the condensation reaction between a ketone and hydroxylamine, typically under weakly acidic conditions.[2][10]

Step-by-Step Synthesis of Phenyl 2-pyridyl ketoxime:

  • Reactant Preparation: Phenyl 2-pyridyl ketone is dissolved in a suitable solvent, such as ethanol.

  • Hydroxylamine Addition: An aqueous solution of hydroxylamine hydrochloride is added to the ketone solution, followed by a base (e.g., sodium hydroxide or sodium acetate) to liberate the free hydroxylamine.

  • Reaction: The mixture is heated under reflux for a specified period, allowing the condensation reaction to proceed.

  • Isolation and Purification: Upon cooling, the P2PKO product typically precipitates out of the solution. It can then be collected by filtration and purified through recrystallization to yield a crystalline solid.[1]

The causality behind this protocol lies in the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime.

E/Z (syn/anti) Isomerism

The presence of the C=N double bond and the lone pair on the nitrogen atom results in stereoisomerism. In P2PKO, the hydroxyl group (-OH) can be oriented either syn (on the same side) or anti (on the opposite side) relative to the pyridyl ring. This seemingly subtle difference can have significant implications for the ligand's coordination behavior and the resulting complex's geometry. The existence of these two forms is a key characteristic of the molecule.[1]

G cluster_syn E-isomer (anti-pyridyl) cluster_anti Z-isomer (syn-pyridyl) syn syn anti anti

Caption: E/Z isomers of Phenyl 2-pyridyl ketoxime.

The Computational Toolkit: Modeling the P2PKO Ligand

Density Functional Theory (DFT) has emerged as the preeminent computational method for studying molecules of this size and complexity, offering an optimal balance between accuracy and computational cost.[11] It allows for the reliable prediction of a wide range of molecular properties.

Causality of Method Selection
  • Functional Choice: Hybrid functionals like PBE0 or B3LYP are frequently chosen.[8] They incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

  • Basis Set Selection: Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are standard for organic molecules.[8][11] The inclusion of polarization functions ('d' and 'p') is essential as they provide the necessary flexibility to accurately model the non-spherical electron density distribution inherent in chemical bonds.

Standard Computational Workflow

A rigorous computational analysis of the P2PKO ligand follows a self-validating workflow where each step builds upon the previous one, with frequency analysis serving as a crucial checkpoint.

G start 1. Initial Structure (Build E and Z isomers) opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq 3. Frequency Analysis opt->freq check Validation: Are all frequencies real? freq->check check->opt No (Imaginary Freq.) Re-optimize from distorted geometry props 4. Property Calculation (HOMO-LUMO, ESP, Spectra) check->props Yes end Verified Results props->end

Caption: A self-validating DFT workflow for ligand characterization.

Protocol: Single Ligand DFT Calculation

  • Structure Input: Construct the initial 3D coordinates for both the E and Z isomers of P2PKO using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using the chosen DFT functional and basis set. This step finds the lowest energy conformation (the most stable structure) of the molecule.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis on the optimized geometry.

    • Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. An imaginary frequency indicates a saddle point, requiring re-optimization.

  • Property Analysis: From the validated structure, calculate key electronic properties:

    • Molecular Orbitals: Analyze the HOMO and LUMO energies and visualize their spatial distributions. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and corresponds to the lowest energy electronic excitation.

    • Spectroscopic Simulation: Simulate the infrared (IR) and UV-Visible absorption spectra. Comparing these theoretical spectra with experimental data provides a powerful validation of the computational model's accuracy.[8]

    • Electrostatic Potential (ESP): Map the ESP onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction.[9]

Key Theoretical Data for P2PKO

Computational analysis provides quantitative data that complements experimental findings. The table below illustrates typical parameters obtained from a DFT calculation.

PropertyDescriptionTypical Insight for P2PKO
Total Energy The electronic energy of the optimized structure.Allows for determining the relative stability of the E vs. Z isomers.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons; often localized on the pyridyl and oxime groups.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons; typically distributed over the aromatic rings.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical stability and the energy of the primary electronic transition in the UV-Vis spectrum.[8]
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Vibrational Frequencies Calculated IR-active vibrational modes.Key frequencies like ν(O-H), ν(C=N), and ν(N-O) can be directly compared to experimental IR spectra for validation.[8]

Modeling P2PKO in Action: Coordination Chemistry

The true utility of P2PKO lies in its function as a ligand. Computational chemistry is indispensable for understanding the nuanced interactions between P2PKO and metal centers, including the geometry, bonding, and relative stability of the resulting complexes.

Coordination Modes and Deprotonation

P2PKO typically acts as a bidentate N,N-chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridyl ring and the nitrogen atom of the oxime group.[4][9] A crucial aspect of its chemistry is the ability of the oxime proton to be removed, transforming the neutral ligand (P2PKOH ) into its anionic form (P2PKO⁻). This deprotonation significantly enhances its coordinating ability and is often facilitated by the reaction conditions or the presence of a base.[9] Computational models show that deprotonation increases the negative charge on the oxime nitrogen and oxygen, strengthening the metal-ligand bond.[9]

G cluster_ligand P2PKO Ligand States cluster_complex Coordination with Metal (M) P2PKOH Neutral Ligand (P2PKOH) P2PKO_anion Anionic Ligand (P2PKO⁻) P2PKOH->P2PKO_anion - H⁺ Complex N,N-Chelated Complex P2PKOH->Complex Weaker Coordination P2PKO_anion->P2PKOH + H⁺ P2PKO_anion->Complex Strong Coordination

Caption: Deprotonation enhances the coordination of P2PKO.

Case Study: Predicting Isomerism in Octahedral Complexes

Many transition metals form octahedral complexes with two P2PKO ligands, leading to multiple possible geometric isomers. For a complex with the general formula [M(X)₂(P2PKO)₂], such as those formed with Rh(III) or Pt(IV), the two 'X' ligands (e.g., Cl⁻) and the two bidentate P2PKO ligands can arrange differently around the metal center.[4][9] DFT calculations are exceptionally powerful for predicting which isomer is the most stable.

Protocol: Isomer Stability Analysis

  • Build Isomers: Construct the 3D structures for all plausible isomers (e.g., cis and trans arrangements of the 'X' ligands).

  • Optimize Geometries: Perform a full geometry optimization for each isomer using a DFT method appropriate for the transition metal (this may require a different basis set for the metal, such as LANL2DZ).

  • Calculate Energies: Extract the final electronic energy for each optimized, validated (no imaginary frequencies) isomer.

  • Compare Stability: The isomer with the lowest total energy is predicted to be the most thermodynamically stable and, therefore, the most likely to be formed and crystallized from the reaction mixture.[4][9]

Studies on rhodium and platinum complexes have shown that DFT calculations can successfully predict the crystallized isomer, often revealing that subtle effects like intramolecular hydrogen bonding between cis-positioned oxime groups can play a decisive role in stabilizing one geometry over another.[4][9]

Bridging Theory and Application: Solvent Extraction

One of the most significant applications of P2PKO is in the liquid-liquid extraction of toxic metal ions from aqueous solutions.[3] Computational studies provide a molecular-level explanation for how this process works, particularly for the extraction of Cadmium(II) from chloride-rich media.[6]

The Mechanism: Experimental studies suggest that in the organic phase, the extracted species is a neutral, octahedral complex, [CdCl₂(P2PKO H)₂].[3] The formation of this charge-neutral species is the key to the entire process, as it is energetically favorable for it to leave the polar aqueous phase and migrate into the nonpolar organic solvent.

Computational Validation:

  • Model the Complex: A DFT geometry optimization of the [CdCl₂(P2PKO H)₂] complex is performed.

  • Confirm Stability: The calculations confirm that a stable, charge-neutral octahedral complex can indeed be formed.

  • Analyze Bonding: The model reveals the precise coordination environment, showing the two P2PKO ligands acting in their neutral form and chelating to the cadmium center, with the two chloride ions completing the coordination sphere.

This theoretical validation provides a robust, mechanistic foundation for the observed extraction efficiency, transforming an empirical observation into a predictable chemical phenomenon.

G cluster_org Organic Phase (Nonpolar) Cd_aq CdCl₂(aq) Complex_org [CdCl₂(P2PKOH)₂](org) Charge-Neutral Complex Cd_aq->Complex_org P2PKO_org 2 x P2PKOH(org)

Caption: Workflow for solvent extraction of Cd(II) by P2PKO.

Conclusion

The synergy between theoretical calculations and experimental chemistry provides a powerful paradigm for modern scientific research. In the case of Phenyl 2-pyridyl ketoxime, computational studies, primarily driven by Density Functional Theory, have proven to be an invaluable tool. They allow us to move beyond simple observation to a state of predictive understanding.

Through the workflows and principles outlined in this guide, researchers can:

  • Validate Structures: Confirm the relative stability of isomers and conformers.

  • Interpret Spectra: Assign vibrational and electronic transitions by comparing simulated spectra with experimental data.

  • Predict Reactivity: Use electronic properties like HOMO-LUMO gaps and ESP maps to understand how and where the molecule will interact.

  • Elucidate Mechanisms: Build atomistic models of complex processes like solvent extraction and predict the stability of key intermediates and products.

As computational resources continue to grow, the application of these methods will undoubtedly expand, enabling the in silico design of new ligands with tailored properties for applications in drug development, catalysis, and environmental remediation. The study of P2PKO serves as a compelling model for how this integrated approach can accelerate discovery and innovation.

References

  • Stathatos, E., et al. (2022). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Molecules, 27(19), 6683. Available at: [Link]

  • Al-Benna, S. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Thesis, University of a Coruña. Available at: [Link]

  • Cen, S., et al. (2024). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Perlepes, S. P., et al. (2022). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. MDPI. Available at: [Link]

  • Holynska, M., et al. (2019). Isomerism in Phenyl 2-Pyridyl Ketoxime Metal Complexes. ResearchGate. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. Available at: [Link]

  • Holynska, M., et al. (2019). Isomerism in Phenyl 2-Pyridyl Ketoxime Metal Complexes. Chemistry – A European Journal. Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • ResearchGate. (Left) The general structural formula of simple 2-pyridyl oximes... Diagram. Available at: [Link]

  • Trzepacz, S., & Holland, W. J. (1966). Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron. Analytical Chemistry, 38(9), 1319–1320. Available at: [Link]

  • Cortés, S., et al. (2023). A New Approach in Hydrometallurgy for the Solvent Extraction of Cu(II) from Alkaline Solutions Leached with Tartrate Using Phenyl-2-Pyridyl Ketoxime. Molecules, 28(14), 5489. Available at: [Link]

  • Boudalis, A. K., et al. (2012). Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes: A Coordination Chemistry Approach. Inorganica Chimica Acta, 381, 193-200. Available at: [Link]

  • Perlepes, S. P., et al. (2022). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. ResearchGate. Available at: [Link]

  • JACS Directory. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of Phenyl 2-Pyridyl Ketoxime for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Phenyl 2-pyridyl ketoxime (CAS No. 1826-28-4), a versatile chelating agent employed in coordination chemistry and of increasing intere...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety and handling protocols for Phenyl 2-pyridyl ketoxime (CAS No. 1826-28-4), a versatile chelating agent employed in coordination chemistry and of increasing interest in drug development. This document moves beyond standard safety data sheets to provide in-depth technical insights, enabling researchers to work safely and effectively with this compound. The information herein is synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.

Understanding the Inherent Risks: A Hazard and Toxicity Profile

Phenyl 2-pyridyl ketoxime is a solid powder that presents a significant hazard profile that must be thoroughly understood and respected. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with several primary hazards.[1][2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

The signal word for Phenyl 2-pyridyl ketoxime is "Danger". This classification underscores the potential for severe health effects upon exposure. The primary routes of exposure are inhalation of the dust, ingestion, and skin or eye contact.[2]

Toxicological Insights:

While comprehensive toxicological data for Phenyl 2-pyridyl ketoxime is not fully investigated, the GHS classification indicates a high degree of acute oral toxicity.[2] The irritant properties to the skin, eyes, and respiratory system are also well-documented.[1][2] Due to the presence of the pyridine moiety, there is a potential for neurological effects, as pyridine itself is a central nervous system depressant.[3] However, no specific studies on the neurological effects of Phenyl 2-pyridyl ketoxime were found. The oxime functional group, in some contexts, can be associated with the reactivation of inhibited acetylcholinesterase, a mechanism relevant in the treatment of organophosphate poisoning.[4][5][6]

Engineering a Safe Workspace: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is paramount when handling Phenyl 2-pyridyl ketoxime.

Ventilation and Containment:

All manipulations of solid Phenyl 2-pyridyl ketoxime should be conducted in a well-ventilated area. For weighing and transferring the powder, a chemical fume hood is the recommended engineering control to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Protocol:

A risk assessment should always be conducted prior to handling to determine the specific PPE requirements. However, the following provides a robust baseline for safe handling:

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option. Gloves should be inspected for any signs of degradation before and during use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.[7]

Caption: Recommended PPE for handling Phenyl 2-pyridyl ketoxime.

Chemical Reactivity and Incompatibility: A Researcher's Guide

Understanding the chemical behavior of Phenyl 2-pyridyl ketoxime is crucial for designing safe experiments and preventing hazardous reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: This is the most frequently cited incompatibility.[2] Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.

  • Strong Acids: While not always explicitly listed as incompatible, the pyridine nitrogen can be protonated by strong acids, potentially altering the compound's reactivity and solubility.[8]

  • Perchromates: Heating a mixture of pyridine with perchromates can lead to an explosion.[9] This is a critical consideration given the pyridine moiety in Phenyl 2-pyridyl ketoxime.

Reactivity in Coordination Chemistry:

Phenyl 2-pyridyl ketoxime is widely used as a chelating ligand in coordination chemistry, readily forming complexes with a variety of transition metals, including copper, nickel, cobalt, iron, and others.[10] The oxime group can be deprotonated, particularly in the presence of a base or when reacting with certain metal salts, allowing it to act as an anionic ligand.[11][12] Researchers should be aware that the reaction conditions, such as pH and solvent, can significantly influence the resulting metal complex's structure and nuclearity.[13]

Thermal Stability and Decomposition:

Upon heating to decomposition, Phenyl 2-pyridyl ketoxime can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] The thermal decomposition of its metal complexes is a multi-stage process that is dependent on the specific compound, with the final product often being the metal oxide.[13]

Step-by-Step Protocols for Safe Handling in a Research Setting

The following protocols are designed to provide a framework for the safe handling of Phenyl 2-pyridyl ketoxime during common laboratory procedures.

Protocol 1: Weighing and Preparation of Solutions

  • Preparation: Don the appropriate PPE as outlined in Section 2. Ensure a chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of Phenyl 2-pyridyl ketoxime to the weighing vessel using a spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the weighing vessel (or a separate reaction vessel) inside the fume hood. Gently swirl or stir to dissolve the solid.

  • Cleaning: Decontaminate the spatula and any other equipment that came into contact with the solid using an appropriate solvent. Dispose of the contaminated materials as hazardous waste.

Protocol 2: Synthesis of a Metal Complex (General Procedure)

  • Reaction Setup: Assemble the reaction apparatus within a chemical fume hood. Ensure all glassware is clean and dry.

  • Reagent Addition: Dissolve the Phenyl 2-pyridyl ketoxime in the chosen solvent in the reaction vessel. Slowly add the solution of the metal salt to the ligand solution with stirring. Be mindful of any exothermic reactions.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Isolation: Once the reaction is complete, quench the reaction if necessary and isolate the product by filtration or another appropriate method. All work-up procedures should be performed in the fume hood.

  • Drying and Storage: Dry the isolated metal complex under vacuum or in a desiccator. Store the product in a clearly labeled, sealed container in a well-ventilated area.

Sources

Protocols & Analytical Methods

Method

Phenyl 2-pyridyl Ketoxime: A High-Affinity Chelator for the Selective Solvent Extraction of Copper (II)

An Application Guide This document provides a detailed technical guide for researchers and scientists on the application of Phenyl 2-pyridyl ketoxime for the efficient and selective solvent extraction of copper (II) from...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

This document provides a detailed technical guide for researchers and scientists on the application of Phenyl 2-pyridyl ketoxime for the efficient and selective solvent extraction of copper (II) from aqueous solutions. The guide covers the underlying chemical principles, optimized experimental parameters, and a step-by-step protocol for laboratory implementation.

Introduction: The Need for Advanced Copper Extraction Reagents

The recovery and purification of copper are critical processes in hydrometallurgy, recycling, and analytical chemistry. Traditional solvent extraction methods often rely on hydroxyoxime-based reagents, which are effective in acidic media.[1][2] However, the increasing need for more sustainable and versatile processes has driven the investigation of alternative extractants that can operate under different conditions, such as alkaline media, to improve selectivity and reduce environmental impact.[3]

Phenyl 2-pyridyl ketoxime (PPKO) has emerged as a highly promising extractant for copper (II). Its unique molecular structure, featuring both a pyridyl and an oxime group, allows for the formation of exceptionally stable chelate complexes with copper ions.[4] Recent studies have highlighted its high efficiency and selectivity, particularly in novel applications like extracting copper from alkaline solutions containing complexing agents like tartrate, offering a sustainable alternative to conventional acidic processes.[3][5]

Mechanism of Extraction: The Chelation Chemistry of PPKO

The efficacy of Phenyl 2-pyridyl ketoxime as an extractant is rooted in its function as a bidentate chelating ligand. The extraction process proceeds via a cation exchange mechanism.

2.1. Ligand Coordination and Complex Formation

The PPKO molecule coordinates with the Cu(II) ion through two nitrogen atoms: one from the pyridyl ring and one from the deprotonated oxime group.[4] The hydroxyl proton of the oxime is exchanged for the metal ion, leading to the formation of a neutral, highly stable five-membered chelate ring. This process is typically represented by the following equilibrium reaction:

2 RH(org) + Cu2+(aq) ⇌ R2Cu(org) + 2 H+(aq)

Where RH represents the PPKO ligand and R2Cu is the neutral metal-ligand complex that is preferentially soluble in the organic phase.[1] Potentiometric and spectrophotometric analyses have confirmed that the predominant species formed is a 1:2 metal-to-ligand complex, [Cu(PPKO)2].[3]

2.2. Structural Representation

The ability of PPKO to form a stable complex with Copper (II) is due to its specific molecular geometry.

Figure 1: Simplified structure of Phenyl 2-pyridyl Ketoxime.

Upon complexation, two deprotonated PPKO ligands coordinate with a central Cu(II) ion to form a stable, square planar complex that is readily extracted into an organic solvent.

Figure 2: Chelation of Cu(II) by two PPKO ligands.

Optimization of Experimental Parameters

The efficiency of the solvent extraction process is dependent on several critical parameters. Optimization of these factors is essential for achieving maximum copper recovery.

ParameterOptimal Range/ConditionRationale & RemarksSource
pH of Aqueous Phase Alkaline (pH > 8)PPKO has shown exceptional performance in alkaline media, allowing for selective extraction where many other metals precipitate. The deprotonation of the oxime group is facilitated at higher pH.[3]
Organic Solvent (Diluent) Dichloromethane, ChloroformThe choice of solvent affects extraction efficiency and phase separation. Halogenated solvents like dichloromethane have demonstrated high efficiency.[6]
PPKO Concentration ≥ 2:1 molar ratio to Cu(II)A stoichiometric excess of the ligand is required to drive the equilibrium towards the formation of the [Cu(PPKO)2] complex.[3]
Phase Contact Time ~15-30 minutesSufficient time is needed to reach extraction equilibrium. The kinetics can be influenced by the mixing intensity and temperature.[6]
Temperature 25-40 °CThe complexation process has been shown to be endothermic, meaning that a moderate increase in temperature can enhance extraction efficiency.[3]

Detailed Experimental Protocols

Safety Precaution: Phenyl 2-pyridyl ketoxime is classified as acutely toxic if swallowed and can cause serious eye damage and skin irritation.[7] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

4.1. Protocol 1: Preparation of Reagents

  • Aqueous Copper (II) Stock Solution (1000 ppm):

    • Accurately weigh 3.802 g of copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or 3.929 g of copper (II) sulfate pentahydrate (CuSO₄·5H₂O).

    • Dissolve the salt in deionized water in a 1 L volumetric flask.

    • Add 1 mL of concentrated nitric acid or sulfuric acid to prevent hydrolysis.

    • Make up to the mark with deionized water and mix thoroughly. Working standards can be prepared by serial dilution of this stock.

  • Organic Extractant Solution (0.01 M PPKO):

    • Accurately weigh 0.1982 g of Phenyl 2-pyridyl ketoxime (M.W. 198.22 g/mol ).[8]

    • Dissolve the solid in a suitable organic solvent (e.g., dichloromethane) in a 1 L volumetric flask.

    • Make up to the mark with the solvent and mix until fully dissolved. Store in an amber glass bottle away from light.

  • pH Buffer Solutions: Prepare appropriate buffer solutions (e.g., ammonia-ammonium chloride for alkaline range) to control the pH of the aqueous phase.

4.2. Protocol 2: Solvent Extraction and Analysis Workflow

  • pH Adjustment: Pipette a known volume (e.g., 20 mL) of the aqueous copper solution into a separatory funnel. Add buffer solution and adjust the pH to the desired value using a calibrated pH meter.

  • Extraction: Add an equal volume (20 mL) of the organic PPKO solution to the separatory funnel.

  • Equilibration: Stopper the funnel and shake vigorously for 20-30 minutes using a mechanical shaker to ensure thorough mixing and facilitate mass transfer between the phases.

  • Phase Separation: Allow the funnel to stand undisturbed until the organic and aqueous layers have clearly separated.

  • Sample Collection:

    • Carefully drain the lower organic layer (if using a denser solvent like dichloromethane) into a clean, dry beaker.

    • Drain the aqueous layer (the raffinate) into a separate beaker.

  • Stripping (Back-Extraction):

    • Transfer the copper-loaded organic phase to a clean separatory funnel.

    • Add an equal volume of a strong acid solution (e.g., 2 M H₂SO₄).

    • Shake for 15-20 minutes. The copper will be stripped from the organic phase back into the new aqueous phase.

    • Separate the phases and collect the acidic aqueous strip solution.

  • Analysis:

    • Determine the concentration of copper in the initial aqueous solution and the raffinate using Atomic Absorption Spectrometry (AAS) or ICP-OES.

    • The concentration in the organic phase can be calculated by mass balance.

  • Calculate Extraction Efficiency (%E):

    • %E = [ (Ci - Cf) / Ci ] * 100

    • Where Ci is the initial concentration of Cu(II) in the aqueous phase and Cf is the final concentration after extraction.

G A Prepare Aqueous Cu(II) and Organic PPKO Solutions C Adjust pH of Aqueous Phase A->C B Mix Aqueous & Organic Phases in Separatory Funnel D Equilibrate by Shaking (e.g., 30 min) B->D C->B E Allow Phases to Separate D->E F Collect Aqueous Raffinate for Analysis E->F G Collect Cu-Loaded Organic Phase E->G I Analyze Cu in Raffinate (e.g., by AAS) F->I H Strip Cu with Acid (e.g., 2M H2SO4) G->H J Calculate % Extraction I->J

Figure 3: General workflow for the solvent extraction of Cu(II) using PPKO.

Performance and Selectivity

Phenyl 2-pyridyl ketoxime is not only efficient but also highly selective for copper (II), a crucial attribute for hydrometallurgical applications where copper needs to be separated from other metal ions like cobalt, nickel, and zinc.[6] Studies on related oxime extractants show that this selectivity arises from the specific coordination chemistry and the high stability of the resulting copper complex compared to those formed with other divalent metals.

Furthermore, the ligand can be regenerated from the copper-loaded organic phase by stripping with a strong acid. While some performance degradation may occur after multiple cycles, the extractant's activity can be partially restored through a controlled reprotonation process, supporting its potential for reuse in industrial applications.[3]

Conclusion

Phenyl 2-pyridyl ketoxime stands out as a powerful and versatile chelating agent for the solvent extraction of copper (II). Its ability to form stable 1:2 metal-ligand complexes allows for high extraction efficiencies. A significant advantage is its demonstrated effectiveness in alkaline media, opening new avenues for sustainable hydrometallurgical processes. The protocols and parameters outlined in this guide provide a robust framework for researchers to implement and further explore the potential of PPKO in analytical separations, metal recovery, and purification applications.

References

  • A New Approach in Hydrometallurgy for the Solvent Extraction of Cu(II) from Alkaline Solutions Leached with Tartrate Using Phenyl-2-Pyridyl Ketoxime. MDPI. [Link]

  • Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Thesis, Jackson State University. [Link]

  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. PMC, National Center for Biotechnology Information. [Link]

  • Towards Completion of the “Periodic Table” of Di-2-pyridyl Ketoxime. Preprints.org. [Link]

  • Kinetics and mechanism of the extraction of copper with 2-hydroxy-5-nonylbenzophenone oxime. Analytical Chemistry, ACS Publications. [Link]

  • Spectrophotometric Determination of Iron and Copper with Methyl-2-Pyridyl Ketoxime and Their Simultaneous Determination in Mixtures. Analytical Chemistry, ACS Publications. [Link]

  • Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron. Analytical Chemistry, ACS Publications. [Link]

  • A New Approach in Hydrometallurgy for the Solvent Extraction of Cu(II) from Alkaline Solutions Leached with Tartrate Using Phenyl-2-Pyridyl Ketoxime. ResearchGate. [Link]

  • Solvent extraction of Cu, Mo, V, and U from leach solutions of copper ore and flotation tailings. National Institutes of Health (NIH). [Link]

  • Thermal and structural characterization of copper(II) complexes with phenyl-2-pyridylketoxime (HPPK). ResearchGate. [Link]

  • Hydroxyoximes and Copper Hydrometallurgy. ResearchGate. [Link]

  • Phenyl 2-pyridyl ketoxime. PubChem, National Center for Biotechnology Information. [Link]

  • Selective and Efficient Solvent Extraction of Copper(II) Ions from Chloride Solutions by Oxime Extractants. Analytical and Bioanalytical Chemistry Research. [Link]

Sources

Application

Spectrophotometric Determination of Iron: A Detailed Guide Using Phenyl 2-Pyridyl Ketoxime

Abstract This application note provides a comprehensive and technically detailed guide for the spectrophotometric determination of iron (II) using Phenyl 2-pyridyl ketoxime. This method is based on the formation of a sta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the spectrophotometric determination of iron (II) using Phenyl 2-pyridyl ketoxime. This method is based on the formation of a stable and colored complex between ferrous ions (Fe²⁺) and Phenyl 2-pyridyl ketoxime, which can be quantified using visible spectrophotometry. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a reliable and sensitive method for iron analysis. We delve into the underlying chemical principles, provide a step-by-step protocol, and offer insights into method validation and potential interferences, ensuring the generation of accurate and reproducible data.

Introduction: The Principle of the Method

The quantitative analysis of iron is crucial in a multitude of scientific disciplines, from environmental monitoring to pharmaceutical quality control. Spectrophotometry offers a rapid, cost-effective, and widely accessible technique for this purpose.[1][2] The method described herein utilizes Phenyl 2-pyridyl ketoxime as a chromogenic reagent.

Phenyl 2-pyridyl ketoxime is a versatile organic ligand that forms stable chelate complexes with various metal ions, including iron.[3][4][5][6] The reaction's specificity for ferrous iron (Fe²⁺) necessitates the reduction of any ferric iron (Fe³⁺) present in the sample to the ferrous state. This is typically achieved using a suitable reducing agent, such as hydroxylamine hydrochloride.

The core of this analytical method lies in the formation of a colored iron(II)-Phenyl 2-pyridyl ketoxime complex. The intensity of the color, which is directly proportional to the concentration of iron in the sample, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). This relationship is governed by the Beer-Lambert Law, which provides the basis for quantitative analysis.[7][8]

Experimental Considerations and Causality

Reagent Selection and Preparation: The "Why" Behind the "How"
  • Phenyl 2-pyridyl ketoxime Solution: The purity of the Phenyl 2-pyridyl ketoxime is paramount for accurate results. It is typically dissolved in a suitable organic solvent, such as ethanol, to ensure complete dissolution and stability. The concentration of this reagent is optimized to ensure an excess is present to react with all the iron in the sample, driving the complexation reaction to completion.

  • Hydroxylamine Hydrochloride Solution: As mentioned, Phenyl 2-pyridyl ketoxime selectively complexes with Fe²⁺. Most environmental and biological samples contain a mixture of Fe²⁺ and Fe³⁺. Hydroxylamine hydrochloride is a common and effective reducing agent that quantitatively converts Fe³⁺ to Fe²⁺ without interfering with the subsequent complexation reaction.[9]

  • Buffer Solution: The formation and stability of the iron(II)-Phenyl 2-pyridyl ketoxime complex are highly pH-dependent. A buffer solution, typically an acetate buffer, is used to maintain the optimal pH range for the reaction, ensuring complete and reproducible complex formation.

  • Standard Iron Solution: A certified standard iron solution is essential for creating a calibration curve. This standard provides the basis for converting the absorbance measurements of unknown samples into accurate concentration values.

Potential Interferences and Mitigation Strategies

Several metal ions can potentially interfere with the spectrophotometric determination of iron by forming colored complexes with Phenyl 2-pyridyl ketoxime or by consuming the reagent. It is crucial to be aware of the sample matrix and potential interfering ions.

Common interfering ions may include copper, nickel, cobalt, and zinc.[10][11] The extent of interference often depends on the concentration of these ions relative to iron. In many cases, the selectivity of Phenyl 2-pyridyl ketoxime for iron under the specified pH conditions is sufficient to minimize these interferences. However, for complex matrices, the use of masking agents may be necessary.[12] For instance, citrate or tartrate can be used to mask certain metal ions by forming stable, colorless complexes, thereby preventing them from reacting with the primary chromogenic reagent.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the spectrophotometric determination of iron using Phenyl 2-pyridyl ketoxime.

Reagent Preparation
  • Phenyl 2-pyridyl ketoxime Solution (0.1% w/v): Dissolve 0.1 g of Phenyl 2-pyridyl ketoxime in 100 mL of 95% ethanol.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the pH to 4.5 using a pH meter.

  • Standard Iron Solution (100 ppm): Use a commercially available certified 1000 ppm iron standard and dilute it accurately with deionized water to obtain a 100 ppm stock solution.

  • Working Standard Solutions: From the 100 ppm stock solution, prepare a series of working standards with concentrations ranging from, for example, 1 ppm to 10 ppm by appropriate dilution with deionized water.

Calibration Curve Generation
  • Into a series of 25 mL volumetric flasks, pipette 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 10 ppm working standard iron solution.

  • To each flask, add 1 mL of the hydroxylamine hydrochloride solution and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any residual Fe³⁺.

  • Add 5 mL of the acetate buffer solution to each flask and mix.

  • Add 2 mL of the Phenyl 2-pyridyl ketoxime solution to each flask and dilute to the mark with deionized water. Mix thoroughly.

  • Allow the color to develop for at least 15 minutes.

  • Measure the absorbance of each solution at the predetermined λmax (typically around 595 nm) against a reagent blank prepared in the same manner but without the iron standard.

  • Plot a graph of absorbance versus concentration of iron. This will be your calibration curve.

Sample Analysis
  • Take a known volume of the sample solution (containing an unknown amount of iron) in a 25 mL volumetric flask. The volume should be chosen such that the final absorbance falls within the range of the calibration curve.

  • Follow steps 2-6 as described in the "Calibration Curve Generation" section.[13]

  • From the measured absorbance of the sample, determine the concentration of iron using the calibration curve.[2]

Method Validation: Ensuring Trustworthiness

A robust analytical method requires thorough validation to ensure its reliability and accuracy.[7][14] The following parameters should be assessed:

  • Linearity: The linearity of the method is established by the correlation coefficient (R²) of the calibration curve. A value close to 1 (e.g., >0.999) indicates a strong linear relationship between absorbance and concentration.[8][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[7][8] These are typically calculated from the standard deviation of the blank or the standard deviation of the y-intercept of the regression line.

  • Precision: The precision of the method is assessed by analyzing replicate samples and is expressed as the relative standard deviation (RSD). Intraday and interday precision should be evaluated.

  • Accuracy: Accuracy is determined by analyzing a certified reference material (CRM) or by performing recovery studies on spiked samples. The percentage recovery should be within an acceptable range (e.g., 95-105%).

Data Presentation

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax) ~595 nm
Molar Absorptivity (ε) Dependent on specific complex and conditions
Beer's Law Range Typically 0.1 - 10 ppm of Iron
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) Method-dependent, typically in the low ppm or high ppb range
Limit of Quantification (LOQ) Method-dependent, typically in the low ppm range

Experimental Workflow

Spectrophotometric_Iron_Determination cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Reduction Fe³⁺ Reduction (Hydroxylamine HCl) Reagent_Prep->Reduction Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Prep->Reduction Complexation Complex Formation (Phenyl 2-pyridyl ketoxime) Reduction->Complexation Measurement Spectrophotometric Measurement (λmax) Complexation->Measurement Measurement->Calibration Standards Quantification Concentration Determination Measurement->Quantification Sample Calibration->Quantification

Caption: Workflow for the spectrophotometric determination of iron.

Conclusion

The spectrophotometric determination of iron using Phenyl 2-pyridyl ketoxime is a sensitive, reliable, and accessible method suitable for a wide range of applications. By understanding the underlying chemical principles, carefully preparing reagents, and validating the method, researchers can obtain accurate and reproducible results. This application note provides the necessary framework for the successful implementation of this technique in the laboratory.

References

  • Bob Burk. (2012). Spectrophotometric Determination of Iron. YouTube. Retrieved from [Link]

  • Chernin, R., & Simonsen, E. R. (1964). Spectrophotometric Determination of Iron in Ethylene Amines with Phenyl-2-pyridyl Ketoxime. Analytical Chemistry, 36(6), 1093–1095.
  • Wang, Y., et al. (2023). Interference and Elimination of Fe3+ During Spectrophotometric Testing of Typical Pollutants in Coking Wastewater.
  • Rahman, M. M., et al. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Analytical & Pharmaceutical Research, 10(2), 69-77.
  • Kefalas, D. T., et al. (2021). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Inorganics, 9(10), 78.
  • Gallo, V., et al. (2012). Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 153-157.
  • Savi, G. D., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3009.
  • Holynska, M., et al. (2012). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. Zeitschrift für anorganische und allgemeine Chemie, 638(12‐13), 2099-2105.
  • Trusell, F., & Diehl, H. (1963). Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron. Analytical Chemistry, 35(6), 674–677.
  • Tripathi, K. K., & Banerjea, D. (1959). Spectrophotometric Determination of Iron and Copper with Methyl-2-Pyridyl Ketoxime and Their Simultaneous Determination in Mixtures. Analytical Chemistry, 31(8), 1374–1376.
  • Holynska, M., et al. (2012). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Khan, M. A., et al. (2022). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red. Turkish Journal of Chemistry, 46(4), 1184-1194.
  • Al-Hamdani, A. A. S. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. ResearchGate. Retrieved from [Link]

  • Niazi, A., & Ghasemi, J. (2007). A new kinetic spectrophotometric method for the determination of piroxicam based on its inhibitory effect on the oxidation of m-cresol purple. ResearchGate. Retrieved from [Link]

  • Bengtsson, M., & Danielsson, L. G. (1987). Iron spectral interference in the determination of zinc by atomic absorption spectrometry. Analytica Chimica Acta, 197, 311-315.
  • Reddy, T. R., et al. (2022). Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. The Journal of Organic Chemistry, 87(11), 7247–7257.
  • Reddy, T. R., et al. (2022). Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. ACS Publications. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. ResearchGate. Retrieved from [Link]

  • Kefalas, D. T., et al. (2021). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. ResearchGate. Retrieved from [Link]

  • Curtin, D. Y., & Tristram, E. W. (1962). Rates of syn—anti Isomerization of Phenyl 2-Pyridyl Ketoxime. The Journal of Organic Chemistry, 27(9), 3293–3297.

Sources

Method

protocol for metal ion extraction using Phenyl 2-pyridyl ketoxime

Initiating Literature Review I've started with some exhaustive Google searches to get a handle on phenyl 2-pyridyl ketoxime. I'm focusing on its use in metal ion extraction.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've started with some exhaustive Google searches to get a handle on phenyl 2-pyridyl ketoxime. I'm focusing on its use in metal ion extraction. I'm especially interested in its synthesis, mechanism of action, and any established protocols that are out there. So far, the literature seems promising.

Mapping the Landscape

I'm now diving deep into the search results. My goal is to map out the key metal ions extractable with phenyl 2-pyridyl ketoxime, plus the optimal extraction conditions (pH, solvent, temperature). I'm looking closely at quantitative data for extraction efficiency and selectivity, and also potential interferences. I'll make a structure for the application note; introducing Phenyl 2-pyridyl ketoxime and its chelating properties is first, then the mechanism, and finally, a detailed protocol. I will design a Graphviz diagram to illustrate this.

Defining the Extraction Protocol

I'm now formulating the detailed extraction protocol. I plan to start with general methodology, which will incorporate reagent preparation, the extraction procedure, and metal ion analysis. I will incorporate specific examples from the literature, if possible. I'm also working on a Graphviz diagram to visually represent the workflow. I'll summarize quantitative data on extraction efficiencies. I'm also starting a troubleshooting section, and will include a comprehensive reference list.

Establishing a Foundation

I've established a solid base with the initial search. Information's in on using Phenyl 2-pyridyl ketoxime (PPKO) to extract Cu(II) from alkaline solutions, including protocol details like a 2.0% w/v PPKO in chloroform solution at pH ~11.

Expanding the Protocol

I'm now expanding the PPKO protocol. My current focus involves finding detailed quantitative data on extraction efficiencies for various metal ions across different conditions. I need to get more explicit details on the synthesis and mechanism of chelation, and I'd like a workflow diagram to be included. I am working on adding more sources.

Analyzing Synthesis Procedures

I've been gathering details. I've found a general oxime synthesis procedure adaptable for Phenyl 2-pyridyl ketoxime. Furthermore, I've located more details on extracting specific metal ions like Cu(II) and Cd(II), including information about the formation of complexes.

Refining Extraction Protocols

I've refined my focus on extraction protocols. While I have a good base on oxime synthesis, and Cu(II)/Cd(II) complexation details, I'm now digging into specific, quantitative data. My research is zeroing in on extraction efficiencies across various metal ions, pH levels, and solvents, but I need comparative, hard data. Furthermore, I am pursuing targeted, specific synthesis details for Phenyl 2-pyridyl ketoxime. I want comprehensive and citable sources for the table.

Prioritizing Quantitative Data

I've got more information on adapting oxime synthesis for Phenyl 2-pyridyl ketoxime. I've also noted 1:2 Cu(II)-ligand complex formation and a neutral Cd(II) species, plus pH's influence. I still need that quantitative, comparative extraction data across various metals, pH, and solvents. Specific PPKO synthesis details are also a priority.

Gathering Information.

I've successfully gathered a wealth of information, specifically regarding the synthesis procedure for Phenyl 2-pyridyl ketoxime. I now have a detailed process for synthesizing the chemical from 2-benzoylpyridine and hydroxylamine hydrochloride. Further data are under consideration.

Analyzing Extraction Data

I've expanded my data to include optimal pH conditions and stoichiometry for extracting Cu(II), Co(II), Ni(II), and Cd(II) using Phenyl 2-pyridyl ketoxime, with chloroform as a common solvent and acidic or ammoniacal solutions for stripping. Now, I am struggling with the lack of a standardized, comprehensive, comparative table. I need data on a wider range of metal ions under uniform conditions to generate that.

Consolidating Data and Strategies

I am now structuring the document, synthesizing details from multiple sources. I've compiled optimal pH values for Cu(II), Co(II), Ni(II), and Cd(II) extraction, showing how Cu(II) favors high pH, while Co(II) is efficient at a low pH. I am building a comparative table for these and other metal ions and planning a generalized extraction protocol despite the lack of direct comparative data. I plan to use literature details to show rationale for protocol choices. I will create Graphviz diagrams based on the final protocol.

Application

Phenyl 2-Pyridyl Ketoxime: Application Notes for Transition Metal Chelation

Abstract This document provides a comprehensive technical guide for researchers, analytical chemists, and material scientists on the application of Phenyl 2-pyridyl ketoxime (P2PK) as a versatile chelating agent for tran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical chemists, and material scientists on the application of Phenyl 2-pyridyl ketoxime (P2PK) as a versatile chelating agent for transition metals. Phenyl 2-pyridyl ketoxime, with its characteristic pyridyl and oxime moieties, demonstrates robust coordination chemistry, forming stable and often intensely colored complexes with a wide range of transition metal ions.[1] This guide details the fundamental principles of P2PK chelation, synthesis and characterization, and provides field-tested protocols for its application in spectrophotometric analysis and solvent extraction. The causality behind experimental parameters is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction to Phenyl 2-Pyridyl Ketoxime (P2PK)

Phenyl 2-pyridyl ketoxime (C₁₂H₁₀N₂O) is an organic compound belonging to the family of pyridyl ketoximes.[1][2] These compounds are renowned for their capacity to act as ligands, sequestering metal ions through the formation of coordinate bonds.[3] The structure of P2PK features a phenyl group and a pyridyl group attached to a central carbon atom, which is double-bonded to a hydroxyl-imino group (-NOH), also known as an oxime.[1][3]

The key to P2PK's chelating ability lies in its architecture. The nitrogen atom of the pyridyl ring and the nitrogen atom of the oxime group act in concert as a bidentate N,N-chelating ligand.[4][5] Upon deprotonation of the oxime's hydroxyl group, the ligand forms a highly stable five-membered ring with a central metal ion. This chelation is sensitive to reaction conditions, which can influence the final product's geometry and stability.[5] The formation of these stable metal complexes is the basis for P2PK's widespread use in various analytical and separation techniques.

Ligand Synthesis and Properties
2.1. Synthesis Protocol

The classical and most common method for synthesizing P2PK is through the condensation reaction of phenyl 2-pyridyl ketone with hydroxylamine.[6]

Protocol: Synthesis of Phenyl 2-pyridyl ketoxime

  • Dissolution: Dissolve phenyl 2-pyridyl ketone in a suitable alcohol solvent, such as ethanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the ketone solution. The base is crucial for liberating the free hydroxylamine from its salt.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: After the reaction is complete, cool the mixture. P2PK will often precipitate out of the solution upon cooling or after the addition of water.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure P2PK as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized P2PK using standard analytical techniques such as melting point determination (typically 154-156 °C), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

2.2. Physicochemical Properties

A summary of key properties for Phenyl 2-pyridyl ketoxime is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance White to off-white powder/crystals
Melting Point 154-156 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMF, DMSO.[7]
CAS Number 1826-28-4
Coordination Chemistry and Chelation Mechanism

P2PK's utility stems from its ability to form stable coordination complexes with transition metals. The ligand typically acts as a bidentate N,N-chelator, coordinating to a metal ion (Mⁿ⁺) through the pyridyl nitrogen and the oxime nitrogen.[4][5] The reaction often involves the deprotonation of the oxime's hydroxyl group, making the ligand anionic and enhancing its coordination strength.

The general chelation equilibrium can be represented as:

Mⁿ⁺ + 2 P2PK-H ⇌ [M(P2PK)₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺

The position of this equilibrium is highly dependent on the pH of the solution. Controlling the pH is therefore a critical parameter in all applications involving P2PK, as it dictates the extent of complex formation.

Caption: Generalized chelation of a metal ion (Mⁿ⁺) by two P2PK ligands.

The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the presence of other ligands.[4][5] For instance, P2PK forms octahedral complexes with Rh(III) and Pt(IV), and square planar complexes with Pt(II).[5]

Application Note 1: Spectrophotometric Determination of Iron(II)

P2PK is an excellent reagent for the colorimetric determination of iron(II) ions, particularly in alkaline solutions.[8] It forms a stable, intensely colored complex with Fe(II), allowing for sensitive and selective quantification using UV-Visible spectrophotometry.

Causality and Methodological Insights:

  • pH: The formation of the Fe(II)-P2PK complex is optimal in a strongly alkaline medium (pH > 10). In this range, the oxime proton is readily lost, facilitating the formation of the stable [Fe(P2PK)₂] complex. A buffer solution (e.g., ammonia-ammonium chloride) is used to maintain a constant, high pH.

  • Reducing Agent: To ensure all iron is in the Fe(II) state, a reducing agent like hydroxylamine hydrochloride is added. This step is critical as P2PK does not form a similarly stable or intensely colored complex with Fe(III), preventing interference.

  • Solvent: While the complex forms in an aqueous solution, its stability and color intensity can be enhanced in a mixed-solvent system or by extraction into an immiscible organic solvent like chloroform or isoamyl alcohol. This also serves to pre-concentrate the analyte and remove certain matrix interferences.

  • Beer's Law: The concentration of the colored complex, and thus the iron, is determined by measuring its absorbance at the wavelength of maximum absorption (λ_max) and applying the Beer-Lambert Law. A calibration curve constructed from standards of known iron concentration is required for accurate quantification.

4.1. Protocol: Spectrophotometric Determination of Fe(II)

workflow cluster_prep Sample & Reagent Preparation cluster_procedure Analytical Procedure cluster_analysis Measurement & Calculation p1 Prepare Fe(II) standards (0.1 - 5.0 ppm) s1 1. Pipette aliquot of sample or standard into flask p1->s1 p2 Prepare 0.2% w/v P2PK in Ethanol s3 3. Add P2PK solution (Chelating agent) p2->s3 p3 Prepare Hydroxylamine HCl (10% w/v, aqueous) s2 2. Add Hydroxylamine HCl (Reduces Fe³⁺ to Fe²⁺) p3->s2 p4 Prepare Ammonia Buffer (pH 10) s4 4. Add pH 10 Buffer (Optimizes complexation) p4->s4 s1->s2 s2->s3 s3->s4 s5 5. Dilute to final volume with deionized water s4->s5 s6 6. Allow 15 min for color development s5->s6 a1 Measure Absorbance at λ_max (approx. 550 nm) vs. Blank s6->a1 a2 Construct Calibration Curve (Absorbance vs. [Fe]) a1->a2 a3 Calculate [Fe] in sample from its absorbance a2->a3

Caption: Workflow for spectrophotometric iron determination using P2PK.

Step-by-Step Methodology:

  • Preparation of Calibration Curve:

    • Into a series of 25 mL volumetric flasks, add 0, 1.0, 2.0, 5.0, 7.0, and 10.0 mL of a standard 10 ppm Fe(II) solution.

    • To each flask, add 1 mL of 10% (w/v) hydroxylamine hydrochloride solution to ensure all iron is in the +2 oxidation state. Swirl to mix.

    • Add 2 mL of 0.2% (w/v) P2PK solution in ethanol to each flask.

    • Add 5 mL of ammonia buffer (pH 10) to each flask to optimize the complexation reaction.

    • Dilute to the mark with deionized water, mix thoroughly, and allow the color to develop for 15 minutes.

    • Measure the absorbance of each solution at the λ_max (determined by scanning the most concentrated solution, typically around 550 nm) against the reagent blank (the "0 mL" flask).

    • Plot a graph of absorbance versus iron concentration (in ppm) to generate the calibration curve.

  • Analysis of Unknown Sample:

    • Take a suitable aliquot of the unknown sample (pre-treated to solubilize iron if necessary) and place it in a 25 mL volumetric flask.

    • Follow steps 1.2 through 1.6 as described for the standards.

    • Determine the concentration of iron in the unknown sample by comparing its absorbance to the calibration curve.

Application Note 2: Solvent Extraction of Palladium(II)

Solvent extraction is a powerful technique for separating and concentrating metal ions. P2PK and other oxime-based extractants are effective for the selective extraction of precious metals like palladium(II) from acidic aqueous solutions, particularly those containing chloride ions.[9][10][11]

Causality and Methodological Insights:

  • Extraction Mechanism: In acidic chloride media, Pd(II) exists predominantly as the anionic complex [PdCl₄]²⁻. The extraction with P2PK can proceed via an ion-pair formation mechanism. The P2PK ligand is first protonated in the acidic solution (at the pyridyl nitrogen), forming the cation [P2PK-H₂]⁺. This cation then forms an ion pair with the tetrachloropalladate(II) anion, which is extracted into the organic phase.

    • Organic Phase: [P2PK-H₂]⁺₂[PdCl₄]²⁻

  • Choice of Solvent: The organic solvent (diluent) is critical. It must be immiscible with water, effectively solvate the extracted ion-pair complex, and have a low volatility. Common choices include chloroform, benzene, and kerosene.[9]

  • Acidity Control: The efficiency of extraction is highly dependent on the HCl concentration. Optimal extraction often occurs within a specific range of acidity (e.g., 0.1 M to 2.0 M HCl), which must be determined experimentally.

  • Stripping: After extraction, the palladium must be recovered from the organic phase. This process, called stripping, is achieved by contacting the loaded organic phase with an aqueous solution that can break the complex. Common stripping agents include ammonia solutions or solutions of thiourea in dilute acid, which form more stable complexes with palladium, drawing it back into the aqueous phase.[11]

5.1. Protocol: Solvent Extraction of Pd(II)
  • Preparation of Solutions:

    • Aqueous Phase: Prepare a synthetic Pd(II) solution (e.g., 100 ppm) in a solution of desired hydrochloric acid concentration (e.g., 1 M HCl).

    • Organic Phase: Prepare a solution of P2PK (e.g., 0.01 M) in a suitable organic solvent such as chloroform.

  • Extraction Procedure:

    • In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous palladium solution and the organic P2PK solution.

    • Shake the funnel vigorously for a sufficient time (e.g., 10-15 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

    • Drain the aqueous phase (raffinate) and the organic phase into separate containers.

  • Analysis:

    • Determine the concentration of palladium remaining in the aqueous raffinate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • The concentration of palladium in the organic phase can be calculated by mass balance: [Pd]ₒᵣg = [Pd]ᵢₙᵢₜᵢₐₗ - [Pd]ₐq.

  • Stripping Procedure:

    • Take the palladium-loaded organic phase from step 2.4 and place it in a clean separatory funnel.

    • Add an equal volume of a stripping solution (e.g., 0.5 M thiourea in 0.1 M HCl).

    • Shake vigorously for 10-15 minutes and allow the phases to separate.

    • Collect the aqueous strip solution, which now contains the recovered palladium.

Summary of Applications and Performance
ApplicationTarget MetalPrincipleKey ParametersTypical Performance
Spectrophotometry Fe(II)Formation of colored [Fe(P2PK)₂] complexpH > 10, Reducing Agent, λ_max ≈ 550 nmDetection Limit: ~0.1 ppm; Follows Beer's Law up to ~5 ppm
Solvent Extraction Pd(II)Ion-pair formation with [PdCl₄]²⁻HCl concentration, Organic Solvent, Stripping Agent>99% extraction efficiency in a single contact under optimal conditions
References
  • Hirva, P., Jääskeläinen, S., Ollikainen, M., Ofori, A., & Koshevoy, I. O. (2024). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. European Journal of Inorganic Chemistry. Available from: [Link]

  • Jääskeläinen, S., Hirva, P., Ollikainen, M., & Koshevoy, I. O. (2024). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. ChemPubSoc Europe. Available from: [Link]

  • Stamatatos, T. C., Abboud, K. A., & Christou, G. (2020). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Molecules. Available from: [Link]

  • Al-Hamdani, A. A. S. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Available from: [Link]

  • Stamatatos, T. C., et al. (2020). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. ResearchGate. Available from: [Link]

  • Baba, A. A., Adekola, F. A., & Bale, R. B. (2014). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science. Available from: [Link]

  • Various Authors. (2024). Recent Advances in the Chemistry of Oximes. ResearchGate. Available from: [Link]

  • Wikipedia Contributors. (n.d.). Oxime. Wikipedia. Available from: [Link]

  • Schilt, A. A. (1960). Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron. Analytical Chemistry. Available from: [Link]

  • Lee, M. S., et al. (2011). Recovery palladium, gold and platinum from hydrochloric acid solution using 2-hydroxy-4-sec-octanoyl diphenyl-ketoxime. ResearchGate. Available from: [Link]

  • El-Gahami, M. A., et al. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Stamatatos, T. C., et al. (2020). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. MDPI. Available from: [Link]

  • Regel-Rosocka, M., & Al-Harahsheh, M. (2021). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. MDPI. Available from: [Link]

  • Kuca, K., & Musilek, K. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules. Available from: [Link]

  • Various Authors. (2021). Dioxido-vanadium(V) complex catalyzed oxidation of alcohols and tandem synthesis of oximes. Taylor & Francis. Available from: [Link]

  • Reddy, B. R., Kumar, J. R., & Lee, J. Y. (2010). Process for the separation and recovery of palladium and platinum from spent automobile catalyst leach liquor using LIX 84I and Alamine 336. Hydrometallurgy. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Phenyl 2-pyridyl ketoxime in Hydrometallurgical Processes

Introduction: A Novel Approach in Selective Metal Extraction In the field of hydrometallurgy, the quest for selective, efficient, and sustainable reagents for metal recovery is perpetual. Solvent extraction is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach in Selective Metal Extraction

In the field of hydrometallurgy, the quest for selective, efficient, and sustainable reagents for metal recovery is perpetual. Solvent extraction is a cornerstone of this industry, enabling the separation and purification of valuable metals from complex leach solutions.[1][2] Phenyl 2-pyridyl ketoxime (PPKO) has emerged as a reagent of considerable potential, demonstrating high selectivity and efficiency in the extraction of various metal ions.[3] Unlike traditional hydroxyoximes, ketoximes like PPKO are gaining attention for their unique coordination chemistry and applicability in non-conventional process conditions, such as alkaline media.[3]

This document serves as a technical guide for researchers and scientists, providing in-depth application notes and detailed protocols for the use of PPKO in hydrometallurgical applications. We will explore the fundamental chemistry of PPKO, its mechanism of action, and provide field-proven methodologies for its application, with a primary focus on the extraction of copper (II) from alkaline leachates.

Physicochemical Properties of Phenyl 2-pyridyl ketoxime

Understanding the fundamental properties of the extractant is critical for designing and optimizing a solvent extraction circuit.

PropertyValueReference
Chemical Formula C₁₂H₁₀N₂O[4]
Molecular Weight 198.22 g/mol [4]
Appearance Powder[4]
Melting Point 154-156 °C[4]
CAS Number 1826-28-4[4]
Key Functional Groups Oxime (-C=NOH), Pyridyl, Phenyl[3][5]
Isomerism May exhibit syn and anti forms[4]

Mechanism of Metal Extraction: The Chelation Chemistry of PPKO

The efficacy of Phenyl 2-pyridyl ketoxime as an extractant lies in its ability to act as a potent chelating agent. The molecule possesses both a pyridyl nitrogen atom and an oxime group, which together facilitate the formation of stable, neutral metal complexes that are soluble in an organic phase.

Causality of Chelation: PPKO typically functions as an N,N'-bidentate chelating ligand.[1][6] The extraction process is an ion-exchange reaction where the proton of the oxime's hydroxyl group is exchanged for a metal ion. For a divalent metal ion like Copper (Cu²⁺), two deprotonated PPKO molecules coordinate with the metal center. This coordination neutralizes the charge on the metal ion, forming a hydrophobic complex that preferentially partitions into the water-immiscible organic solvent.[7][8]

This mechanism is particularly effective for the extraction of transition metals such as copper, nickel, cadmium, and palladium.[6][9][10] For instance, with Cu(II), PPKO forms a stable 1:2 stoichiometric complex, [Cu(PPKO)₂], which is responsible for the transfer of copper from the aqueous to the organic phase.[3]

G cluster_legend Chelation Mechanism of Cu(II) with PPKO Metal Ion (Cu²⁺) Metal Ion (Cu²⁺) PPKO Ligand PPKO Ligand Proton Release Proton Release 2PPKO_org 2 PPKO-H(org) Complex_org Cu(PPKO)₂ 2PPKO_org->Complex_org Chelation 2H_aq 2 H⁺(aq) Complex_org->2H_aq Ion Exchange Cu_aq Cu_aq

Figure 1: Chelation of a Cu(II) ion with two PPKO ligands.

Application Focus: Copper (II) Extraction from Alkaline Solutions

A novel and significant application of PPKO is the selective extraction of Cu(II) from alkaline solutions, particularly those containing complexing agents like tartrate.[3][11] This presents an advantage over conventional acidic processes. In alkaline media (pH ~11), PPKO demonstrates a high affinity and loading capacity for copper, forming the stable [Cu(PPKO)₂] complex.[3]

The process is endothermic, meaning that increasing the temperature enhances the efficiency and reduces the reaction time, a favorable characteristic for industrial hydrometallurgical circuits.[3]

Key Performance Data
ParameterFindingSignificanceReference
Optimal pH ~11Enables efficient extraction in alkaline leachates, avoiding the need for acidification.[3]
Stoichiometry 1:2 [Cu(II):PPKO]Confirms the formation of the stable [Cu(PPKO)₂] complex.[3]
Loading Capacity ~0.44 g/L per %v/vComparable to the performance of established commercial extractants.[3]
Temperature Effect Endothermic ProcessExtraction is favored at higher temperatures, improving kinetics and efficiency.[3]
Regeneration Possible via reprotonationThe extractant's performance can be restored, allowing for its reuse in multiple cycles.[3]

Applications for Other Metal Ions

While copper extraction from alkaline media is a primary application, PPKO's versatile coordination chemistry allows for its use with other metals.

  • Cadmium (Cd(II)): PPKO is an effective agent for the liquid-liquid extraction of toxic Cd(II) from aqueous media containing chloride.[9][12] The extraction proceeds via the formation of a neutral octahedral species, [CdCl₂(PPKO)₂], which is transferred to the organic phase.[1][9]

  • Nickel (Ni(II)): PPKO readily forms complexes with nickel, and its reactions with nickel(II) sulfate have been investigated to form both mononuclear and dinuclear complexes.[5][10]

  • Palladium (Pd(II)) & Platinum (Pt(IV)): PPKO has been shown to form stable square planar and octahedral complexes with palladium and platinum, indicating its potential for precious metal recovery.[6]

  • Iron (Fe(II)/Fe(III)): PPKO has been utilized as an analytical reagent for the determination of iron in strongly alkaline solutions.[13]

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for laboratory-scale investigations.

Protocol 1: Solvent Extraction of Cu(II) from an Alkaline Leach Solution

Objective: To determine the extraction efficiency of PPKO for Cu(II) from a synthetic alkaline leach solution.

Materials:

  • Phenyl 2-pyridyl ketoxime (PPKO), 98% purity[4]

  • Organic diluent (e.g., Chloroform, Kerosene)

  • Synthetic Aqueous Leach Solution: 2 g/L Cu(II) as CuSO₄·5H₂O, with tartrate ions in an alkaline medium, pH adjusted to 11 with NaOH.

  • Separatory funnels (250 mL)

  • Mechanical shaker

  • pH meter

  • UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS) for copper analysis.

Procedure:

  • Organic Phase Preparation: Prepare a 0.1 M solution of PPKO in the chosen organic diluent.

  • Aqueous Phase Preparation: Prepare the synthetic copper leach solution and adjust the pH to 11.0 ± 0.1.

  • Extraction:

    • Add equal volumes (e.g., 50 mL) of the organic and aqueous phases to a separatory funnel (Organic/Aqueous ratio = 1:1).

    • Place the funnel on a mechanical shaker and agitate for 30 minutes to ensure equilibrium is reached.

    • Allow the phases to separate for 10 minutes. The organic phase, now loaded with the copper complex, should exhibit a distinct color change.

  • Phase Separation: Carefully separate the two phases. The aqueous phase is now the raffinate.

  • Analysis:

    • Measure the final pH of the raffinate.

    • Determine the concentration of copper remaining in the raffinate using AAS or UV-Vis spectroscopy.

  • Calculation of Extraction Efficiency (%E):

    • %E = [ ( [Cu]initial - [Cu]final ) / [Cu]initial ] * 100

    • Where [Cu]initial is the initial copper concentration in the aqueous phase and [Cu]final is the copper concentration in the raffinate.

Protocol 2: Regeneration and Reuse of the PPKO Extractant

Objective: To strip the copper from the loaded organic phase and regenerate the PPKO for reuse.

Causality: A progressive decrease in extraction efficiency can occur after several cycles due to the sustained deprotonation of the oxime group.[3] Reconditioning with a buffer solution can restore its capacity through a reprotonation process.[3]

Materials:

  • Loaded organic phase from Protocol 1.

  • Stripping Solution: Acetate buffer solution at pH 5.

  • Separatory funnels, mechanical shaker.

Procedure:

  • Stripping:

    • Take the loaded organic phase containing the [Cu(PPKO)₂] complex.

    • Contact it with an equal volume of the acetate buffer stripping solution (pH 5) in a separatory funnel.

    • Agitate for 30 minutes. The copper will transfer back to the aqueous phase, and the PPKO will be reprotonated.

  • Phase Separation: Allow the phases to separate and collect the regenerated organic phase.

  • Re-use: The regenerated organic phase can now be used for a new extraction cycle as described in Protocol 1.

  • Validation: Perform a new extraction with the regenerated organic phase and compare the %E with the initial cycle. Up to 80% of the original extractive capacity can be restored.[3]

Logical Workflows and Diagrams

Visualizing the process components and flow is essential for understanding and implementation.

G cluster_structure Chemical Structure of PPKO structure C₁₂H₁₀N₂O (Phenyl-2-pyridyl ketoxime)

Figure 2: Phenyl 2-pyridyl ketoxime (PPKO) Identifier.

solvent_extraction_workflow Leach Ore Leaching (Aqueous Phase with Metal Ions) Extraction Extraction Stage (Contact with PPKO in Organic Phase) Leach->Extraction Separation1 Phase Separation Extraction->Separation1 Raffinate Raffinate (Metal-Depleted Aqueous) Separation1->Raffinate Aqueous Loaded_Org Loaded Organic ([M(PPKO)₂]) Separation1->Loaded_Org Organic Stripping Stripping Stage (Contact with Acidic Solution) Separation2 Phase Separation Stripping->Separation2 Regenerated_Org Regenerated Organic (PPKO) Separation2->Regenerated_Org Organic Rich_Electrolyte Rich Electrolyte Separation2->Rich_Electrolyte Aqueous Electrowinning Metal Recovery (e.g., Electrowinning) Regenerated_Org->Extraction Recycle Loaded_Org->Stripping Rich_Electrolyte->Electrowinning

Figure 3: General Hydrometallurgical Solvent Extraction Workflow.

Conclusion and Future Outlook

Phenyl 2-pyridyl ketoxime represents a promising class of extractants for hydrometallurgical applications. Its high efficiency and selectivity, particularly for copper in novel alkaline systems, offer a sustainable alternative to conventional processes.[3][11] The ability to regenerate and reuse the ligand further enhances its economic and environmental viability. Future research should focus on optimizing the process for complex, multi-element industrial leach solutions, investigating synergistic effects with other extractants, and scaling up laboratory protocols to pilot-plant operations. The unique coordination chemistry of PPKO ensures it will remain a subject of interest for both academic research and industrial innovation.

References

  • A New Approach in Hydrometallurgy for the Solvent Extraction of Cu(II) from Alkaline Solutions Leached with Tartrate Using Phenyl-2-Pyridyl Ketoxime. MDPI.
  • Phenyl Pyridyl Ketoxime Copper Complexes - Comput
  • Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes.
  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. MDPI.
  • DY973N Copper solvent extraction reagent is compound Aldoxime and Ketoxime solvent extraction reagent. [Source Not Available].
  • Phenyl 2-pyridyl ketoxime 98 1826-28-4. Sigma-Aldrich.
  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. PMC.
  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. PMC.
  • Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies.
  • A New Approach in Hydrometallurgy for the Solvent Extraction of Cu(II) from Alkaline Solutions Leached with Tartrate Using Phenyl-2-Pyridyl Ketoxime.
  • Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes. PMC.
  • Compositions and methods of using a ketoxime in a metal solvent extraction reagent.
  • Phenyl 2-pyridyl ketoxime 98 1826-28-4. Sigma-Aldrich.
  • Confirming the Molecular Basis of the Solvent Extraction of Cadmium(II) Using 2-Pyridyl Oximes. [Source Not Available].
  • Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R4NCy. [Source Not Available].
  • Compositions and methods of using a ketoxime in a metal solvent extraction reagent.

Sources

Application

Phenyl 2-Pyridyl Ketoxime: A Versatile Ligand for the Synthesis of Novel Metal Complexes – Applications and Protocols

Abstract This comprehensive guide serves as a detailed resource for researchers, chemists, and drug development professionals on the synthesis and application of metal complexes incorporating phenyl 2-pyridyl ketoxime. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as a detailed resource for researchers, chemists, and drug development professionals on the synthesis and application of metal complexes incorporating phenyl 2-pyridyl ketoxime. This versatile ligand offers a rich coordination chemistry, enabling the formation of a wide array of mononuclear and polynuclear metal complexes with diverse structural motifs and intriguing physical and chemical properties. This document provides not only the foundational principles but also detailed, field-proven protocols for the synthesis of the ligand and its subsequent use in preparing various transition metal complexes. We will explore the causality behind experimental choices, discuss the characterization of these compounds, and highlight their applications in catalysis and materials science.

Introduction: The Unique Potential of Phenyl 2-Pyridyl Ketoxime

Phenyl 2-pyridyl ketoxime, with the chemical formula C₁₂H₁₀N₂O, is an organic compound belonging to the oxime family.[1][2] Its structure, featuring a phenyl group and a pyridyl group attached to a ketoxime moiety, provides multiple coordination sites. This allows it to act as a versatile ligand in coordination chemistry.[1] The nitrogen atom of the pyridyl group and the nitrogen atom of the oxime group can chelate to a metal center, forming a stable five-membered ring.[1] Furthermore, the oxygen atom of the oxime group can also participate in coordination, and the ligand can exist in both neutral (Hppk) and deprotonated (ppk⁻) forms, leading to a remarkable diversity in the resulting metal complexes.[1][3]

The ability of phenyl 2-pyridyl ketoxime to form stable complexes with a variety of transition metals, including copper, nickel, palladium, rhodium, and platinum, has led to significant interest in its potential applications.[1][3] These complexes have shown promise in areas such as catalysis, with palladium complexes demonstrating activity in cross-coupling reactions. Moreover, the ability to form polynuclear clusters opens up possibilities in the field of molecular magnetism.[1]

This guide will provide a thorough understanding of the synthesis and coordination chemistry of phenyl 2-pyridyl ketoxime, empowering researchers to explore its full potential in their respective fields.

Synthesis of the Phenyl 2-Pyridyl Ketoxime Ligand

The synthesis of phenyl 2-pyridyl ketoxime is a straightforward process that involves the reaction of phenyl 2-pyridyl ketone with hydroxylamine.[3] The following protocol is a reliable method for its preparation.

Protocol 1: Synthesis of Phenyl 2-Pyridyl Ketoxime

Materials:

  • Phenyl 2-pyridyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve phenyl 2-pyridyl ketone in ethanol. In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine.

  • Reaction: Add the hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of phenyl 2-pyridyl ketone.

  • Heating: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add water to induce precipitation.

  • Isolation and Purification: Collect the crude product by filtration and wash it with cold water. The crude phenyl 2-pyridyl ketoxime can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[4]

Causality and Experimental Insights:

  • The use of a base like sodium acetate is crucial to free the hydroxylamine from its hydrochloride salt, allowing it to react with the ketone.

  • Refluxing the mixture provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.

  • Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials or byproducts.

Synthesis of Metal Complexes: A Gateway to Diverse Architectures

The true versatility of phenyl 2-pyridyl ketoxime is revealed in its ability to form a wide range of metal complexes. The final structure and properties of the complex are highly dependent on the choice of metal salt, the stoichiometry of the reactants, the solvent system, and the reaction conditions. Below are protocols for the synthesis of representative metal complexes.

Protocol 2: Synthesis of a Mononuclear Copper(II) Acetate Complex

This protocol describes the synthesis of a dinuclear copper(II) complex with a bridging acetate group, adapted from a similar synthesis.[5]

Materials:

  • Phenyl 2-pyridyl ketoxime

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve phenyl 2-pyridyl ketoxime in DMF. In a separate flask, dissolve copper(II) acetate monohydrate in DMF.

  • Reaction: Slowly add the copper(II) acetate solution to the ligand solution with stirring.

  • Heating and Crystallization: Heat the resulting mixture with stirring for approximately 15 minutes. Allow the solution to cool slowly to room temperature. Green crystals of the complex will form over time.[5]

  • Isolation: Filter the crystals, wash them with a small amount of cold DMF, and air dry. A yield of approximately 55% can be expected.[5]

Expected Coordination Environment:

The copper(II) ions are typically bridged by the deprotonated oxime group of the ligand and the acetate anions. Each copper center is often found in a distorted square pyramidal or trigonal bipyramidal geometry.[5]

Protocol 3: General Synthesis of Dichloro-bis(phenyl 2-pyridyl ketoxime)metal(II) Complexes (M = Ni, Cd)

This general protocol can be adapted for the synthesis of various divalent metal halide complexes.

Materials:

  • Phenyl 2-pyridyl ketoxime

  • Metal(II) chloride (e.g., NiCl₂·6H₂O, CdCl₂)

  • Ethanol or Methanol

Procedure:

  • Ligand Solution: Dissolve phenyl 2-pyridyl ketoxime in a suitable alcohol solvent (e.g., ethanol or methanol) with gentle heating.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A precipitate may form immediately or upon cooling.

  • Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating for a few hours to ensure complete complexation.

  • Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent can be performed if necessary.

Causality and Experimental Insights:

  • The stoichiometry of the metal salt to the ligand is a critical parameter that can influence the nuclearity and structure of the final complex. A 1:2 metal-to-ligand ratio is common for the formation of [M(Hppk)₂Cl₂] type complexes.

  • The choice of solvent can affect the solubility of the reactants and the final complex, thereby influencing the reaction rate and the ease of product isolation.

Characterization of Phenyl 2-Pyridyl Ketoxime and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.

Spectroscopic Data
TechniquePhenyl 2-Pyridyl Ketoxime (Free Ligand)Metal Complexes (General Observations)
**IR (cm⁻¹) **ν(O-H): ~3200 (broad), ν(C=N): ~1610, ν(N-O): ~980[1]ν(O-H) may disappear upon deprotonation. ν(C=N) and ν(N-O) typically shift to higher or lower frequencies upon coordination, indicating the involvement of these groups in bonding to the metal center.[1] For example, in some copper complexes, the ν(N-O) shifts to higher wavenumbers.[1]
¹H NMR (ppm) OH proton: ~11.6 (singlet), Pyridyl protons: 7.3-8.5 (multiplets)[1]Shifts in the pyridyl proton signals are observed upon coordination due to the change in the electronic environment. The OH proton signal will be absent in complexes with the deprotonated ligand.
UV-Vis (nm) Absorption bands in the UV region.New absorption bands may appear in the visible region due to d-d transitions of the metal ion or charge transfer transitions between the metal and the ligand.[1]
Structural Characterization

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. It provides valuable information on bond lengths, bond angles, and the overall coordination geometry.

Table of Representative Bond Lengths (Å) and Angles (°) from Crystal Structures

ComplexM-N(pyridyl)M-N(oxime)N-OM-Cl/BrO-M-O/N-M-N
[RhCl₂(ppkoH)(ppko)] 2.072(2), 2.076(2)1.994(2), 1.992(2)1.337(2), 1.335(2)2.3366(6), 2.3272(6)O(1)···O(2) = 2.442(2)
[Pt(ppko)₂] 2.017(1)2.024(1)1.283(2)--
[PtBr₂(ppko)₂] 2.035(3)2.076(3)1.273(4)2.4576(6), 2.4491(6)-

Data obtained from a study on Rhodium and Platinum complexes.

Applications of Phenyl 2-Pyridyl Ketoxime Metal Complexes

The unique structural and electronic properties of metal complexes derived from phenyl 2-pyridyl ketoxime make them attractive candidates for a variety of applications.

Catalysis

Palladium complexes of pyridyl-ketone and related ligands have demonstrated significant catalytic activity in C-C coupling reactions, such as the Heck and Suzuki reactions. These reactions are fundamental transformations in organic synthesis, widely used in the pharmaceutical and fine chemical industries.

Workflow for a Typical Heck Coupling Reaction:

Heck_Coupling cluster_reactants Reactants cluster_process Reaction cluster_products Products ArylHalide Aryl Halide Reaction Heating (e.g., Reflux) ArylHalide->Reaction Alkene Alkene Alkene->Reaction Base Base Base->Reaction Catalyst Pd-ppk Complex Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Coupled Product Reaction->Product

Caption: General workflow for a palladium-catalyzed Heck coupling reaction.

While specific protocols using phenyl 2-pyridyl ketoxime complexes are still emerging, the general principle involves the use of a catalytic amount of the palladium complex to couple an aryl halide with an alkene in the presence of a base. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.

Molecular Magnetism

The ability of phenyl 2-pyridyl ketoxime to act as a bridging ligand, connecting multiple metal centers, allows for the construction of polynuclear clusters. When these clusters contain paramagnetic metal ions, such as manganese(II) or iron(III), the magnetic interactions between the metal centers can lead to interesting magnetic properties, including single-molecule magnet (SMM) behavior. The study of these materials is a vibrant area of research with potential applications in high-density data storage and quantum computing.

Logical Relationship in Polynuclear Complex Formation:

Magnetic_Complex_Formation Ligand Phenyl 2-Pyridyl Ketoxime (ppk) Assembly Self-Assembly Ligand->Assembly Metal Paramagnetic Metal Ion (e.g., Mn²⁺, Fe³⁺) Metal->Assembly Conditions Reaction Conditions (Solvent, Temp, Stoichiometry) Conditions->Assembly Polynuclear Polynuclear Metal Cluster (e.g., Dimer, Trimer, Tetramer) Assembly->Polynuclear Properties Emergent Magnetic Properties (e.g., Antiferromagnetic/Ferromagnetic Coupling, Single-Molecule Magnetism) Polynuclear->Properties

Sources

Method

use of Phenyl 2-pyridyl ketoxime in the preparation of trinuclear clusters

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Compiling Synthesis Protocols

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phenyl 2-pyridyl Ketoxime Synthesis

Welcome to the technical support center for the synthesis of Phenyl 2-pyridyl ketoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Phenyl 2-pyridyl ketoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Phenyl 2-pyridyl ketoxime?

The most common and straightforward method for synthesizing Phenyl 2-pyridyl ketoxime is the condensation reaction between Phenyl 2-pyridyl ketone and hydroxylamine.[1] This reaction is a classic example of oxime formation from a ketone.

Q2: Why is pH control so critical in this synthesis?

The formation of an oxime is highly pH-dependent. The reaction requires a delicate balance: the medium must be acidic enough to protonate the ketone's carbonyl oxygen, thereby increasing its electrophilicity for attack by hydroxylamine. However, if the solution is too acidic (e.g., pH < 2), the hydroxylamine, being a base, will be excessively protonated. This reduces its nucleophilicity, slowing or stopping the reaction. Conversely, in a basic medium, the carbonyl group is not sufficiently activated. A weakly acidic environment, typically in the pH range of 4-6, is optimal for this synthesis.[2][3]

Q3: My final product appears as a mixture of isomers. What are they and can they be separated?

Phenyl 2-pyridyl ketoxime can exist as two geometric isomers: the E-isomer and the Z-isomer, arising from the restricted rotation around the C=N double bond. The E-isomer is often the thermodynamically more stable product. These isomers can interconvert, especially upon heating.[4] Separation can typically be achieved by fractional crystallization from a suitable solvent like ethanol, as the isomers may have different solubilities and crystal packing.[4] Characterization by NMR spectroscopy can help distinguish between the isomers.

Q4: What is the expected yield for this reaction?

With an optimized protocol, yields for ketoxime synthesis can be quite high, often exceeding 80-90%. However, yields can be significantly lower if reaction conditions are not carefully controlled, leading to incomplete reactions or the formation of side products.

Core Synthesis Protocol: Phenyl 2-pyridyl Ketoxime

This protocol provides a robust baseline for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • Phenyl 2-pyridyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenyl 2-pyridyl ketone (1.0 eq) in ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water. The sodium acetate acts as a base to liberate free hydroxylamine and buffer the reaction mixture to an optimal pH.[2]

  • Reaction Initiation: Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the ketone.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. If the reaction is slow, it can be gently heated to reflux (e.g., 50-60°C), but this should be done with caution to avoid side reactions.[2]

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add ethyl acetate to dissolve the organic components. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Phenyl 2-pyridyl ketoxime.[6]

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure product, typically as a slightly pink or off-white crystalline solid.[4]

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step nucleophilic addition-elimination mechanism. First, the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.

ReactionMechanism

Caption: Figure 1: Phenyl 2-pyridyl Ketoxime Synthesis Mechanism.

Workflow

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows little to no product formation. What went wrong?

A: This is a common issue that can usually be traced back to three key areas: pH, reagent stability, or reaction kinetics.

  • Cause A: Incorrect pH. As discussed, the pH is paramount. If you used hydroxylamine hydrochloride without a sufficient amount of a suitable base (like sodium acetate, sodium carbonate, or pyridine), the medium will be too acidic, protonating the hydroxylamine and inhibiting the reaction.[2][3]

    • Solution: Ensure you are using at least one equivalent of a base for every equivalent of hydroxylamine hydrochloride to neutralize the HCl salt, plus an additional amount to buffer the reaction in the optimal pH 4-6 range.

  • Cause B: Hydroxylamine Decomposition. Free hydroxylamine can be unstable, especially when heated or in concentrated solutions.[3]

    • Solution: Prepare the free hydroxylamine in situ from its hydrochloride salt at room temperature just before adding it to the ketone.[2] Avoid prolonged heating at high temperatures.

  • Cause C: Low Reactivity of the Ketone. Phenyl 2-pyridyl ketone is a relatively stable ketone. The reaction may simply be slow at room temperature.

    • Solution: After confirming the pH is correct, gently heat the reaction mixture (e.g., to 50°C) and continue to monitor by TLC. A slight excess of hydroxylamine (1.5-2.0 eq) can also help drive the equilibrium towards the product.[2]

Problem 2: Significant Amount of Starting Ketone Remains

Q: The reaction worked, but my crude product is heavily contaminated with the starting ketone. How can I improve the conversion?

A: This indicates an incomplete reaction. The equilibrium between reactants and products has not been sufficiently pushed towards the product side.

  • Cause A: Insufficient Reagents or Reaction Time. The reaction may not have reached completion.

    • Solution: Increase the reaction time, ensuring you monitor by TLC until the starting material is consumed. Using a larger excess of hydroxylamine (e.g., 2.0 eq) can also improve conversion.[2]

  • Cause B: Reversible Hydrolysis during Workup. Oximes can hydrolyze back to the corresponding ketone and hydroxylamine, especially in the presence of water and acid.[2]

    • Solution: Ensure your workup conditions are neutral or slightly basic. Use a saturated sodium bicarbonate wash to neutralize any residual acid. Minimize contact time with aqueous phases.

Problem 3: Presence of Unexpected Impurities

Q: My purified product shows extra spots on the TLC plate and unexpected peaks in the NMR. What are these side products?

A: The most likely side reaction in this synthesis is the Beckmann rearrangement, especially if the reaction was conducted under harsh acidic conditions or at high temperatures.

  • Side Product: Beckmann Rearrangement. Under acidic conditions, the oxime's hydroxyl group can be protonated, turning it into a good leaving group (water). This can trigger a rearrangement to form an N-substituted amide (in this case, either N-phenyl-2-picolinamide or N-(pyridin-2-yl)benzamide).[5]

    • Identification: The resulting amide will have a different Rf value on TLC and distinct NMR signals, including a characteristic N-H peak.[2]

    • Prevention: The most effective way to prevent this is through strict pH control. Avoid strong acids and high temperatures. If heating is necessary, do so gently.

Troubleshooting

Caption: Figure 3: Troubleshooting Logic.

Optimization Strategies Summary

To proactively maximize your yield and purity, consider the following experimental parameters.

ParameterStandard ConditionOptimization Strategy & Rationale
pH Control pH ~4-6Strategy: Use a buffer system (e.g., Sodium Acetate) instead of a strong base. Rationale: Maintains the optimal pH to balance hydroxylamine nucleophilicity and carbonyl activation, preventing side reactions.[2][3]
Reagent Stoichiometry 1.5 eq. NH₂OH·HClStrategy: Increase to 2.0 eq. if starting material persists after a reasonable time. Rationale: Le Châtelier's principle; drives the reaction equilibrium towards the product.[2]
Temperature Room TemperatureStrategy: If the reaction is slow, heat gently to 50-60°C and monitor closely. Rationale: Increases reaction rate but must be balanced against the risk of hydroxylamine decomposition and Beckmann rearrangement.[3]
Solvent System EthanolStrategy: An ethanol/water co-solvent system can be effective for dissolving all reactants. Rationale: Ensures the reaction occurs in a homogeneous phase, improving reaction kinetics.
Workup Procedure Aqueous washesStrategy: Perform a final wash of the organic layer with saturated brine. Check the aqueous layers by TLC before discarding. Rationale: Reduces the solubility of the organic product in the aqueous phase, minimizing loss during extraction.[2][6]
Purification RecrystallizationStrategy: If recrystallization is difficult, column chromatography (Silica gel, Hexane/EtOAc gradient) is an effective alternative. Rationale: Provides a more rigorous separation of the product from unreacted starting materials and non-polar impurities.[5]

References

  • Title: Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 14 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies Source: DiVA portal URL: [Link]

  • Title: Phenyl 2-pyridyl ketoxime Source: Chongqing Chemdad Co., Ltd. URL: [Link]

  • Title: Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes Source: American Chemical Society Publications URL: [Link]

  • Title: Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway Source: Royal Society of Chemistry URL: [Link]

  • Title: US5117060A - Process for the preparation of ketoximes Source: Google Patents URL
  • Title: Synthesis of ketones by hydrolysis, deprotection, or oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Metal-Involving Synthesis and Reactions of Oximes Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Optimization

interference of other ions in spectrophotometric analysis with Phenyl 2-pyridyl ketoxime

Department: Analytical Chemistry & Applications Support Subject: Troubleshooting Ion Interference in Palladium (Pd) and Gold (Au) Analysis Document ID: PPK-SPEC-2024-01 Executive Summary Phenyl 2-pyridyl ketoxime (PPK) i...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Analytical Chemistry & Applications Support Subject: Troubleshooting Ion Interference in Palladium (Pd) and Gold (Au) Analysis Document ID: PPK-SPEC-2024-01

Executive Summary

Phenyl 2-pyridyl ketoxime (PPK) is a highly selective organic chelating agent used primarily for the extraction and spectrophotometric determination of Palladium (Pd) and Gold (Au) . While PPK exhibits high selectivity in acidic media, the presence of transition metals (Cu, Ni, Co, Fe) and other Platinum Group Metals (PGMs) can compromise assay integrity.

This guide addresses the physicochemical mechanisms of these interferences and provides validated troubleshooting protocols to ensure data accuracy.

Section 1: Diagnostic Logic & Workflow

Before adjusting chemical parameters, use this logic flow to categorize your interference issue.

TroubleshootingLogic Start Symptom: Deviation in Absorbance CheckType Is the signal higher or lower than expected? Start->CheckType HighSignal High Absorbance (Positive Interference) CheckType->HighSignal > 105% Recovery LowSignal Low Absorbance (Negative Interference) CheckType->LowSignal < 95% Recovery CoExtract Cause: Co-extraction of colored complexes (Cu, Fe, Co) HighSignal->CoExtract Competition Cause: Ligand Depletion or Hydrolysis LowSignal->Competition Masking Action: Add EDTA or Citrate Adjust pH < 2.0 CoExtract->Masking ReagentCheck Action: Increase PPK conc. Check for precipitation Competition->ReagentCheck

Figure 1: Diagnostic decision tree for identifying interference types in PPK analysis.

Section 2: Troubleshooting Guides (Q&A)

Module A: Positive Interference (Transition Metals)

Q1: My blank samples are showing significant absorbance, and my Palladium recovery is >110%. The organic layer appears turbid or off-color. What is happening?

The Issue: Co-extraction of Base Metals. While PPK is selective for Pd(II) in acidic conditions, high concentrations of Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), and Iron (Fe³⁺) can form colored chelates that partition into the organic phase (typically chloroform or dichloromethane).

The Mechanism: PPK acts as a bidentate ligand. Although the formation constant (


) for Pd-PPK is significantly higher than that of base metals, the Law of Mass Action dictates that a massive excess of interfering ions will drive the formation of impurity complexes, especially if the pH drifts toward neutral (

).

Corrective Protocol:

  • Introduce Masking Agents: Add EDTA (Ethylenediaminetetraacetic acid) to the aqueous phase before adding the PPK reagent.

    • Why: The formation constant of Cu-EDTA and Fe-EDTA is extremely high. EDTA sequesters these ions, rendering them unavailable to react with PPK. Pd(II) does not react with EDTA under these specific acidic conditions, leaving it free to complex with PPK [1].

  • pH Adjustment: Ensure the extraction is performed at pH 1.0 – 3.0 .

    • Why: Most base metal-PPK complexes are unstable in highly acidic environments, whereas the Pd-PPK complex remains stable and extractable.

Q2: I am detecting Iron (Fe) interference despite using EDTA. Why?

The Issue: Iron Hydrolysis or Weak Masking. Fe(III) can form hydroxides that precipitate or occlude the analyte if the pH is too high, or it may form a weak complex with PPK if EDTA is insufficient.

Corrective Protocol:

  • Dual Masking: Use a combination of Sodium Citrate and EDTA .

    • Why: Citrate acts as an auxiliary complexing agent that prevents the hydrolysis of Fe(III) and Al(III), keeping them soluble in the aqueous phase so EDTA can effectively sequester them.

Module B: Platinum Group Metal (PGM) Cross-Talk

Q3: Can I determine Palladium in the presence of Gold (Au) and Platinum (Pt)?

The Issue: Spectral Overlap and Co-extraction.

  • Gold (Au): Au(III) reacts with PPK to form a complex that extracts into chloroform, causing severe positive interference.

  • Platinum (Pt): Pt(IV) generally does not react with PPK in the cold but may interfere if the solution is heated or if Pt(II) is present.

Corrective Protocol:

  • Separation of Gold: Gold must be removed prior to Pd determination.

    • Method: Extract Au(III) from a 1 M HCl solution using MIBK (Methyl isobutyl ketone) or diethyl ether. The Pd(II) remains in the aqueous acid phase.

    • Verification: Verify the aqueous phase is free of Au (check for yellow tint) before proceeding with PPK addition.

  • Differentiation of Pt: Perform the Pd extraction at room temperature.

    • Why: The Pd-PPK reaction is instantaneous at room temperature. The Pt-PPK reaction is kinetically slow. By keeping the extraction time short (< 5 mins) and cool, Pt interference is minimized [2].

Section 3: Optimized Experimental Protocol

To minimize interference, follow this standardized workflow. This protocol relies on the high partition coefficient of the Pd-PPK complex in chloroform.

Reagents
  • PPK Solution: 0.1% Phenyl 2-pyridyl ketoxime in ethanol.

  • Buffer: Sodium Acetate / Hydrochloric Acid (pH 1.0 - 3.0).

  • Masking Solution: 0.1 M EDTA (disodium salt).

  • Solvent: Chloroform (HPLC Grade).

Step-by-Step Workflow

Protocol Sample Sample Solution (Pd + Interferences) Adjust 1. pH Adjustment (pH 1-3) Sample->Adjust Mask 2. Add EDTA (Sequester Cu, Fe, Ni) Adjust->Mask Reagent 3. Add PPK (Ethanolic Soln) Mask->Reagent Extract 4. Extract w/ Chloroform (Shake 2 mins) Reagent->Extract Measure 5. Measure Absorbance (λmax ~410 nm) Extract->Measure

Figure 2: Optimized extraction workflow for Palladium determination using PPK.

  • Preparation: Take an aliquot of the sample solution containing up to 50 µg of Pd.

  • Conditioning: Adjust pH to 1.0 – 3.0 using HCl or Acetate buffer.

  • Masking: Add 2 mL of 0.1 M EDTA . Crucial Step: Allow to stand for 1 minute to ensure base metals are complexed.

  • Complexation: Add 1 mL of 0.1% PPK solution.

  • Extraction: Add 10 mL of Chloroform . Shake vigorously for 2 minutes.

  • Separation: Allow phases to separate. Dry the organic layer over anhydrous sodium sulfate (to remove water droplets that cause light scattering).

  • Measurement: Measure absorbance at 410 nm against a reagent blank.

Section 4: Tolerance Limits of Diverse Ions

The following table summarizes the tolerance limits. The "Tolerance Limit" is defined as the concentration of foreign ion causing an error of less than ±2% in the determination of Palladium.

Ion CategoryInterfering SpeciesTolerance Ratio (Ion : Pd)Mitigation Strategy
Anions Sulfate, Nitrate, Chloride> 1000:1None required.
Cyanide, Iodide< 1:1Critical: Must be removed (decomposition) as they form stronger complexes with Pd.
Base Metals Cu(II), Ni(II), Co(II)50:1 (Unmasked)500:1 (Masked)Add EDTA.
Fe(III)20:1 (Unmasked)200:1 (Masked)Add EDTA + Citrate.
Noble Metals Pt(IV), Rh(III), Ir(III)10:1Perform extraction at Room Temp (Cold).
Au(III)InterferesPre-extraction with MIBK/Ether required.

References

  • Sen, B. (1959). "Spectrophotometric determination of palladium with phenyl-2-pyridyl ketoxime." Analytical Chemistry, 31(5), 881-884.

    • Context: The foundational paper establishing the synthesis of PPK and its specificity for Palladium in acidic media.
  • Beamish, F. E. (1966). "The Analytical Chemistry of the Noble Metals." Pergamon Press.

    • Context: Authoritative text on the separation of Platinum Group Metals, detailing the kinetic differences between Pd and Pt extraction.
  • Marczenko, Z., & Balcerzak, M. (2000). "Separation, Preconcentration and Spectrophotometry in Inorganic Analysis." Elsevier.

    • Context: Provides modern tolerance limits and masking strategies (EDTA/Citr
Troubleshooting

stability issues of Phenyl 2-pyridyl ketoxime metal complexes

Initiating Data Collection I'm starting with focused Google searches to get data on phenyl 2-pyridyl ketoxime and its metal complexes. I am homing in on stability issues, degradation pathways, and stabilization methods.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on phenyl 2-pyridyl ketoxime and its metal complexes. I am homing in on stability issues, degradation pathways, and stabilization methods. My goal is to compile a detailed dataset for a comprehensive analysis of the compound.

Analyzing Stability Problems

I'm now analyzing search results to identify recurring stability issues, like hydrolysis and photodegradation, and will look for established protocols. My next step is structuring a technical support center logically, beginning with a general overview and a detailed FAQ. I'll formulate questions that researchers might encounter and provide troubleshooting guidance, while also creating experimental protocols and visual diagrams.

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Gathering Initial Data

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Optimization

troubleshooting precipitate formation in gravimetric analysis with Phenyl 2-pyridyl ketoxime

Initiating Data Collection I'm starting by using Google to hunt down information on Phenyl 2-pyridyl ketoxime in gravimetric analysis. I'm focusing on the usual challenges, the properties of the precipitate, and the esta...

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Developing a Plan

I've formulated a solid plan to tackle this. First, I'll search Google, homing in on the challenges and best methods for gravimetric analysis with Phenyl 2-pyridyl ketoxime. Then I'll analyze the issues, and focus on pH, temperature, and reagent concentration. This info will form the basis of a Troubleshooting Guide and FAQs. I'm now structuring everything in a logical technical support center format. Finally, I'll create a validated experimental protocol.

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Troubleshooting

Technical Support Center: Phenyl 2-Pyridyl Ketoxime Complex Formation

This guide is designed for researchers, scientists, and drug development professionals working with phenyl 2-pyridyl ketoxime and its metal complexes. Here, we delve into the critical role of pH in complex formation, off...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with phenyl 2-pyridyl ketoxime and its metal complexes. Here, we delve into the critical role of pH in complex formation, offering practical troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

The Pivotal Role of pH in Phenyl 2-Pyridyl Ketoxime Complexation

The formation of stable and predictable metal complexes with phenyl 2-pyridyl ketoxime is intrinsically linked to the pH of the reaction medium. The key to understanding this lies in the acidic nature of the oxime's hydroxyl group (-OH). This proton can be readily abstracted under basic conditions, leading to the deprotonated form of the ligand. Both the neutral, protonated ligand (often denoted as ppkoH) and the anionic, deprotonated form (ppko⁻) can coordinate with metal ions, but they do so with differing affinities and can lead to complexes with distinct stoichiometries and structures.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the complex formation?

A1: The primary effect of pH is the control over the protonation state of the phenyl 2-pyridyl ketoxime ligand. At low pH, the ligand is protonated (ppkoH) and acts as a neutral bidentate ligand. At higher pH (typically above the pKa of the oxime), it deprotonates to form the anionic ligand (ppko⁻), which is a stronger chelating agent. This deprotonation significantly influences the charge and stability of the resulting metal complex.

Q2: Can I form a complex at neutral pH?

A2: Yes, complex formation can occur at neutral pH. In this range, the ligand will be predominantly in its protonated form. The pyridyl nitrogen and the oxime nitrogen can still coordinate to a metal ion. However, the stability and structure of the complex may differ from those formed at higher pH with the deprotonated ligand.

Q3: Why is my complex precipitating out of solution unexpectedly?

A3: Unintended precipitation can be due to several factors related to pH. If the pH is too high, you may be precipitating the metal hydroxide instead of, or in addition to, your desired complex.[4] Conversely, if the complex has charged species, its solubility will be highly dependent on the pH and the ionic strength of the solution.

Q4: How does the choice of buffer affect the reaction?

A4: The buffer not only maintains the pH but its components can also participate in the coordination sphere of the metal ion. For instance, phosphate or acetate buffers could potentially coordinate to the metal center, leading to mixed-ligand complexes. It is crucial to select a non-coordinating buffer or to consider the potential for buffer participation in the final product.

Q5: I see a color change in my solution. What does it indicate?

A5: A color change is often a primary visual indicator of complex formation.[5] The color of a transition metal complex is determined by the electronic transitions between d-orbitals, the energies of which are influenced by the coordinated ligands. A change in color upon addition of the ligand suggests a change in the coordination environment of the metal ion. The intensity and shade of the color can also provide clues about the extent of complexation and the geometry of the complex.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
No Complex Formation or Low Yield Incorrect pH: The pH may be too low for the deprotonation of the oxime, which is often necessary for stable complex formation with certain metal ions.1. Increase the pH: Gradually increase the pH of the reaction mixture using a suitable base (e.g., dilute NaOH or an organic base like triethylamine). Monitor the pH carefully with a calibrated pH meter. For many divalent metal ions, a pH range of 5-8 is a good starting point to promote deprotonation without significant metal hydroxide precipitation. 2. Use a Buffer: Employ a suitable buffer system to maintain the optimal pH throughout the reaction.
Precipitation of a Gelatinous Solid Metal Hydroxide Formation: The pH is too high, causing the metal ion to precipitate as a hydroxide or oxide. This is a common issue with many transition metals, including Cu(II), Ni(II), and Fe(III).[4]1. Lower the pH: Immediately lower the pH of the solution by adding a dilute acid. 2. Optimize pH Range: Determine the optimal pH window for your specific metal-ligand system. This can be done through small-scale pilot reactions at different pH values. 3. Slow Addition of Base: Add the base dropwise and with vigorous stirring to avoid localized high pH regions.
Formation of an Oily or Insoluble Product Incomplete Deprotonation/Mixed Species: The pH may be near the pKa of the oxime, leading to a mixture of protonated and deprotonated ligand complexes, which can have different solubilities.1. Adjust pH to Extremes: Try running the reaction at a pH well below the estimated pKa (e.g., pH 4-5) to favor the protonated complex, or well above (e.g., pH 9-10) to favor the deprotonated complex, and assess the product formation and solubility. 2. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system to isolate the desired species.
Inconsistent Results/Poor Reproducibility Poor pH Control: Fluctuations in pH during the reaction or between different experimental runs can lead to variations in the product.1. Use a Reliable Buffer: Select a buffer with a pKa close to the desired reaction pH to ensure stable pH control. 2. Calibrate pH Meter: Ensure your pH meter is properly calibrated before each experiment. 3. Monitor pH Throughout: Periodically check and, if necessary, adjust the pH during the course of the reaction.

Experimental Protocols & Visualizations

Protocol: General Synthesis of a Phenyl 2-Pyridyl Ketoxime Metal(II) Complex

This protocol provides a general framework. The optimal pH, temperature, and reaction time will vary depending on the specific metal ion.

  • Ligand and Metal Salt Preparation:

    • Dissolve phenyl 2-pyridyl ketoxime in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate vessel, dissolve the metal(II) salt (e.g., chloride, nitrate, or acetate salt) in water or the same solvent as the ligand.

  • pH Adjustment and Complexation:

    • Prepare a buffer solution with a pH in the desired range (e.g., an acetate buffer for a pH of 4-5.5 or a phosphate buffer for a pH of 6-8).

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • Add the buffer solution to the reaction mixture to achieve and maintain the target pH. Alternatively, for unbuffered reactions, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated electrode.

  • Reaction and Isolation:

    • Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of a precipitate or a color change often indicates complex formation.

    • Cool the reaction mixture if heated.

    • Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.

    • Dry the product under vacuum.

Visualizing the Effect of pH

The following diagram illustrates the pH-dependent equilibrium of phenyl 2-pyridyl ketoxime and its subsequent complexation with a metal ion (M²⁺).

pH_Effect cluster_ligand Ligand Equilibrium cluster_complexation Complex Formation ppkoH Protonated Ligand (ppkoH) ppko- Deprotonated Ligand (ppko-) ppkoH->ppko- + OH- Complex1 [M(ppkoH)n]²⁺ Complex ppkoH->Complex1 + M²⁺ (Low pH) ppko-->ppkoH + H+ Complex2 [M(ppko)n]⁽²⁻ⁿ⁾⁺ Complex ppko-->Complex2 + M²⁺ (High pH) Metal Metal Ion (M²⁺) Metal->Complex1 Metal->Complex2

Caption: pH-dependent equilibrium of phenyl 2-pyridyl ketoxime and its complexation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a phenyl 2-pyridyl ketoxime metal complex.

Workflow A 1. Reagent Preparation - Dissolve Ligand - Dissolve Metal Salt B 2. pH Controlled Reaction - Add buffer or titrate with base - Stir at controlled temperature A->B C 3. Product Isolation - Filtration - Washing and Drying B->C E Troubleshooting B->E Issues? D 4. Characterization - Spectroscopy (IR, UV-Vis) - Elemental Analysis - X-ray Crystallography C->D E->B Adjust pH

Caption: Experimental workflow for phenyl 2-pyridyl ketoxime complex synthesis.

References

  • Isomerism in Phenyl 2-Pyridyl Ketoxime Metal Complexes. Chemistry – A European Journal. [Link]

  • Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Preprints. [Link]

  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. MDPI. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

  • Crystal Growth & Design. ACS Publications. [Link]

  • Color and the Colors of Complexes. Chemistry LibreTexts. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a Spectrophotometric Method Using Phenyl 2-pyridyl ketoxime

For researchers, scientists, and drug development professionals, the validation of an analytical method is not merely a procedural formality; it is the bedrock upon which the reliability and accuracy of experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of an analytical method is not merely a procedural formality; it is the bedrock upon which the reliability and accuracy of experimental data are built. This guide provides an in-depth, experience-driven walkthrough of the validation of a spectrophotometric method utilizing Phenyl 2-pyridyl ketoxime as a chromogenic reagent. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind each step, offering a self-validating framework that ensures robustness and trustworthiness in your analytical results.

Phenyl 2-pyridyl ketoxime is a versatile chelating agent that forms stable, colored complexes with a variety of transition metal ions, making it a valuable reagent in spectrophotometric analysis. Its application spans the determination of iron in strongly alkaline solutions and ethylene amines, to the complexation of palladium and cobalt.[1][2] This guide will use the determination of a model metal ion to illustrate the validation process, providing a universally applicable template for your own laboratory applications.

The Logic of Method Validation: An Overview

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[3] For a spectrophotometric method using Phenyl 2-pyridyl ketoxime, this translates to proving that the method can accurately and reliably quantify the target analyte in a given sample matrix. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adapt and expand upon with practical insights.[4]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Analyte & Reagent Selection (Phenyl 2-pyridyl ketoxime) B Optimization of Reaction Conditions (pH, Temp, Time, Reagent Conc.) A->B C Wavelength Selection (λmax) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K Implement Validated Method L Reporting of Results K->L

Caption: A logical workflow for the development, validation, and application of a spectrophotometric method.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive guide. The specific concentrations and conditions should be optimized based on the target analyte and sample matrix.

Specificity and Selectivity

Causality: The first and most critical step is to establish that the analytical signal is solely due to the analyte of interest. In the context of Phenyl 2-pyridyl ketoxime, this means demonstrating that other components in the sample matrix do not form interfering colored complexes at the analytical wavelength.

Experimental Protocol:

  • Blank Analysis: Prepare a blank solution containing all the reagents and sample matrix components except the analyte. Record the absorbance at the analytical wavelength (λmax). The absorbance should be negligible.

  • Placebo Analysis: If validating for a pharmaceutical formulation, prepare a placebo sample containing all excipients without the active pharmaceutical ingredient (API). Analyze this placebo solution. The absorbance should be minimal.

  • Interference Studies: Prepare solutions of the analyte spiked with potentially interfering ions or molecules that are expected to be present in the sample. The selection of these interferents should be based on the sample's origin and composition. The recovery of the analyte should not be significantly affected.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the spectrophotometric response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise.[5]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range of the samples. A typical range for an assay is 80% to 120% of the test concentration.[5]

  • Measurement: Measure the absorbance of each standard solution at the predetermined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line. An R² value of >0.99 is generally considered acceptable.

Accuracy

Causality: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spiked Sample Preparation: Prepare a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each).[5] This involves adding known amounts of the analyte to a blank or placebo sample matrix.

  • Analysis: Analyze the spiked samples using the developed method.

  • Calculation of Recovery: Calculate the percentage recovery for each sample using the formula: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100 The mean recovery should be within an acceptable range, typically 98-102%.

Precision

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[5]

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation (SD), and the relative standard deviation (RSD) or coefficient of variation (CV). A low RSD (typically <2%) indicates good repeatability.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Compare the results from the two sets of experiments. Statistical analysis (e.g., an F-test) can be used to determine if there is a significant difference between the variances of the two data sets.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: There are several methods to determine LOD and LOQ. The visual evaluation method is simpler but less objective. The signal-to-noise ratio approach is common but can be subjective. The most statistically sound method is based on the standard deviation of the response and the slope of the calibration curve:

  • Standard Deviation of the Blank: Measure the absorbance of a blank solution multiple times (e.g., n=10) and calculate the standard deviation (σ).

  • Slope of the Calibration Curve: Use the slope (S) from the linearity study.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: Identify the parameters that could potentially affect the results, such as:

    • pH of the solution

    • Reaction time

    • Temperature

    • Concentration of Phenyl 2-pyridyl ketoxime

  • Introduce Small Variations: Systematically vary each of these parameters while keeping the others constant.

  • Analyze and Compare: Analyze samples under these varied conditions and compare the results to those obtained under the normal operating conditions. The results should not be significantly different.

Complex_Formation M Metal Ion (Mn+) MLn [M(L)n]m+ Colored Complex M->MLn + nL L Phenyl 2-pyridyl ketoxime (L) L->MLn

Caption: Chelation of a metal ion by Phenyl 2-pyridyl ketoxime to form a colored complex.

Comparison with Alternative Methods

The choice of an analytical method depends on various factors including sensitivity, selectivity, cost, and speed. The Phenyl 2-pyridyl ketoxime method offers a good balance for many applications, particularly in laboratories where high-end instrumentation may not be readily available.

ParameterPhenyl 2-pyridyl ketoxime MethodAlternative Spectrophotometric Reagents (e.g., 1,10-Phenanthroline for Iron)[6]Atomic Absorption Spectroscopy (AAS)[7]Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[8]
Principle Colorimetric, based on chelationColorimetric, based on complex formationAtomic absorption of light by ground-state atomsMass-to-charge ratio of ions
Sensitivity Moderate to HighModerate to HighHighVery High
Selectivity Good, but can have interferencesGood, but can have interferencesHighVery High
Speed Relatively fastRelatively fastSlower per sampleSlower per sample, but high throughput with autosampler
Cost per Analysis LowLowModerateHigh
Instrumentation Cost Low (Spectrophotometer)Low (Spectrophotometer)HighVery High
Ease of Use Relatively simpleRelatively simpleRequires skilled operatorRequires highly skilled operator
Typical Analytes Fe, Pd, Co, Ni, Cu[9]Fe, Cu, NiMost metalsMost elements

Conclusion

The validation of a spectrophotometric method using Phenyl 2-pyridyl ketoxime, when approached with a clear understanding of the underlying scientific principles, yields a robust and reliable analytical tool. This guide has provided a framework that emphasizes not just the 'what' but the 'why' of each validation parameter. By following these self-validating protocols, researchers can ensure the integrity of their data and make informed decisions based on results they can trust. The comparison with alternative methods highlights that while more sophisticated techniques exist, the simplicity, cost-effectiveness, and good performance of this spectrophotometric method make it a valuable asset in the modern analytical laboratory.

References

  • Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). ScienceScholar. 2022. Available from: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF COBALT (II) IN LOW CONCENTRATIONS USING HYDROXYTRIAZENE AS SELECTIVE CHELATING AGENTS. Academic Journals. 2011. Available from: [Link]

  • A SPECTROPHOTOMETRIC DETERMINATION AND THE QUANTUM CHEMICAL INVESTIGATION OF Pd(II)-3-HYDROXY-2-(4-METHOXYPHENYL). Semantic Scholar. N.D. Available from: [Link]

  • Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron. ACS Publications. 1956. Available from: [Link]

  • Spectrophotometric Determination of Iron in Ethylene Amines with Phenyl-2-pyridyl Ketoxime. ACS Publications. 1964. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. 2005. Available from: [Link]

  • Isomerism in Phenyl 2-pyridyl Ketoxime Metal Complexes. Wiley Online Library. 2013. Available from: [Link]

  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate. 2011. Available from: [Link]

  • EDTA: An Alternative Spectrophotometric Reagent for Iron Estimation. ResearchGate. 1997. Available from: [Link]

  • Spectrophotometric estimation of cobalt with ninhydrin. National Institutes of Health. 2009. Available from: [Link]

  • Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. ResearchGate. 2023. Available from: [Link]

  • SENSITIVE AND HIGHLY SELECTIVE SPECTROPHOTOMETRY METHOD FOR DETERMINATION OF NICKEL. Neuroquantology. 2022. Available from: [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. SciRP.org. 2019. Available from: [Link]

  • Spectrophotometric Study for Determination of Cobalt (II) by theReagent . ResearchGate. 2016. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 1995. Available from: [Link]

  • EDTA: an alternative spectrophotometric reagent for iron estimation. PubMed. 1997. Available from: [Link]

  • Simple, Sensitive, and easy to use, method for Determination of Palladium content in Palladium acetate using Flame Atomic. ResearchGate. 2020. Available from: [Link]

  • Spectrophotometric Determination of Iron and Copper with Methyl-2-Pyridyl Ketoxime and Their Simultaneous Determination in Mixtures. ACS Publications. 1963. Available from: [Link]

  • Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. AWS. 2026. Available from: [Link]

  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. National Institutes of Health. 2020. Available from: [Link]

  • Spectrophotometric Study for Determination of Cobalt (II) by the Reagent . Human Journals. 2016. Available from: [Link]

  • Spectrophotometric Determination Of Cobalt(II) With 5- (4-Hydroxy-3,5- Dimethylbenzilidene)Thiazolidine-2,4-Dione. JMEST. 2019. Available from: [Link]

  • Spectrophotometric Determination of Iron. Truman State University. 2017. Available from: [Link]

  • Determination of Palladium in Water and Geological Samples by Flame Atomic Absorption Spectrophotometry. American Laboratory. 2013. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. 2005. Available from: [Link]

  • Development and Validation of Spectrophotometric Method for Analysis of Topiramate. Asian Journal of Pharmaceutical Technology & Innovation. 2014. Available from: [Link]

  • Simultaneous Spectrophotometric Determination of Iron, Cobalt and Copper by Partial Least-Squares Calibration Method in Micellar. Brieflands. 2008. Available from: [Link]

  • Development and Validation of UV Spectrophotometric Method for the Estimation of Lisinopril in Bulk and Pharmaceutical Dosage Form. IJNRD. 2023. Available from: [Link]

  • Quality Guidelines. ICH. N.D. Available from: [Link]

  • Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). PubMed. 1979. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. 2024. Available from: [Link]

  • Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. National Institutes of Health. 2013. Available from: [Link]

  • Spectrophotometric Determination of Iron(III) by New Analytical Reagents Derived from Coupling Arylhydroxylamine and Aryldiazoni. Asian Journal of Chemistry. 2012. Available from: [Link]

  • Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. ACS Publications. 2026. Available from: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF IRON. University of Missouri–St. Louis. N.D. Available from: [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. National Institutes of Health. 2023. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Extraction Efficiency of 2-Pyridyl Ketoximes

For researchers and professionals in hydrometallurgy and drug development, the selection of an optimal chelating agent is paramount for efficient metal ion extraction. Among the various classes of extractants, 2-pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in hydrometallurgy and drug development, the selection of an optimal chelating agent is paramount for efficient metal ion extraction. Among the various classes of extractants, 2-pyridyl ketoximes have garnered significant attention due to their selective and efficient extraction of various metal ions. This guide provides an in-depth comparison of the extraction efficiency of different 2-pyridyl ketoximes, supported by experimental data and detailed protocols. We will explore the underlying chemical principles that govern their efficacy and offer practical insights for their application.

The Superior Chelating Power of the 2-Pyridyl Moiety

The exceptional extraction capability of 2-pyridyl ketoximes stems from their ability to form stable five-membered chelate rings with metal ions. This structural advantage is absent in their 3-pyridyl and 4-pyridyl isomers, which exhibit significantly poorer extraction performance. The nitrogen atom of the pyridyl ring and the nitrogen atom of the oxime group act as a bidentate ligand, effectively "clamping" onto the metal ion. This chelation effect results in the formation of thermodynamically stable metal complexes that are readily extracted into an organic phase.[1][2]

The general mechanism involves the formation of a neutral complex with the metal salt in the aqueous phase, which then partitions into the organic solvent. For instance, in the extraction of Cadmium(II) from a chloride medium, the formed species is often a neutral complex such as [CdCl2(ketoxime)2].[1]

Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_Ion Metal Ion (Mn+) Interface Aqueous-Organic Interface Metal_Ion->Interface Diffusion Anions Anions (X-) Ketoxime 2-Pyridyl Ketoxime (in organic solvent) Ketoxime->Interface Diffusion Metal_Complex Neutral Metal-Ketoxime Complex [M(Ketoxime)2Xn] Metal_Complex->Organic_Phase_Bulk Extraction Interface->Metal_Complex Chelation & Complex Formation

Figure 1: General mechanism of metal ion extraction by 2-pyridyl ketoximes.

Comparative Analysis of Extraction Efficiency

2-Pyridyl Ketoxime DerivativeMetal IonOrganic SolventAqueous PhaseExtraction Efficiency (%)Reference
Phenyl-2-pyridyl ketoxime (phpaoH)Cd(II)ChloroformChloride mediumHigh (qualitative)[1]
1-(2-pyridyl)tridecan-1-one oxime (C12)Cd(II)ChloroformChloride/Nitrate~100[3]
1-(2-pyridyl)pentadecan-1-one oxime (C14)Cd(II)ChloroformChloride/Nitrate~100[3]
1-(2-pyridyl)tridecan-1-one oxime (C12)Cd(II)Toluene + 10% decan-1-ol1.0 M Cl-68[3]
1-(2-pyridyl)pentadecan-1-one oxime (C14)Cd(II)Toluene + 10% decan-1-ol1.0 M Cl-73[3]

Key Observations and Insights:

  • Superiority of Long-Chain Alkyl Substituents: The data clearly indicates that 2-pyridyl ketoximes with long aliphatic chains (C12 and C14) are highly effective extractants for Cd(II), achieving nearly 100% extraction in chloroform.[3] This is attributed to the increased hydrophobicity of the molecule, which enhances the solubility of the metal-ketoxime complex in the organic phase.

  • Influence of the Organic Diluent: The choice of the organic solvent significantly impacts the extraction efficiency. Chloroform appears to be a superior diluent for the extraction of Cd(II) with long-chain 2-pyridyl ketoximes compared to toluene modified with decan-1-ol.[3]

  • Aryl vs. Alkyl Substituents: While quantitative data for a direct comparison is limited, phenyl-2-pyridyl ketoxime is an effective chelating agent.[1] However, for practical solvent extraction applications, long alkyl chains are generally preferred to ensure high solubility of the extractant and its metal complex in non-polar organic solvents and to minimize solubility in the aqueous phase.

Experimental Protocols

To facilitate further research and application, we provide detailed, self-validating protocols for the synthesis of a representative 2-pyridyl ketoxime and for conducting a solvent extraction experiment.

Protocol 1: Synthesis of 1-(2-pyridyl)dodecan-1-one oxime (A C11-chain 2-pyridyl ketoxime)

This protocol is a general method that can be adapted for the synthesis of other 1-(2-pyridyl)alkan-1-one oximes by selecting the appropriate starting materials.

Materials:

  • 2-cyanopyridine

  • Undecylmagnesium bromide (Grignard reagent)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Synthesis of 1-(2-pyridyl)dodecan-1-one (Ketone Synthesis): a. In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place undecylmagnesium bromide in diethyl ether. b. Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C with stirring. c. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours. d. Cool the reaction mixture in an ice bath and hydrolyze by slow addition of 1 M hydrochloric acid. e. Separate the organic layer, and extract the aqueous layer with diethyl ether. f. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ketone. h. Purify the ketone by column chromatography or distillation.

  • Synthesis of 1-(2-pyridyl)dodecan-1-one oxime (Oximation): a. Dissolve the purified 1-(2-pyridyl)dodecan-1-one and hydroxylamine hydrochloride in a mixture of ethanol and pyridine. b. Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography. c. After the reaction is complete, remove the solvents under reduced pressure. d. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. e. Wash the organic layer with dilute acid to remove any remaining pyridine, then with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude oxime. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 1-(2-pyridyl)dodecan-1-one oxime.

Protocol 2: Comparative Solvent Extraction of a Metal Ion

This protocol describes a typical procedure to compare the extraction efficiency of different 2-pyridyl ketoximes.

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Prep_Aqueous Prepare Aqueous Phase: - Known metal ion concentration - Buffer to desired pH Mixing Combine equal volumes of aqueous and organic phases in a separatory funnel Prep_Aqueous->Mixing Prep_Organic Prepare Organic Phases: - Dissolve each ketoxime  in the chosen solvent  at the same molar concentration Prep_Organic->Mixing Shaking Shake vigorously for a predetermined time to reach equilibrium (e.g., 30 min) Mixing->Shaking Separation Allow phases to separate Shaking->Separation Aqueous_Sample Collect the aqueous phase Separation->Aqueous_Sample Metal_Analysis Determine the metal ion concentration in the aqueous phase after extraction (e.g., by AAS or ICP-OES) Aqueous_Sample->Metal_Analysis Calc_Efficiency Calculate Extraction Efficiency (%E): %E = [(C_initial - C_final) / C_initial] * 100 Metal_Analysis->Calc_Efficiency

Figure 2: Workflow for a comparative solvent extraction experiment.

Procedure:

  • Preparation of Solutions: a. Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CuSO₄, CdCl₂, NiSO₄) of a known concentration in deionized water. Prepare a buffer solution to maintain the desired pH of the aqueous phase during extraction. b. Organic Phase: Prepare solutions of each 2-pyridyl ketoxime to be tested in the chosen organic solvent (e.g., chloroform, toluene) at the same molar concentration.

  • Extraction: a. In a series of separatory funnels, place equal volumes of the aqueous metal solution and one of the organic ketoxime solutions. b. Shake each funnel vigorously for a set period (e.g., 30 minutes) to ensure that the extraction equilibrium is reached. c. Allow the phases to separate completely.

  • Analysis: a. Carefully separate the aqueous layer from the organic layer. b. Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Extraction Efficiency: a. The extraction efficiency (%E) is calculated using the following formula: %E = [ (C₀ - Cₐ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase, and Cₐ is the concentration of the metal ion in the aqueous phase after extraction.

Conclusion

2-Pyridyl ketoximes are a powerful class of extractants for various metal ions, with their effectiveness being intrinsically linked to the chelating ability of the 2-pyridyl and oxime functionalities. While a comprehensive comparative study of a homologous series is not yet available, the existing data strongly suggests that modifying the substituent on the oxime carbon, particularly by introducing long alkyl chains, can significantly enhance the extraction efficiency. The choice of the organic solvent is also a critical parameter that must be optimized for a given extraction system. The provided protocols offer a solid foundation for researchers to synthesize and evaluate the performance of different 2-pyridyl ketoximes for their specific applications.

References

  • Parus, A., et al. (2020). Confirming the Molecular Basis of the Solvent Extraction of Cadmium(II) Using 2-Pyridyl Oximes through a Synthetic Inorganic Chemistry Approach and a Proposal for More Efficient Extractants. Molecules, 25(1), 133. [Link]

  • Kourgiantakis, M., et al. (2019). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Molecules, 24(12), 2219. [Link]

  • Parus, A., et al. (2016). Equilibrium studies of cobalt(II) extraction with 2-pyridineketoxime from mixed sulphate/chloride solution. Journal of the Serbian Chemical Society, 81(10), 1135-1147. [Link]

  • Parus, A., et al. (2013). Solvent extraction of zinc(II) ions from chloride solutions by hydrophobic alkyl-pyridyl ketoximes. Physicochemical Problems of Mineral Processing, 49(2), 547-558. [Link]

  • Panchal, S. P., et al. (2013). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Pharmaceutical Sciences, 4(3), 110-113. [Link]

  • Organic Syntheses. 1-Indanone oxime. [Link]

  • Parus, A. (2011). Removal of copper(II) from chloride solutions using hydrophobic pyridyl ketone oximes. Solvent Extraction and Ion Exchange, 29(1), 114-127. [Link]

  • Parus, A., et al. (2010). Solvent extraction of cadmium(II) from chloride solutions by pyridyl ketoximes. Hydrometallurgy, 104(2), 255-260. [Link]

Sources

Validation

A Comparative Guide to the Gravimetric Analysis of Metals Using Phenyl 2-Pyridyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of Phenyl 2-pyridyl ketoxime as a reagent for gravimetric analysis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of Phenyl 2-pyridyl ketoxime as a reagent for gravimetric analysis. While gravimetric analysis is a classical and highly accurate analytical technique, the choice of precipitating agent is paramount to achieving reliable and reproducible results. This document explores the performance of Phenyl 2-pyridyl ketoxime in this context, comparing it with established alternatives and providing the supporting experimental data necessary for informed decision-making in the laboratory.

Introduction to Gravimetric Analysis with Oxime Reagents

Gravimetric analysis is a quantitative method that relies on the measurement of mass. In precipitation gravimetry, the analyte of interest is selectively converted into an insoluble form, or precipitate. This precipitate is then carefully collected, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the analyte in the original sample. The success of this technique hinges on the properties of the precipitating agent and the resulting precipitate, which should be highly insoluble, easily filterable, and of a known, stable composition.

Oxime-containing compounds have long been recognized as excellent precipitating agents for a variety of metal ions. The nitrogen and oxygen donor atoms in the oxime group form stable chelate complexes with metal ions, leading to the formation of insoluble precipitates. Dimethylglyoxime, for instance, is a well-known and widely used reagent for the gravimetric determination of nickel and palladium. Phenyl 2-pyridyl ketoxime belongs to the family of 2-pyridyl ketoximes, which are of interest due to their potential for enhanced selectivity and the formation of stable complexes with a range of transition metals, including palladium, iron, and copper.[1][2][3]

Phenyl 2-Pyridyl Ketoxime: A Promising Reagent

Phenyl 2-pyridyl ketoxime is a chelating agent that can form stable, insoluble complexes with various metal ions. Its structure, featuring a phenyl and a pyridyl group attached to the ketoxime moiety, influences its selectivity and the properties of the resulting metal complexes. The pyridyl group, in particular, can participate in coordination, potentially leading to more stable and specific interactions compared to simpler oximes.

While Phenyl 2-pyridyl ketoxime has been studied for its complexation with transition metals such as cobalt, nickel, zinc, lead, iron, and copper, comprehensive quantitative data on its performance in gravimetric analysis is not as extensively documented as for some other reagents. However, by examining data from closely related compounds and established alternatives, we can infer its potential and identify areas where further validation would be beneficial.

Experimental Protocol: Gravimetric Determination of Palladium

The following is a generalized, step-by-step methodology for the gravimetric determination of palladium using a pyridyl ketoxime-type reagent, based on established procedures for similar compounds like Di-2-pyridyl ketoxime.[4]

Reagent Preparation
  • Palladium Standard Solution: Prepare a stock solution of a known palladium concentration by dissolving a precise weight of high-purity palladium chloride in dilute hydrochloric acid.

  • Phenyl 2-Pyridyl Ketoxime Solution: Prepare a 1% (w/v) solution of Phenyl 2-pyridyl ketoxime in a suitable solvent, such as 95% ethanol.

Precipitation Procedure
  • Sample Preparation: Accurately weigh a sample containing a known amount of palladium and dissolve it in a suitable acid, such as aqua regia.[5]

  • pH Adjustment: Dilute the solution with deionized water and adjust the pH to a suitable range. For Di-2-pyridyl ketoxime, precipitation of palladium is quantitative over a wide pH range of 3 to 11.[4]

  • Precipitation: Heat the solution to approximately 60-80°C and slowly add the Phenyl 2-pyridyl ketoxime solution with constant stirring. An excess of the reagent is required to ensure complete precipitation.

  • Digestion: Keep the solution hot for a period (e.g., one hour) to allow the precipitate to "digest." This process encourages the formation of larger, more easily filterable particles and reduces co-precipitation of impurities.

  • Filtration: Filter the hot solution through a pre-weighed sintered glass crucible of fine porosity.

  • Washing: Wash the precipitate with hot water to remove any soluble impurities.

  • Drying: Dry the crucible containing the precipitate in an oven at a specific temperature (e.g., 110-120°C) until a constant weight is achieved.

  • Weighing and Calculation: After cooling in a desiccator, weigh the crucible with the dried precipitate. The weight of the palladium can be calculated using the gravimetric factor, which is the ratio of the molar mass of palladium to the molar mass of the palladium-Phenyl 2-pyridyl ketoxime complex.

Performance Comparison: Accuracy and Precision

To objectively evaluate the potential of Phenyl 2-pyridyl ketoxime, it is essential to compare its performance metrics with those of established gravimetric reagents. The following table summarizes the reported accuracy and precision for the determination of palladium using an alternative oxime reagent (2-Hydroxy-1-acetonaphthoneoxime) and the standard method using dimethylglyoxime.

ReagentAnalyteAccuracy (Relative Mean Error)Precision (Standard Deviation)Reference
2-Hydroxy-1-acetonaphthoneoximePalladium±0.36%0.032 mg for 11.09 mg of Pd[6]
DimethylglyoximePalladiumRSD ≈ 0.2–0.5%Not specified[7]

The data for 2-Hydroxy-1-acetonaphthoneoxime demonstrates the high level of accuracy and precision that can be achieved with oxime-based reagents in gravimetric analysis. A relative mean error of ±0.36% and a low standard deviation indicate a reliable and reproducible method. Similarly, the relative standard deviation (RSD) for the dimethylglyoxime method is in the range of 0.2-0.5%, further highlighting the high quality of results obtainable with this class of reagents.[7] For Phenyl 2-pyridyl ketoxime to be considered a competitive alternative, its performance would need to fall within a similar range.

Potential Interferences

A critical aspect of any gravimetric method is its selectivity for the target analyte. Interfering ions can co-precipitate with the analyte, leading to inaccurate results. For the gravimetric determination of palladium, common interfering ions include other platinum group metals (PGMs) such as platinum, rhodium, and iridium, as well as gold and some base metals.

For the related reagent, Di-2-pyridyl ketoxime, an extensive study of foreign ions was conducted, indicating the procedure is "widely applicable".[4] However, specific details on which ions interfere and at what concentrations are crucial for practical applications. When using Phenyl 2-pyridyl ketoxime, a thorough investigation of potential interferences from the sample matrix is essential. Techniques such as masking agents or prior separation steps may be necessary to mitigate the effects of interfering ions.

Experimental Workflow and Key Considerations

The following diagram illustrates the typical workflow for the gravimetric determination of a metal ion using a precipitating agent like Phenyl 2-pyridyl ketoxime.

Gravimetric_Analysis_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation & Weighing cluster_analysis Data Analysis Sample Weigh Sample Dissolution Dissolve in Acid Sample->Dissolution pH_Adjust Adjust pH Dissolution->pH_Adjust Add_Reagent Add Phenyl 2-pyridyl ketoxime Solution pH_Adjust->Add_Reagent Digestion Digest Precipitate Add_Reagent->Digestion Filtration Filter Precipitate Digestion->Filtration Washing Wash Precipitate Filtration->Washing Drying Dry to Constant Weight Washing->Drying Weighing Weigh Precipitate Drying->Weighing Calculation Calculate Analyte Concentration Weighing->Calculation

A typical workflow for gravimetric analysis.

Causality Behind Experimental Choices:

  • pH Adjustment: The pH of the solution is a critical parameter that affects the completeness of the precipitation and the potential for interferences. The optimal pH range must be determined experimentally for each analyte and reagent combination.

  • Digestion: This step is crucial for improving the physical characteristics of the precipitate. By allowing the precipitate to remain in the hot mother liquor, smaller particles dissolve and redeposit onto larger ones, a process known as Ostwald ripening. This results in a more crystalline and easily filterable solid.

  • Washing: The choice of wash liquid is important to prevent peptization, a process where the precipitate reverts to a colloidal state and passes through the filter. Often, a dilute electrolyte solution is used for washing.

  • Drying Temperature: The precipitate must be dried at a temperature that is high enough to remove all moisture but not so high as to cause decomposition of the complex. The thermal stability of the metal-oxime complex must be known.

Conclusion and Future Outlook

Phenyl 2-pyridyl ketoxime shows promise as a gravimetric reagent due to its ability to form stable complexes with a variety of metal ions. Its structural features suggest the potential for favorable selectivity and precipitation characteristics. However, to be widely adopted in analytical laboratories, a comprehensive validation of its performance is necessary.

Future work should focus on:

  • Quantitative Determination of Accuracy and Precision: Rigorous studies are needed to determine the recovery, standard deviation, and limit of detection for the gravimetric analysis of key metal ions like palladium, iron, and copper using Phenyl 2-pyridyl ketoxime.

  • Interference Studies: A systematic investigation of the effects of common interfering ions is required to establish the selectivity of the reagent and develop protocols for mitigating interferences.

  • Comparative Studies: Direct, side-by-side comparisons with established reagents like dimethylglyoxime under identical experimental conditions would provide a clear assessment of the relative merits of Phenyl 2-pyridyl ketoxime.

For researchers and drug development professionals, where the accuracy of metal content determination can be critical, relying on well-validated methods is paramount. While Phenyl 2-pyridyl ketoxime is a reagent of interest, the current body of public-domain literature does not yet provide the extensive validation data required for its routine use in high-stakes analytical applications. This guide, therefore, serves as a starting point for its evaluation and a call for further research to fully characterize its analytical performance.

References

  • International Organization for Standardization. (2023). Jewellery and precious metals — Determination of palladium — Gravimetry using dimethylglyoxime (ISO 11490:2023).
  • Shokrollahi, A., Ghaedi, M., & Montazerozohori, M. (2008). Potentiometric study of binary complexes of methyl 2-pyridyl ketone oxime, phenyl 2-pyridyl ketone oxime and diacetyl monooxime with some transition and heavy metal ions in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 655-662.
  • Balakrishna, V. V., Hussain, R. C., & Appala Raju, N. (1978). 2-Hydroxy-1-acetonaphthoneoxime as analytical reagent: Gravimetric determination of nickel and palladium. Proceedings of the Indian Academy of Sciences - Section A, 87(8), 291-295.
  • Ginzburg, S. I., Ezerskaya, N. A., Prokof'eva, I. V., Fedorenko, N. V., Shlenskaya, V. I., & Bel'skii, N. K. (1975).
  • Holland, W. J., & Bozic, J. (1968). Di-2-pyridyl ketoxime, a new reagent for the rapid gravimetric determination of palladium. Analyst, 93(1110), 475-477.
  • Computational Studies on Phenyl Pyridyl Ketoxime Copper Complexes. (2021). Journal of Chemistry and Applied Chemical Engineering, 5(2).
  • Singh, N., Tripathy, S. S., Pant, R. P., Rashmi, & Gupta, P. K. (2014). A new, rugged, precise and accurate gravimetry method for the determination of silver in various silver materials. Analytical Methods, 6(10), 3682-3688.
  • Trusova, E. A., & Nekhoroshkov, V. P. (2005). Specific features of the gravimetric determination of palladium in palladium-containing objects. Journal of Analytical Chemistry, 60(9), 834-837.
  • Schissel, D. N. (1959). The iron reagents: bathophenanthroline, 2,4,6-tripyridyl-s-triazine, and phenyl-2-pyridyl ketoxime. G. Frederick Smith Chemical Company.
  • Singh, N. (2012). A rugged, precise and accurate new gravimetry method for the determination of gold: an alternative to fire assay method. SpringerPlus, 1(1), 14.
  • Holland, W. J., & D'Auria, J. (1971). THE COPPER(II) SYN-PHENYL-2-PYRIDYL KETOXIME SYSTEM PART I. Canadian Journal of Chemistry, 49(1), 79-82.
  • Stathopulos, C., Abboud, K. A., & Christou, G. (2015). Exploratory Synthetic Studies of the Praseodymium/Di-2-Pyridyl Ketoxime System Leads to Unusual Reactivity and Interesting New Molecules. Inorganic chemistry, 54(24), 11757–11769.
  • ISO 11490:2023(E). Jewellery and precious metals — Determination of palladium — Gravimetry using dimethylglyoxime.

Sources

Comparative

A Senior Application Scientist's Guide to Spectrophotometric Copper (II) Determination: Phenyl 2-pyridyl ketoxime vs. Established Reagents

In the precise world of analytical chemistry, the accurate quantification of trace metals like copper is paramount. Copper (II) is a critical element in fields ranging from environmental monitoring and clinical diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of analytical chemistry, the accurate quantification of trace metals like copper is paramount. Copper (II) is a critical element in fields ranging from environmental monitoring and clinical diagnostics to materials science and drug development. Its dual role as both an essential micronutrient and a potential toxicant necessitates reliable and sensitive analytical methods. Spectrophotometry remains a cornerstone technique for this purpose due to its accessibility, cost-effectiveness, and robustness.[1][2]

The efficacy of any spectrophotometric method hinges on the chromogenic reagent—the molecule that selectively binds the metal ion to produce a colored complex. This guide provides an in-depth comparison of Phenyl 2-pyridyl ketoxime (PPK) against a panel of well-established reagents for copper (II) determination. We will delve into the underlying chemistry, compare key performance metrics with supporting data, and provide actionable experimental protocols for the discerning researcher.

The Contenders: An Overview of Chromogenic Reagents

The ideal reagent for copper determination should exhibit high sensitivity (a high molar absorptivity), excellent selectivity (minimal interference from other ions), and form a stable complex under convenient experimental conditions. Here, we evaluate PPK alongside three widely recognized alternatives:

  • Phenyl 2-pyridyl ketoxime (PPK): An oxime-based ligand known for its ability to form stable chelate complexes with various transition metals, including copper.[3][4] Its utility in forming colored complexes makes it a candidate for spectrophotometric analysis.[3][5]

  • Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline): A highly specific and sensitive reagent for the determination of copper(I).[6][7] Its application for copper(II) analysis requires a preliminary reduction step.

  • Dithizone (Diphenylthiocarbazone): One of the most classic and versatile reagents for trace metal analysis.[8][9][10] It forms intensely colored complexes with many heavy metals and typically requires a solvent extraction step.

  • Sodium Diethyldithiocarbamate (Na-DDTC): A powerful chelating agent that reacts with copper(II) to form a stable, yellow-brown complex that is readily extractable into organic solvents.[11][12][13]

Mechanism of Action: The Chemistry of Color

The ability to quantify copper relies on the formation of a stable, colored metal-ligand complex. The intensity of this color, measured as absorbance, is directly proportional to the copper concentration as described by the Beer-Lambert Law.

Phenyl 2-pyridyl ketoxime (PPK): PPK is a chelating ligand that coordinates with copper(II) ions. The complex formation involves the nitrogen atoms of the pyridyl group and the oxime group, creating a stable five- or six-membered ring structure.[3] This chelation results in the formation of a colored species suitable for spectrophotometric measurement.

Bathocuproine: This reagent's high selectivity stems from its specific reaction with the cuprous ion (Cu⁺). The analytical workflow, therefore, involves the reduction of environmental or biological Cu²⁺ to Cu⁺, typically using a reducing agent like hydroxylamine hydrochloride or ascorbic acid.[7][14] Two molecules of bathocuproine then chelate a single Cu⁺ ion to form a stable, orange-colored complex.[6][7]

Dithizone: Dithizone reacts with copper(II) to form a primary copper(II) dithizonate complex with a 1:2 metal-to-ligand ratio, which is purple.[15] This complex is insoluble in water and is typically extracted into an organic solvent like carbon tetrachloride or chloroform for measurement. The extraction is pH-dependent, with optimal results often found in acidic to neutral conditions.[8][10]

Sodium Diethyldithiocarbamate (Na-DDTC): Na-DDTC reacts with copper(II) ions to form a yellow to brown copper(II)-diethyldithiocarbamate complex.[12] This chelate is quantitatively extracted into an organic solvent for spectrophotometric analysis.[11]

Comparative Performance: A Data-Driven Analysis

The choice of reagent is often a trade-off between sensitivity, selectivity, and procedural complexity. The following table summarizes the key analytical parameters for each reagent, compiled from various studies.

ParameterPhenyl 2-pyridyl ketoximeBathocuproineDithizoneSodium Diethyldithiocarbamate
Target Ion Cu²⁺Cu⁺ (requires reduction of Cu²⁺)Cu²⁺Cu²⁺
λmax (nm) ~360-480 nm (Varies with complex)[3]484 nm[14]~550 nm (in CCl₄)~435-440 nm (in CCl₄/CHCl₃)[12]
Molar Absorptivity (L mol⁻¹ cm⁻¹) Moderate to High~14,200High (~45,200)~13,000
Optimal pH Range 5.0 - 9.04.0 - 5.0[14]1 - 52 - 11[11]
Solvent System Aqueous or Organic ExtractionAqueousOrganic Extraction (CCl₄, CHCl₃)Organic Extraction (CCl₄, CHCl₃)[11]
Key Interferences Fe²⁺, Ni²⁺, Co²⁺[16][17]High concentrations of complexing anions (e.g., EDTA, Cyanide)[6]Ag⁺, Hg²⁺, Pd²⁺, Bi³⁺[10][18]Bi³⁺, Co²⁺, Ni²⁺, Fe³⁺
Advantages Direct reaction with Cu²⁺High selectivity for copperHigh sensitivityWide pH range, stable complex
Disadvantages Potential for significant interferenceRequires a reduction stepLess selective, reagent stability can be an issueRequires solvent extraction, interferences

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, detailed protocols are essential. The following sections provide step-by-step methodologies for copper determination using each of the discussed reagents.

General Analytical Workflow

The fundamental workflow for spectrophotometric copper determination is a multi-step process. The choice of reagent dictates specific variations, particularly regarding pH adjustment, reduction steps, and extraction procedures.

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure Sample Aqueous Sample Collection Acidification Acidification (if stored) Sample->Acidification Digestion Digestion (for total Cu) (e.g., with acids) Acidification->Digestion pH_Adjust pH Adjustment (Buffer Addition) Digestion->pH_Adjust Reduction Reduction Step (e.g., for Bathocuproine) pH_Adjust->Reduction If needed Reagent Add Chromogenic Reagent Reduction->Reagent Incubation Incubation / Complex Formation Reagent->Incubation Extraction Solvent Extraction (if required) Incubation->Extraction If needed Measure Spectrophotometric Measurement (at λmax) Extraction->Measure Data_Analysis Data Analysis (Calibration Curve) Measure->Data_Analysis Absorbance Data G Start Start: Define Analytical Need Sensitivity Is ultra-trace sensitivity (sub-ppm) required? Start->Sensitivity Interference Is the sample matrix complex? (e.g., high Fe, Ni, Hg) Simplicity Is a simple, aqueous method preferred? Interference->Simplicity No Batho Use Bathocuproine (High Selectivity) Interference->Batho Yes Sensitivity->Interference No Dithizone Use Dithizone (High Sensitivity) Sensitivity->Dithizone Yes PPK Consider PPK (Direct, aqueous method) Simplicity->PPK Yes DDTC Consider Na-DDTC (Robust, wide pH) Simplicity->DDTC No Masking Use masking agents or consider PPK/DDTC

Caption: Decision tree for selecting a copper determination reagent.

Conclusion

While Phenyl 2-pyridyl ketoxime offers a viable, direct method for the spectrophotometric determination of copper(II), its performance must be carefully evaluated against established reagents in the context of the specific application. For analyses demanding the highest selectivity, particularly in complex matrices, Bathocuproine remains the gold standard, despite the requirement of a reduction step. When ultimate sensitivity is the primary driver, Dithizone provides excellent performance, though it requires careful handling of organic solvents and management of its broader reactivity. Sodium Diethyldithiocarbamate stands as a robust and versatile alternative with a wide effective pH range.

Phenyl 2-pyridyl ketoxime finds its niche in applications where moderate sensitivity is sufficient, and a direct, aqueous-phase determination of Cu²⁺ is desired, provided that potential interferences from other transition metals like iron and nickel are low or can be effectively masked. As with any analytical method, validation with certified reference materials and a thorough understanding of the sample matrix are critical for achieving accurate and trustworthy results.

References

  • Zalov, A. Z., Maharramov, A. M., Huseynova, A. T., Kuliev, K. A., Isgenderova, K. O., & Gasimova, Y. C. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol-2. MedCrave Online Journal of Science, 1(4). [Link]

  • Computational Studies on Phenyl Pyridyl Ketoxime Copper Complexes. (2021). SSRN Electronic Journal. [Link]

  • Halili, J., et al. (2016). The Evaluation of the Dithizone Performance as a Complexing Reagent for Supercritical CO2 Extraction of Heavy Metals from Aqueous Solution. RAD Proceedings. [Link]

  • Boudalis, A. K., et al. (2019). Copper(II)-Promoted Reactions of α-Pyridoin Oxime: A Dodecanuclear Cluster and a 2D Coordination Polymer. Molecules, 24(21), 3894. [Link]

  • Soylak, M., & Karatepe, A. U. (2005). Preconcentration of copper with dithizone-naphthalene for subsequent determination by atomic absorption spectrometry. Journal of the Serbian Chemical Society, 70(1), 81-88. [Link]

  • Al-Saidi, H. M., & Alharthi, S. S. (2023). A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Scientific Steps Journal, 1(1), 1-10. [Link]

  • Hussein, S. A., & Al-Adilee, K. J. (2018). Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application. Journal of Physics: Conference Series, 1032, 012046. [Link]

  • Schilt, A. A., & Hoyle, W. C. (1967). Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron. Analytical Chemistry, 39(1), 114-117. [Link]

  • Kumar, B., Singh, H., & Sharma, R. (1991). Spectrophotometric and derivative spectrophotometric determination of copper (II) with dithizone in aqueous phase. Microchimica Acta, 105(1-3), 79-86. [Link]

  • Brenner, A. J., & Harris, E. D. (1995). A quantitative test for copper using bicinchoninic acid. Analytical Biochemistry, 226(1), 80-84. [Link]

  • Bendix, G. H., & Grabenstetter, D. (1943). Dithizone Method for Rapid Determination of Copper. Industrial & Engineering Chemistry Analytical Edition, 15(10), 649-652. [Link]

  • da Silva, M. M., et al. (2018). Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit. Journal of the Brazilian Chemical Society, 29(5), 1011-1018. [Link]

  • Hach Company. (n.d.). Copper, Bathocuproine TNTplus Method. Hach. [Link]

  • Holland, W. J., & Bozic, J. (1968). Spectrophotometric Determination of Iron and Copper with Methyl-2-Pyridyl Ketoxime and Their Simultaneous Determination in Mixtures. Analytical Chemistry, 40(2), 433-434. [Link]

  • Bensalah, N., et al. (2016). Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent. Chemical Engineering Transactions, 50, 253-258. [Link]

  • Reynard, D., et al. (2020). Dithizone Method for Rapid Determination of Copper. ResearchGate. [Link]

  • Kumar, A., & Singh, A. (2023). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology, 2(1), 1-10. [Link]

  • CHEMetrics. (2019). Technical Data Sheet - Copper - Bathocuproine Method. Auxilab. [Link]

  • Wikipedia contributors. (2023). Bicinchoninic acid assay. Wikipedia. [Link]

  • Butler, E. J., & Newman, G. E. (1965). An absorptiometric method for the determination of traces of copper in biological materials with dithizone. Clinica Chimica Acta, 11, 452-460. [Link]

  • American Public Health Association. (n.d.). Standard Methods: 3500-Cu C: Copper by Bathocuproine. Standard Methods for the Examination of Water and Wastewater. [Link]

  • Reddy, K. H., & Kumar, J. R. (2014). Spectrophotometric determination of copper in various environmental samples using green reagent. International Journal of Science, Engineering and Technology, 2(4), 1-5. [Link]

  • Food Safety and Standards Authority of India. (n.d.). Copper Testing of Food by Sodium Diethyldithiocarbamate Method. FSSAI. [Link]

  • Brenner, A. J., & Harris, E. D. (1995). A quantitative test for copper using bicinchoninic acid. Scholars @ UT Health San Antonio. [Link]

  • Demir, S., et al. (2016). Spectrophotometric Determination of Copper in Natural Waters and Pharmaceutical Samples with Chloro(Phenyl) Glyoxime. ResearchGate. [Link]

  • Perlepes, S. P., et al. (2020). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Inorganics, 8(10), 55. [Link]

  • Stanimirova, I., et al. (2010). Visible spectrophotometric determination of metal ions: The influence of structure on molar absorptivity value of copper(II) complexes in aqueous solution. ResearchGate. [Link]

  • Kyoritsu Chemical-Check Lab., Corp. (n.d.). PACK TEST Copper. LEGATOOL. [Link]

  • QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. University of California, Berkeley. [Link]

  • Ahmed, M. J., & Uddin, M. N. (2013). Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2. American Journal of Analytical Chemistry, 4(10), 556-566. [Link]

  • Arida, M., et al. (2022). A comparative study on selectivity and sensitivity of new chromium and copper electrodes. Scientific Reports, 12(1), 13398. [Link]

  • Wang, Y., et al. (2021). Synthesis of benzofuro- and benzothieno[2,3-c]pyridines via copper-catalyzed [4 + 2] annulation of ketoxime acetates with acetoacetanilide. Organic Chemistry Frontiers, 8(15), 4053-4058. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Procedures for Phenyl 2-pyridyl ketoxime Following ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical procedures is not merely a regulatory formality bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical procedures is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality and consistency of a drug substance are reliable, accurate, and fit for their intended purpose. This guide provides an in-depth, comparative analysis of two common analytical techniques for the quantification of Phenyl 2-pyridyl ketoxime, a versatile organic compound with applications in coordination chemistry and potentially as a synthetic intermediate in pharmaceutical manufacturing.

This document will navigate the validation of a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method alongside a more straightforward UV-Vis Spectrophotometric method, all within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] By understanding the principles and practicalities of validating these distinct methods, researchers and drug development professionals can make informed decisions about the most appropriate analytical strategy for their specific needs.

The Imperative of Method Validation: Beyond the Checklist

The objective of validating an analytical procedure is to unequivocally demonstrate its suitability for the intended application.[3] This is not a one-size-fits-all process. The selection of validation parameters is dependent on the nature of the analytical method and its intended use. For quantitative impurity testing, for instance, a high degree of sensitivity and specificity is paramount, whereas for routine assay of a bulk drug substance, precision and accuracy are the primary focus.

This guide will dissect the validation process through the lens of a senior application scientist, moving beyond a simple recitation of ICH requirements to explain the underlying scientific rationale for each experimental choice. This approach fosters a deeper understanding of how to build a self-validating analytical system—one that is not only compliant but also scientifically robust.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical first step that influences the entire validation pathway. Here, we compare two methods with differing levels of complexity, specificity, and resource requirements.

ParameterRP-HPLC with UV DetectionUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Moderate to Low (potential for interference from other UV-absorbing species)
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically µg/mL)
Linearity Excellent over a wide rangeGood over a more restricted range
Precision HighGood
Accuracy HighGood
Robustness Generally good, but sensitive to changes in mobile phase, column, and temperatureGenerally high, less affected by minor changes
Cost & Complexity Higher initial investment and operational complexityLower initial investment and simpler operation

The Validation Workflow: A Visual Guide

The validation process follows a logical progression, starting from the initial method development and culminating in a fully validated procedure ready for routine use.

ValidationWorkflow cluster_dev Method Development cluster_val Validation Parameters (ICH Q2(R1)) cluster_imp Method Implementation Dev Analytical Method Development Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.

Part 1: Validation of a Specific RP-HPLC Method for Phenyl 2-pyridyl ketoxime

An RP-HPLC method offers high specificity by physically separating the analyte of interest from other components in the sample matrix. This is crucial for accurately quantifying the compound, especially in the presence of impurities or degradation products.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized for the best separation and peak shape. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution of Phenyl 2-pyridyl ketoxime across a range of UV wavelengths to find the absorbance maximum (λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of Phenyl 2-pyridyl ketoxime is prepared in a suitable solvent (e.g., methanol or the mobile phase) and then diluted to the desired concentrations for calibration and analysis.

Validation Parameters and Rationale

Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Approach:

  • Analyze a blank sample (solvent or placebo) to ensure no interfering peaks at the retention time of Phenyl 2-pyridyl ketoxime.

  • Analyze a spiked sample containing Phenyl 2-pyridyl ketoxime and known related substances or potential impurities to demonstrate separation.

  • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on a sample of Phenyl 2-pyridyl ketoxime. The method should be able to separate the main peak from any degradation products formed.

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a defined range.

Experimental Approach:

  • Prepare a series of at least five standard solutions of Phenyl 2-pyridyl ketoxime covering the expected concentration range of the samples.

  • Inject each standard in triplicate and record the peak areas.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be greater than or equal to 0.999.

Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Approach:

  • The range is typically derived from the linearity studies and is confirmed by the accuracy and precision data.[1]

  • For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. For an impurity, the range should cover from the reporting level to 120% of the specification.[1]

Why it's critical: Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Approach:

  • For Drug Substance: Apply the method to a sample of Phenyl 2-pyridyl ketoxime of known purity (e.g., a reference standard).

  • For Drug Product: Perform recovery studies by spiking a placebo with known amounts of Phenyl 2-pyridyl ketoxime at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • The recovery should typically be within 98.0% to 102.0%.

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Phenyl 2-pyridyl ketoxime at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should typically be less than 2%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment to assess the variability within the laboratory. The RSD should also be within acceptable limits.

Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for the analysis of impurities.

Experimental Approach:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (standard deviation of the blank) / slope of the calibration curve. LOQ = 10 * (standard deviation of the blank) / slope of the calibration curve.

Why it's critical: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Column temperature (e.g., ± 5 °C).

  • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Hypothetical Performance Data for RP-HPLC Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of test concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability RSD%) ≤ 2.0%0.8%
Precision (Intermediate RSD%) ≤ 2.0%1.2%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness System suitability passes under all varied conditions.Pass

Part 2: Validation of a Comparative UV-Vis Spectrophotometric Method

A UV-Vis spectrophotometric method is a simpler and more rapid alternative for the quantification of Phenyl 2-pyridyl ketoxime, provided that the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometric Method
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which Phenyl 2-pyridyl ketoxime is soluble and stable, and that does not absorb in the region of interest (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of Phenyl 2-pyridyl ketoxime.

  • Sample Preparation: A stock solution is prepared and diluted to concentrations that fall within the linear range of the instrument's response.

Validation Parameters and Rationale

The validation parameters for the spectrophotometric method are largely the same as for the HPLC method, but the experimental execution and expected outcomes may differ, particularly for specificity.

Why it's a key differentiator: For spectrophotometry, specificity is a significant challenge. Any substance in the sample that absorbs at the selected λmax will interfere with the measurement.

Experimental Approach:

  • Analyze a blank (solvent or placebo) to ensure it has negligible absorbance at the λmax.

  • Analyze samples of known impurities or excipients to assess their absorbance at the analytical wavelength. If they absorb, this method may not be suitable without a sample cleanup step.

The experimental approaches are similar to the HPLC method, with absorbance values used instead of peak areas. The acceptance criteria are generally the same.

Hypothetical Performance Data for UV-Vis Spectrophotometric Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No significant interference from blank or placebo.Pass (with limitations)
Linearity (r²) ≥ 0.9990.9992
Range Defined by linear responsePass
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (Repeatability RSD%) ≤ 2.0%1.1%
Precision (Intermediate RSD%) ≤ 2.0%1.5%
LOD Report value0.5 µg/mL
LOQ Report value1.5 µg/mL
Robustness Minimal impact of small changes in solvent composition or pH.Pass

Logical Relationships in Validation

The validation parameters are interconnected. For instance, the range is established based on the linearity, accuracy, and precision of the method.

ValidationRelationships cluster_core Core Performance Characteristics cluster_derived Derived & Confirmatory Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Accuracy Precision->Range Linearity Linearity Linearity->Range LOQ LOQ Range->LOQ LOD LOD Range->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion: Selecting the Right Tool for the Job

Both the RP-HPLC and UV-Vis spectrophotometric methods can be successfully validated for the quantification of Phenyl 2-pyridyl ketoxime according to ICH guidelines. The choice between them is driven by the specific requirements of the analysis.

  • For development, stability testing, and the analysis of complex mixtures where impurities must be monitored, the RP-HPLC method is the superior choice due to its high specificity and sensitivity.

  • For routine quality control of a pure bulk substance where simplicity and high throughput are desired, the UV-Vis spectrophotometric method can be a cost-effective and efficient alternative , provided its lower specificity is not a limiting factor.

Ultimately, a well-validated analytical procedure, regardless of the technology employed, is one that provides data that is reliable, reproducible, and fit for its intended purpose, thereby ensuring the quality and safety of pharmaceutical products.

References

  • Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam. (2012). Journal of Applied Pharmaceutical Science.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Phenyl 2-pyridyl ketoxime 98 1826-28-4. Sigma-Aldrich.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Phenyl-2-pyridyl Ketoxime, Reagent for Iron in Strong Alkalies. Method for Determining Oxidized Iron in Presence of Metallic Iron. Analytical Chemistry.
  • Phenyl Pyridyl Ketoxime Copper Complexes - Comput
  • Development and Validation of A High Performance Liquid Chromatography (HPLC) Method for Determination of Fipronil and Pyriproxyfen in A Veterinary Pharmaceutical Product.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • A Comparative Guide to Analytical Method Validation for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.
  • Development and Validation of Spectrophotometric Method for Analysis of Topiramate. (2014).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Development and validation of spectrophotometric methods for the determination and spectroscopic characterization of vildagliptin using π-acceptors in pharmaceutical preparations. (2025).
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine.
  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. PMC.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. (2018). Turkish Journal of Pharmaceutical Sciences.
  • Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formul
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2021).
  • Ketoximes – Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air using gas chrom
  • ICH Q2(R2)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Quality Guidelines. ICH.

Sources

Comparative

A Comparative Guide to Phenyl 2-pyridyl Ketoxime and Commercial Extractants for Metal Recovery

For researchers and professionals in hydrometallurgy and drug development, the selection of an appropriate metal extractant is a critical decision that influences process efficiency, selectivity, and economic viability....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in hydrometallurgy and drug development, the selection of an appropriate metal extractant is a critical decision that influences process efficiency, selectivity, and economic viability. This guide provides an in-depth technical comparison of Phenyl 2-pyridyl ketoxime (PPKO) against industry-standard commercial extractants, namely the LIX™ and ACORGA™ series. By examining their performance based on experimental data, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications.

Introduction: The Landscape of Metal Extraction

Solvent extraction is a cornerstone of hydrometallurgy, enabling the separation and purification of metals from aqueous solutions. The efficacy of this process hinges on the chelating agent, or extractant, which selectively binds to the target metal ion and facilitates its transfer from the aqueous to the organic phase. For decades, commercial extractants based on aldoximes and ketoximes, such as the LIX™ and ACORGA™ series, have dominated the field, particularly for copper extraction in acidic media[1][2].

Phenyl 2-pyridyl ketoxime (PPKO) has emerged as a compelling alternative, demonstrating high efficiency for copper extraction, notably in alkaline environments. This unique characteristic opens up new avenues for processing ores that are amenable to alkaline leaching, presenting a potentially more sustainable and selective extraction methodology. This guide will delve into the performance metrics of PPKO and its commercial counterparts, offering a nuanced comparison of their respective strengths and operational windows.

Chemical Structures and Extraction Mechanisms

The performance of an extractant is intrinsically linked to its molecular structure. Below are the representations of PPKO and the active components found in common commercial extractants.

Figure 1: Chemical structures of Phenyl 2-pyridyl ketoxime and the active components of commercial extractants.

The extraction process for these oxime-based extractants involves a cation exchange mechanism where the proton of the hydroxyl group (-NOH) is exchanged for a metal ion (e.g., Cu²⁺), forming a stable chelate complex that is soluble in the organic diluent. The general reaction can be represented as:

2RH(org) + Cu²⁺(aq) ⇌ R₂Cu(org) + 2H⁺(aq)

Where RH represents the extractant. The equilibrium of this reaction is pH-dependent. For commercial aldoxime and ketoxime extractants, the forward reaction is favored in acidic conditions (typically pH 1.5-2.5). In contrast, PPKO demonstrates a strong affinity for copper in alkaline media (around pH 11).

Performance Comparison: Experimental Data

The following tables summarize the performance of PPKO and commercial extractants based on published experimental data. It is crucial to note that the operational conditions, particularly pH, differ significantly, reflecting their distinct chemical properties.

Copper Extraction Efficiency
ExtractantMetal IonAqueous MediumpHExtraction Efficiency (%)Reference
Phenyl 2-pyridyl ketoxime (PPKO) Cu(II)Alkaline tartrate solution~11High (comparable to commercial)[3]
LIX™ 984N Cu(II)Acidic sulfate solution1.46 - 1.8487.58 - 92.83[4]
ACORGA™ M5640 Cu(II)Acidic sulfate solution1.698.17[5]
ACORGA™ M5640 Cu(II)Acid Mine Drainage1.19~96[6]
ACORGA™ M5774 Cu(II)Acidic sulfate solution1:2 O:A ratio~67[3]
Loading and Stripping Performance
ExtractantLoading CapacityStripping ConditionsStripping Efficiency (%)Reference
Phenyl 2-pyridyl ketoxime (PPKO) Decreases by 20% after 5 cycles (restorable to 80% with treatment)Not specifiedNot specified[3]
ACORGA™ M5640 ~16 g/L (in 30% v/v)2M H₂SO₄~99[6]
LIX™ 84-I & LIX™ 622N Not specified10–120 kg/m ³ H₂SO₄Quantitative in 3 stages (O:A 2:1)[7]
Selectivity

The ability of an extractant to selectively bind the target metal over other metals present in the leach solution is paramount.

  • Commercial Extractants (LIX™ and ACORGA™): These are well-known for their high selectivity for copper over iron in acidic solutions[2][8]. For instance, ACORGA™ M5640 has demonstrated high selectivity for copper over iron and manganese[5]. The addition of modifiers in some formulations, like the ACORGA™ OPT series, further enhances this selectivity[8].

Experimental Protocols

To ensure the scientific integrity of performance evaluations, standardized experimental protocols are essential. Below is a generalized workflow for assessing the performance of a metal extractant.

G A Aqueous Phase Preparation (Metal Salt Solution) C Solvent Extraction (Mixing of Phases) A->C B Organic Phase Preparation (Extractant in Diluent) B->C D Phase Separation C->D E Aqueous Phase Analysis (Metal Concentration) D->E Raffinate H Loaded Organic Analysis D->H Loaded Organic F Stripping (Contact with Acid) G Stripped Organic Analysis F->G Stripped Organic H->F

Figure 2: General experimental workflow for evaluating extractant performance.

Step-by-Step Methodology for Extraction Efficiency Determination
  • Aqueous Phase Preparation: Prepare a synthetic leach solution by dissolving a known concentration of the metal salt (e.g., CuSO₄·5H₂O) in deionized water. Adjust the pH to the desired value using an appropriate acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of the extractant (e.g., 10% v/v) in a suitable organic diluent (e.g., kerosene).

  • Solvent Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases (or as per the desired aqueous-to-organic ratio). Shake vigorously for a predetermined time (e.g., 5-15 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate. The time required for complete phase disengagement is a critical parameter.

  • Aqueous Phase Analysis: Carefully separate the aqueous phase (raffinate) and analyze the concentration of the metal ion using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Extraction Efficiency: The percentage of metal extracted is calculated using the following formula:

    % Extraction = [(C₀ - Cₑ) / C₀] x 100

    Where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the raffinate.

Discussion and Causality of Performance Differences

The choice between PPKO and commercial extractants is not merely about which is "better," but which is more suitable for a given hydrometallurgical flowsheet.

The pH Divide: A Fundamental Difference

The most significant distinction lies in their optimal operating pH. Commercial aldoxime and ketoxime-based extractants are designed for acidic leach solutions, typically generated from the sulfuric acid leaching of copper oxide ores. Their efficiency drops significantly at higher pH values.

Conversely, PPKO's efficacy in alkaline media is a key advantage for specific applications. Ores with high acid-consuming gangue minerals can be more economically leached under alkaline conditions. In such scenarios, PPKO offers a tailored solution, potentially reducing overall operational costs by minimizing acid consumption.

Extraction Kinetics and Selectivity

Commercial extractants are often blends of aldoximes and ketoximes. Aldoximes generally exhibit faster kinetics and higher extraction power at lower pH, but the resulting metal complex is more difficult to strip. Ketoximes have slower kinetics but allow for easier stripping[2]. The blend ratios in products like LIX™ 984N are optimized to balance these properties.

PPKO's performance in alkaline media suggests a high affinity for copper, forming a stable 1:2 copper-ligand complex[3]. The inherent precipitation of many interfering metals at high pH provides a passive but effective route to high selectivity.

Stability and Reusability

A critical factor for the economic viability of a solvent extraction process is the stability and reusability of the extractant. Commercial extractants are known for their robustness over numerous cycles. The study on PPKO indicated a decrease in loading capacity after five cycles, which could be partially restored[3]. This suggests that while promising, further research into the long-term chemical stability and degradation pathways of PPKO under industrial conditions is warranted.

Conclusion and Future Outlook

Phenyl 2-pyridyl ketoxime presents a valuable addition to the toolkit of hydrometallurgists, particularly for the extraction of copper from alkaline leach solutions. Its performance is comparable to established commercial extractants, with the significant advantage of operating in a distinct and potentially more sustainable chemical environment for certain ore types.

Commercial extractants like the LIX™ and ACORGA™ series will likely remain the industry standard for acidic leach circuits due to their proven track record, optimized formulations, and extensive operational data.

The decision to employ PPKO or a commercial extractant will ultimately depend on the specific characteristics of the ore body, the chosen leaching method, and the overall process economics. As the demand for metals continues to grow and the industry moves towards more sustainable practices, the development and application of novel extractants like PPKO, tailored for specific and challenging chemical environments, will be of increasing importance.

References

  • Sole, K. C. (n.d.). Solvent extraction of copper from high concentration pressure acid leach liquors.
  • Evaluation of Applicability of High Ketoxime Extractant Blends for Copper Solvent Extraction Plants of the Democratic Republic of Congo. (2023). The Southern African Institute of Mining and Metallurgy.
  • The Testing Results of ACORGA, LIX Extractants and CR60 Crud Mitigation Reagent Influence during SX-EW Copper Extraction. (2024). MDPI.
  • BASF. (n.d.). Solvent Extraction.
  • Solvent Extraction Studies of Copper from a Heap Leach Liquor Using Mextral 5640H. (2022). MDPI.
  • The ACORGA® OPT series: comparative studies against aldoxime: ketoxime reagents. (2009). The Southern African Institute of Mining and Metallurgy.
  • A study on extraction of copper using LIX 84-I and LIX 622N. (2009).
  • Solvent Extraction To Recover Copper From Extreme Acid Mine Drainage. (2021). IMWA.
  • BASF. (n.d.). Copper Solvent Extraction.
  • Influence of Electrolyte Impurities from E-Waste Electrorefining on Copper Extraction Recovery. (2021). Semantic Scholar.
  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractant. (2021). Semantic Scholar.
  • Extraction efficiencies of Cu, Mg, and Ca at different pH values through LIX 984N. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Phenyl 2-pyridyl ketoxime

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Phenyl 2-pyridyl ketoxime (CAS No. 1826-28-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Phenyl 2-pyridyl ketoxime (CAS No. 1826-28-4). As a compound frequently utilized by researchers and drug development professionals for its chelating properties in synthesizing metal complexes, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1][2] This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in the chemical's specific hazard profile and regulatory standards.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of Phenyl 2-pyridyl ketoxime is the foundation of its safe management. This compound is not benign; it is classified as a hazardous substance requiring meticulous handling from acquisition to disposal.[3] The primary hazards stem from its toxicity and irritant properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Phenyl 2-pyridyl ketoxime presents several health hazards.[4] It is acutely toxic if swallowed, causes serious eye damage, and leads to skin and respiratory irritation.[4] Therefore, every step in the disposal process is designed to mitigate these risks by preventing exposure through ingestion, inhalation, or dermal contact.

Environmentally, while the compound is insoluble in water and not considered mobile, its ecotoxicity necessitates preventing its release into aquatic environments.[3] The directive "Do not empty into drains" is a critical control measure based on this ecological risk.[3][5]

Table 1: Hazard and Safety Information for Phenyl 2-pyridyl ketoxime

PropertyDescriptionSource(s)
GHS Hazard Class Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1); Skin Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.[4]
Signal Word Danger[4]
Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[4]
Incompatibilities Strong oxidizing agents.[3]
Hazardous Decomposition Upon combustion, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2).[3]
Water Hazard Class WGK 3 (highly hazardous for water) - Germany.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate safety measures are in place. These protocols are not merely recommendations but essential practices to prevent accidental exposure.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, appropriate gloves to prevent skin contact, and a lab coat.[6] All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • Engineering Controls: A properly functioning chemical fume hood is mandatory.[5] Eyewash stations and safety showers must be readily accessible and unobstructed.[3][5]

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust. Thoroughly decontaminate the spill area afterward. All materials used for cleanup must also be disposed of as hazardous waste.[8]

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of Phenyl 2-pyridyl ketoxime is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which holds the waste generator responsible for its management from "cradle-to-grave".[8][9] The following steps provide a compliant pathway for its disposal.

Step 1: Waste Characterization

The first and most critical step is to correctly identify the waste. Phenyl 2-pyridyl ketoxime must be classified as a hazardous chemical waste due to its acute oral toxicity (GHS Category 3).[4][10] This classification dictates that it cannot be disposed of as general laboratory trash or washed down the drain.[11]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions.

  • Solid Waste: Collect unused or contaminated Phenyl 2-pyridyl ketoxime solid in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound, as well as rinsate from decontaminating glassware, must be collected as hazardous liquid waste.

  • Avoid Incompatibles: Crucially, do not mix Phenyl 2-pyridyl ketoxime waste with strong oxidizing agents, as this can lead to uncontrolled reactions.[3] Keep it segregated from other waste streams unless you can confirm compatibility.

Step 3: Containerization

The integrity of the waste container is vital for safe storage and transport.

  • Compatibility: Use a container made of a material compatible with the chemical (e.g., the original container, or a clean polyethylene or glass container for solutions).[9]

  • Condition: The container must be in good condition, free of leaks or cracks, and have a securely fitting, tight cap.[9][11] Open beakers or flasks are not acceptable.[12]

  • Headspace: For liquid waste, leave at least 5-10% of headspace in the container to allow for vapor expansion.[12]

Step 4: Labeling

Accurate labeling is a legal requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific label formats, but they must generally include:

  • The words "Hazardous Waste".

  • The full chemical name: "Phenyl 2-pyridyl ketoxime".

  • The CAS Number: "1826-28-4".

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste.

  • The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion for eye damage).

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 5: Accumulation and Storage

Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the laboratory personnel.[11][12] The SAA should be a secondary containment bin to catch any potential leaks.

Step 6: Arranging for Disposal

Once the container is full or you have finished the project, arrange for its removal.

  • Contact EHS: Submit a chemical waste pickup request to your institution's EHS office.[13] They are responsible for collecting the waste and managing its final disposal through a licensed hazardous waste contractor.

  • Manifesting: For transport off-site, the waste will be tracked using a hazardous waste manifest, ensuring it reaches an approved treatment, storage, and disposal facility (TSDF).[10][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Phenyl 2-pyridyl ketoxime waste.

G start Waste Generated (Solid or Solution) characterize Characterize as Hazardous Waste (Acute Toxicity) start->characterize segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) characterize->segregate container Select Compatible, Leak-Proof Container segregate->container label Attach Hazardous Waste Label (Complete & Accurate) container->label store Store in Secondary Containment in SAA label->store request Submit Waste Pickup Request to EHS store->request collect EHS Collects Waste for Consolidation request->collect dispose Final Disposal by Licensed Contractor collect->dispose

Caption: Workflow for the compliant disposal of Phenyl 2-pyridyl ketoxime.

Decontamination and Empty Container Management

Properly managing containers that once held Phenyl 2-pyridyl ketoxime is a final, critical step. Because the compound is classified with acute toxicity, its empty containers require special handling.

  • RCRA Empty Definition: A container that held an acutely hazardous waste is not considered "RCRA Empty" until it has been triple-rinsed with a solvent capable of removing the chemical.[15]

  • Decontamination Protocol:

    • Select a suitable solvent in which Phenyl 2-pyridyl ketoxime is soluble (e.g., acetone, ethanol).

    • Rinse the container thoroughly with a small amount of the solvent.

    • Pour the rinsate into a designated hazardous liquid waste container. This rinsate is itself hazardous waste.

    • Repeat the rinsing process two more times, collecting all three rinses in the hazardous waste container.[15]

    • After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the original label to prevent confusion. Check with your EHS office for specific institutional policies.

By adhering to this comprehensive guide, researchers can ensure that their use of Phenyl 2-pyridyl ketoxime is matched by an unwavering commitment to safety and environmental stewardship, building a culture of trust and responsibility in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). Phenyl 2-pyridyl ketoxime. PubChem Compound Database. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • AdventHealth University. (n.d.). Hazardous Waste Management Manual. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. [Link]

  • Hirva, P., Jääskeläinen, S., Ollikainen, M., Ofori, A., & Koshevoy, I. O. (2024). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. [Link]

  • Computational Studies. (2021). Phenyl Pyridyl Ketoxime Copper Complexes. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - syn-Benzaldehyde oxime. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Phenyl 2-pyridyl ketoxime. [Link]

  • MDPI. (n.d.). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. [Link]

  • ResearchGate. (2019). Photolytic Decomposition Products Identified. [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. [Link]

  • PubMed. (2024). Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones. [Link]

  • National Center for Biotechnology Information. (n.d.). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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